molecular formula C7H15N3 B1364176 4-Methylpiperidine-1-carboximidamide CAS No. 73771-19-4

4-Methylpiperidine-1-carboximidamide

Cat. No.: B1364176
CAS No.: 73771-19-4
M. Wt: 141.21 g/mol
InChI Key: NIWNTTFADJMCIT-UHFFFAOYSA-N
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Description

4-Methylpiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C7H15N3 and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWNTTFADJMCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388890
Record name 4-methylpiperidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73771-19-4
Record name 4-methylpiperidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpiperidine-1-carboximidamide: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpiperidine-1-carboximidamide is a guanidine derivative built upon a 4-methylpiperidine scaffold. The guanidinium group, one of the strongest organic bases, imparts a high pKa to the molecule, ensuring it is predominantly protonated and positively charged under physiological conditions.[1] This characteristic is pivotal in medicinal chemistry for enhancing aqueous solubility and facilitating interactions with biological targets. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and potential applications of this compound, serving as a critical resource for its utilization in research and development.

Physicochemical and Structural Properties

This compound, often supplied as its hydrochloride salt to improve stability and handling, possesses a unique combination of a non-polar cyclic alkyl group and a highly polar, basic guanidinium function.[2]

Key Structural Features
  • IUPAC Name: this compound[3]

  • Molecular Formula: C₇H₁₅N₃[3]

  • Core Scaffold: A piperidine ring substituted with a methyl group at the 4-position.

  • Functional Group: A carboximidamide (guanidine) group attached to the piperidine nitrogen. This group is the primary determinant of the molecule's high basicity.

The guanidinium group's high basicity stems from the delocalization of the positive charge across three nitrogen atoms upon protonation, creating a highly stable, resonance-stabilized cation.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the parent compound.

PropertyValueSource
Molecular Weight 141.21 g/mol PubChem[3]
Exact Mass 141.126597491 DaPubChem[3]
CAS Number 73771-19-4PubChem[3]
Topological Polar Surface Area 53.1 ŲPubChem[3]
Predicted pKa (Conjugate Acid) ~12.5 (Typical for guanidines)Arkat USA
Canonical SMILES CC1CCN(CC1)C(=N)NPubChem[3]
InChI Key NIWNTTFADJMCIT-UHFFFAOYSA-NPubChem[3]

The Chemistry of Guanidinylation: Synthesis and Reactivity

The synthesis of this compound is a classic example of a guanylation reaction, where an amine (4-methylpiperidine) is reacted with a "guanylating agent."[1] These agents are electrophilic reagents designed to transfer a C(=NH)NH₂ fragment to a nucleophilic amine.

General Synthetic Approach

A variety of guanylating agents can be employed, each with specific advantages regarding reactivity, substrate scope, and reaction conditions.[4][5] Common classes of reagents include:

  • Protected Carboximidamides: Such as 1H-Pyrazole-1-carboxamidine, which offers high reactivity and is often used in peptide synthesis.[6]

  • Thioureas: These require activation, often with mercury or copper salts, to facilitate the conversion to a guanidine.

  • Carbodiimides: Used in atom-economical approaches for the direct guanylation of amines.[5]

The choice of solvent is critical; for less reactive or sterically hindered amines, solvents like methylene chloride can provide higher yields compared to DMF by stabilizing reactive carbodiimide intermediates.

G cluster_synthesis General Guanylation Workflow amine 4-Methylpiperidine (Nucleophile) product This compound (Protected or Free Base) amine->product Reaction reagent Guanylating Agent (e.g., Pyrazole-1-carboxamidine) reagent->product solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) solvent->product purification Purification (Chromatography or Recrystallization) product->purification final_product Final Product (e.g., HCl Salt) purification->final_product

Caption: Generalized workflow for the synthesis of guanidines.

Biological and Pharmacological Context

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry.

  • Guanidinium Group in Drug Design: The guanidinium moiety is a key pharmacophore in numerous bioactive molecules. Its ability to remain protonated at physiological pH allows it to form strong salt bridges and hydrogen bonds with biological targets such as enzymes and receptors.[1] This feature is exploited in drugs to enhance binding affinity and specificity.

  • Piperidine Scaffold: The piperidine ring is a prevalent scaffold in pharmaceuticals. The 4-methyl substitution adds a degree of lipophilicity and can provide a steric handle to influence binding orientation and metabolic stability.[7]

Derivatives of 4-methylpiperidine have been investigated for a range of activities, including antimicrobial and anticancer properties, highlighting the utility of this scaffold in generating diverse chemical libraries.[7][8]

Experimental Protocols and Characterization

Protocol: General Synthesis of a Guanidine from an Amine

This protocol is a representative example based on common guanylation procedures.[1]

Objective: To synthesize a substituted guanidine by reacting a primary or secondary amine with a polymer-bound guanylating agent.

Materials:

  • 4-Methylpiperidine

  • Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea

  • Triphenylphosphine

  • Anhydrous Tetrahydrofuran (THF)

  • Fritted reaction vessel

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • To a fritted reaction vessel, add the polymer-bound guanylating agent (e.g., 0.2 mmol) and triphenylphosphine (1.2 mmol).[1]

  • Add anhydrous THF (e.g., 5 mL) to the vessel.

  • Add the amine, 4-methylpiperidine (1.0 mmol), to the stirred suspension.

  • Allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS if required.

  • Upon completion, filter the reaction mixture to remove the polymer resin.

  • Wash the resin with additional THF (2 x 3 mL).[1]

  • Combine the filtrate and washings.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting product, likely a Boc-protected guanidine, can be purified by flash chromatography.

  • Deprotection of the Boc groups can be achieved using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final guanidine salt.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[1]

  • HPLC: To assess the final purity of the compound.

Safety and Handling

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, or mist.[9] Avoid contact with skin and eyes.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

  • Hazards: Guanidine derivatives can be irritants. The hydrochloride salt may be corrosive. Compounds with similar structures are listed as causing skin irritation and serious eye damage.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

Always consult the specific MSDS provided by the supplier before handling any chemical.

Conclusion

This compound is a foundational molecule whose properties are dictated by the strong basicity of its guanidinium group and the structural characteristics of its 4-methylpiperidine core. Its synthesis relies on well-established guanylation methodologies. While its direct biological applications are yet to be fully explored, its structural components are highly relevant in modern drug discovery, making it a valuable building block for creating novel chemical entities with potential therapeutic applications. This guide serves to provide the essential technical knowledge for researchers to effectively utilize and explore the potential of this compound.

References

  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.Vertex AI Search.
  • This compound | C7H15N3 | CID 3056395.PubChem.
  • Recent developments in guanylating agents.
  • Recent developments in guanyl
  • Guanidines: from classical approaches to efficient c
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.
  • SAFETY D
  • 4-Methylpiperidine.Sigma-Aldrich.
  • SAFETY DATA SHEET.
  • 4-Methyl-piperidine-1-carboxamidine hydrochloride.Santa Cruz Biotechnology.
  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.

Sources

An In-Depth Technical Guide to 4-Methylpiperidine-1-carboximidamide (CAS Number: 73771-19-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Methylpiperidine-1-carboximidamide, a guanidine-containing heterocyclic compound. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers in medicinal chemistry and drug discovery. The guide covers physicochemical properties, proposed synthetic routes with detailed mechanistic considerations, predicted reactivity, potential therapeutic applications based on the pharmacology of related compounds, and essential safety and handling protocols. By contextualizing this compound within the broader landscape of piperidine and guanidine chemistry, this paper aims to serve as a foundational resource to stimulate and inform future research and development efforts.

Introduction: The Scientific Rationale

The convergence of the piperidine scaffold and the guanidine functional group in this compound presents a molecule of significant interest to medicinal chemists. The piperidine ring is a highly privileged scaffold in drug discovery, appearing in a vast array of clinically approved drugs targeting the central nervous system, as well as therapeutics for cancer and infectious diseases.[1][2][3] Its conformational flexibility and ability to modulate physicochemical properties such as lipophilicity and basicity make it a versatile building block.[1]

The guanidine group, a strong organic base, is also a key pharmacophore in numerous therapeutic agents.[4][5] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions allows it to bind to various biological targets, including enzymes and receptors.[5][6] Guanidine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[6][7][8]

The combination of these two moieties in this compound suggests a potential for novel pharmacological profiles. This guide will delve into the technical aspects of this compound, providing a framework for its synthesis, understanding its chemical behavior, and exploring its potential applications in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 73771-19-4BLD Pharm
Molecular Formula C₇H₁₅N₃BLD Pharm
Molecular Weight 141.21 g/mol BLD Pharm
SMILES CC1CCN(CC1)C(=N)NBLD Pharm
Purity/Specification No data available
Boiling Point No data available
Storage Inert atmosphere, 2-8°CBLD Pharm

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, a robust synthetic strategy can be proposed based on established methods for the guanidinylation of secondary amines. The most direct approach involves the reaction of 4-methylpiperidine with a suitable guanidinylating agent.

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is the reaction of 4-methylpiperidine with O-methylisourea sulfate. This method has been successfully employed for the synthesis of the parent compound, Piperidine-1-carboximidamide.[10]

G cluster_0 Proposed Synthesis of this compound 4-Methylpiperidine 4-Methylpiperidine Product 4-Methylpiperidine-1- carboximidamide sulfate 4-Methylpiperidine->Product Reflux O-Methylisourea_sulfate O-Methylisourea sulfate O-Methylisourea_sulfate->Product Final_Product 4-Methylpiperidine-1- carboximidamide Product->Final_Product NaOH (aq)

Caption: Proposed two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 4-Methylpiperidine-1-carboxamidinium sulfate

  • To a round-bottom flask equipped with a reflux condenser, add one equivalent of O-methylisourea sulfate.

  • Add two equivalents of 4-methylpiperidine to the flask.

  • Heat the reaction mixture to reflux. The methanol generated during the reaction can be distilled off to drive the reaction to completion.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the product, 4-Methylpiperidine-1-carboxamidinium sulfate, is expected to precipitate.

  • Collect the precipitate by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material.

Step 2: Liberation of the Free Base

  • Dissolve the 4-Methylpiperidine-1-carboxamidinium sulfate obtained in the previous step in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (approximately 2.2 equivalents) in water dropwise with stirring.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous phase with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the final product, this compound, as a solid.

Note: This proposed protocol is based on a similar, documented synthesis and should be optimized and validated in a laboratory setting.[10]

Alternative Synthetic Strategies

Other established methods for the synthesis of N,N'-disubstituted guanidines could also be adapted. These include:

  • From Thioureas: Reaction of a corresponding N-(4-methylpiperidin-1-yl)thiourea with an amine in the presence of a desulfurizing agent like mercury(II) chloride or a carbodiimide.[11][12][13]

  • Solid-Phase Synthesis: Utilizing a resin-bound guanidinylating reagent can facilitate purification and allow for rapid synthesis.[14]

Chemical Reactivity and Potential for Further Functionalization

The reactivity of this compound is dictated by the chemical properties of the piperidine ring and the carboximidamide group.

  • Basicity: The guanidine moiety is a strong organic base, and the nitrogen atoms of the carboximidamide group are readily protonated. This property is crucial for its potential biological activity, as it can form salt bridges with acidic residues in biological targets.[4]

  • Nucleophilicity: The nitrogen atoms of the carboximidamide group are nucleophilic and can participate in reactions with electrophiles. This allows for further functionalization of the molecule to explore structure-activity relationships.

  • Piperidine Ring Reactivity: The piperidine ring is generally stable, but the nitrogen atom can be further alkylated or acylated under appropriate conditions.

Potential Therapeutic Applications: An Outlook for Drug Discovery

While there is no specific biological data available for this compound, the known pharmacological activities of related piperidine and guanidine derivatives provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Guanidine-containing compounds are known to possess broad-spectrum antimicrobial activity.[4][15] The positively charged guanidinium group can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. The lipophilic 4-methylpiperidine moiety could enhance the compound's ability to penetrate bacterial cell walls.

Anticancer Potential

Numerous piperidine derivatives have been investigated as anticancer agents, targeting various signaling pathways involved in cancer progression. Guanidine-based molecules have also shown promise as anticancer agents, with some derivatives exhibiting the ability to bind to DNA.[6] The hybrid structure of this compound makes it an interesting candidate for screening in cancer cell lines.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs.[1] Depending on its ability to cross the blood-brain barrier, this compound could be explored for its potential activity on CNS targets, such as receptors and ion channels. Some guanidine derivatives have also been investigated as antagonists for histamine and muscarinic receptors.[16]

G Molecule This compound Piperidine Piperidine Scaffold Molecule->Piperidine Guanidine Guanidine Moiety Molecule->Guanidine Anticancer Anticancer Activity Piperidine->Anticancer CNS CNS Activity Piperidine->CNS Antimicrobial Antimicrobial Activity Guanidine->Antimicrobial Guanidine->Anticancer

Caption: Relationship between the structural components and potential applications.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical compound. The following information is based on available safety data for this compound and its parent compound, 4-methylpiperidine.

Hazard Identification

Based on supplier information, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The parent compound, 4-methylpiperidine, is a highly flammable liquid and is corrosive.[17] While the carboximidamide derivative is a solid, caution should be exercised.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry place.

  • Keep under an inert atmosphere to prevent degradation.[18]

  • Recommended storage temperature is between 2-8°C.

Conclusion and Future Directions

This compound is a compound with significant untapped potential in the field of medicinal chemistry. While direct experimental data is currently limited, this guide has provided a comprehensive overview based on the well-established chemistry and pharmacology of its constituent piperidine and guanidine moieties. The proposed synthetic routes offer a clear path for its preparation, and the predicted reactivity and potential therapeutic applications provide a roadmap for future research.

Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted. Such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of how the interplay between these two important pharmacophores can be harnessed for the development of novel therapeutic agents.

References

  • O'Donovan, D. H., & Rozas, I. (2011). A concise synthesis of asymmetrical N,N′-disubstituted guanidines. Tetrahedron Letters, 52(32), 4117–4119.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • [No Author]. (n.d.). A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines. PubMed. Retrieved from [Link]

  • Staszewski, M., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(12), 2266–2285.
  • [No Author]. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC. Retrieved from [Link]

  • [No Author]. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. Retrieved from [Link]

  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253.
  • [No Author]. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Novel approaches to screening guanidine derivatives. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • [No Author]. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Process for the acetylation of wood and acetylated wood. Google Patents.
  • [No Author]. (n.d.). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. Retrieved from [Link]

  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Guanidine group: Definition and pharmaceutical applications. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). U.S. National Patent Classifications Used by CAS. CAS.org. Retrieved from [Link]

  • [No Author]. (n.d.). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • [No Author]. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). Stabilized aqueous leucovorin calcium compositions. Google Patents.
  • [No Author]. (n.d.). Biological activities of guanidine compounds. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Contact lenses colored with crystalline colloidal array technology. Google Patents.
  • [No Author]. (n.d.). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Retrieved from [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188.
  • [No Author]. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • [No Author]. (n.d.). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. Retrieved from [Link]

Sources

4-Methylpiperidine-1-carboximidamide: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of 4-Methylpiperidine-1-carboximidamide, a heterocyclic compound of increasing interest to the medicinal chemistry and drug development communities. The molecule uniquely combines the conformational rigidity and favorable physicochemical properties of the 4-methylpiperidine scaffold with the potent hydrogen-bonding capabilities of the guanidinium group. This document details the molecule's structure, physicochemical properties, a robust and reproducible synthetic protocol, and predicted spectral characteristics. Furthermore, it explores the underlying scientific rationale for its utility as a versatile building block in the design of targeted therapeutics, particularly as a bioisostere for arginine. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Intersection of Scaffold and Pharmacophore

In the landscape of rational drug design, the strategic combination of molecular scaffolds and key functional groups, or pharmacophores, is paramount. This compound emerges as a molecule of significant interest precisely at this intersection.

  • The Guanidinium Group: The carboximidamide functional group is the neutral form of the guanidinium cation, a powerful pharmacophore found in the amino acid arginine. Its planar structure and ability to form multiple, strong, charge-assisted hydrogen bonds make it a frequent mediator of high-affinity interactions with biological targets, particularly those with carboxylate-rich binding pockets (e.g., kinases, proteases, and GPCRs).

  • The 4-Methylpiperidine Scaffold: Moving beyond simple acyclic structures, the 4-methylpiperidine ring provides a conformationally restricted scaffold. The methyl group at the 4-position introduces a degree of lipophilicity and serves as a steric handle to probe binding pockets, often influencing the vector and orientation of the attached guanidine moiety. This pre-organization can reduce the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.

This guide synthesizes the available data to present a holistic technical profile of this compound, providing both foundational knowledge and actionable protocols for its synthesis and application.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is defined by a specific arrangement of atoms, which dictates its chemical behavior and potential biological activity.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 73771-19-4 [1][2]
Molecular Formula C₇H₁₅N₃ [1][2]
Molecular Weight 141.21 g/mol [1][2]
Canonical SMILES CC1CCN(CC1)C(=N)N [1]

| Synonyms | 4-Methylpiperidine-1-carboxamidine |[1] |

Physicochemical and Computed Properties

The physical and chemical properties of a molecule govern its behavior in both chemical reactions and biological systems. While experimental data for this specific molecule is limited, computational models provide valuable predictive insights.

Table 2: Computed Physicochemical Properties

Property Value Implication for Drug Development
XLogP3 0.5 Indicates good aqueous solubility and balanced lipophilicity, favorable for oral bioavailability.
Hydrogen Bond Donors 2 The two N-H groups of the guanidine moiety are available for strong donor interactions with a biological target.[1]
Hydrogen Bond Acceptors 3 The nitrogen atoms can act as acceptors, contributing to the molecule's interaction profile.[1]
Rotatable Bond Count 1 Low number of rotatable bonds suggests a rigid structure, which is entropically favorable for binding.
Exact Mass 141.1266 Da Essential for high-resolution mass spectrometry confirmation.[1]

| pKa (Predicted) | ~12-13 | The guanidine group is a strong base, meaning the molecule will be protonated and positively charged at physiological pH (7.4), facilitating ionic interactions. |

The high basicity of the guanidine group is a critical feature. It ensures the compound exists predominantly in its cationic guanidinium form under physiological conditions, making it an excellent mimic for the side chain of arginine. This property is key to its potential for forming charge-assisted hydrogen bonds in enzyme active sites or receptor binding pockets.

Synthesis and Purification

The synthesis of this compound is most reliably achieved via the guanidination of its parent amine, 4-methylpiperidine. The following protocol is based on established methods for guanidination using O-Methylisourea, a common and effective reagent.[3]

Synthetic Strategy: The Guanidination Reaction

The core of the synthesis is the nucleophilic attack of the secondary amine of 4-methylpiperidine on the electrophilic carbon of a guanidinylating agent. O-Methylisourea is an excellent choice due to its commercial availability and favorable reaction profile. The reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus maximally nucleophilic.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reagents Dissolve 4-methylpiperidine and O-Methylisourea hemisulfate in appropriate solvent (e.g., water or DMF). Base Add base (e.g., triethylamine) to neutralize hemisulfate and deprotonate the amine. Reagents->Base Step 1 Heating Heat reaction mixture (e.g., 60-80 °C) with stirring for several hours. Monitoring Monitor reaction progress by TLC or LC-MS until starting material is consumed. Heating->Monitoring Step 2 Quench Cool to room temperature. Remove solvent under reduced pressure. Extraction Partition residue between an organic solvent (e.g., EtOAc) and water. Isolate aqueous layer. Quench->Extraction Step 3 Purification Acidify with HCl and concentrate. Recrystallize the hydrochloride salt from an alcohol/ether mixture. Extraction->Purification Step 4 Final_Product This compound Hydrochloride (White Solid) Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment (PPE). The starting material, 4-methylpiperidine, is flammable and corrosive.[4][5]

Reagents:

  • 4-Methylpiperidine (1.0 eq)

  • O-Methylisourea hemisulfate (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric acid (for salt formation)

  • Solvents for work-up and recrystallization (e.g., Ethyl Acetate, Ethanol, Diethyl Ether)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (1.0 eq) and DMF (or water) to a concentration of ~0.5 M.

  • Add O-Methylisourea hemisulfate (1.1 eq) to the solution.

  • Slowly add the base (e.g., TEA, 2.5 eq) to the stirring mixture. The base neutralizes the hemisulfate salt and ensures the piperidine nitrogen is nucleophilic.

  • Heat the reaction mixture to 65 °C and maintain for 4-12 hours.[3]

  • Monitor the reaction's completion by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the 4-methylpiperidine starting material.

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the resulting residue between ethyl acetate and water. The product, being highly polar and basic, will preferentially move into the aqueous layer, while less polar impurities remain in the organic phase.

  • Separate the layers and wash the organic layer once more with water. Combine the aqueous layers.

  • Cool the combined aqueous layer in an ice bath and slowly acidify to pH ~2 with concentrated HCl.

  • Remove the water under reduced pressure to yield the crude hydrochloride salt.

  • Purify the crude product by recrystallization, typically from an ethanol/diethyl ether solvent system, to yield this compound hydrochloride as a white crystalline solid.

Predicted Spectroscopic Characterization

While a definitive experimental spectrum requires empirical analysis, the structure of this compound allows for the confident prediction of its key spectroscopic features. Such analysis is crucial for confirming the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, with axial and equatorial protons displaying different chemical shifts and coupling constants. A characteristic doublet corresponding to the methyl group (–CH₃) would appear in the aliphatic region (~0.9-1.1 ppm). The N-H protons of the guanidine group would likely appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will feature signals for the five unique carbons of the 4-methylpiperidine ring. A key diagnostic signal will be the quaternary carbon of the C=N group in the guanidine moiety, expected to appear significantly downfield (~155-160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong N-H stretching vibrations in the 3100-3400 cm⁻¹ region. A strong, sharp absorption corresponding to the C=N imine stretch is expected around 1650-1680 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated species (C₇H₁₆N₃⁺), which is approximately 142.1344 Da.

Safety, Handling, and Storage

Comprehensive safety data for this compound is not available; therefore, precautions must be derived from the properties of its starting materials and functional groups. The compound should be handled as a hazardous substance.

Table 3: Safety and Handling Profile

Category Recommendation Rationale
GHS Pictograms (Predicted) Corrosive, Irritant, Health Hazard Based on the corrosive nature of the starting amine and the strong basicity of the guanidine group.[4][6]
Personal Protective Equipment (PPE) Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat. To prevent contact with skin and eyes, which may cause severe irritation or burns.[7]
Handling Use only in a well-ventilated chemical fume hood. Avoid creating dust. To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[6][7]
Storage Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. The compound is basic and may be hygroscopic or react with atmospheric CO₂. Refrigeration preserves chemical stability.[2]
Incompatibilities Strong oxidizing agents, strong acids. Vigorous or exothermic reactions can occur.[7]

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination. |

Applications in Research and Drug Discovery

The true value of this compound lies in its application as a molecular building block for creating novel bioactive agents. Its structure is well-suited for targeting enzymes and receptors that recognize arginine or possess anionic binding sites.

Caption: Conceptual diagram of pharmacophoric interactions.

Potential Research Applications:

  • Arginine Mimetics: The compound can be used to replace arginine residues in peptide-based drug candidates to improve stability against proteolysis while retaining binding affinity.

  • Enzyme Inhibitors: It is an ideal starting point for designing inhibitors for enzymes that have key aspartate or glutamate residues in their active sites, such as serine proteases (e.g., thrombin) and certain kinases.

  • Fragment-Based Screening: As a fragment, it provides a high-quality starting point with excellent vectors for chemical elaboration, allowing for the rapid exploration of chemical space around a target.

  • GPCR Ligands: Many amine-recognizing G-protein coupled receptors can be targeted with ligands containing a guanidinium group to achieve high affinity and selectivity.

Conclusion

This compound represents more than just another chemical entity; it is a strategically designed building block that offers a compelling solution to common challenges in medicinal chemistry. By providing a conformationally restricted, positively charged pharmacophore, it enables the design of potent and selective ligands with favorable physicochemical properties. The robust synthetic route and predictable characteristics outlined in this guide empower researchers and drug developers to confidently incorporate this valuable scaffold into their discovery pipelines, paving the way for the next generation of targeted therapeutics.

References

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  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Srinivasan, A., et al. (1991). Guanidination of a peptide side chain amino group on a solid support. PubMed. Retrieved from [Link]

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The Guanidine Group: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

The guanidine functional group, with its unique electronic and structural properties, has emerged as a cornerstone in the design of a wide array of therapeutic agents.[1] From established drugs to novel clinical candidates, the guanidinium moiety's ability to engage in multifaceted interactions with biological targets has cemented its status as a "privileged scaffold" in medicinal chemistry.[2][3] This guide provides a comprehensive overview for researchers and drug development scientists, delving into the core principles of guanidine chemistry, its strategic application in drug design, and the practical methodologies for the synthesis and evaluation of guanidine-containing compounds.

The Guanidinium Cation: A Hub of Molecular Interactions

The versatility of the guanidine group in medicinal chemistry stems from its fundamental physicochemical properties. At physiological pH, the guanidine moiety is protonated, forming the resonance-stabilized guanidinium cation.[4] This cation's positive charge is delocalized over a planar arrangement of one carbon and three nitrogen atoms, creating a highly stable entity capable of forming strong, multidirectional hydrogen bonds and electrostatic interactions.[2][5]

These interactions are pivotal for molecular recognition, allowing guanidinium-containing molecules to bind with high affinity to anionic groups such as carboxylates and phosphates, which are abundant in biological macromolecules like proteins and nucleic acids.[2][6] This ability to effectively mimic the side chain of arginine, a key amino acid in many protein-protein and protein-ligand interactions, is a primary reason for the guanidine group's prevalence in drug design.[6]

dot graph "Guanidinium_Cation_Interactions" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Guanidinium [label="Guanidinium Cation\n(Resonance Stabilized)", pos="0,0!", fillcolor="#F1F3F4"]; HB [label="Hydrogen Bonding", pos="-2,1.5!", fillcolor="#FFFFFF"]; EI [label="Electrostatic Interactions", pos="2,1.5!", fillcolor="#FFFFFF"]; CP [label="Charge Pairing", pos="-2,-1.5!", fillcolor="#FFFFFF"]; CPI [label="Cation-π Interactions", pos="2,-1.5!", fillcolor="#FFFFFF"];

// Edges Guanidinium -- HB [label="Multi-directional donor", color="#4285F4"]; Guanidinium -- EI [label="With anionic groups", color="#EA4335"]; Guanidinium -- CP [label="e.g., Carboxylates, Phosphates", color="#FBBC05"]; Guanidinium -- CPI [label="With aromatic residues", color="#34A853"]; } Caption: Key molecular interactions of the guanidinium cation.

Synthetic Strategies for Guanidine Derivatives

The synthesis of guanidine derivatives is a well-established field with a variety of methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.

Guanylation of Amines

A common and versatile approach is the guanylation of primary and secondary amines. This can be achieved using a range of guanylating agents.

Experimental Protocol: Synthesis of a Guanidine Derivative from a Thiourea Intermediate

This protocol describes a common method for synthesizing guanidine derivatives through the desulfurization of a thiourea intermediate.[7]

Materials:

  • Substituted thiourea intermediate

  • Mercuric chloride (HgCl₂)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Primary or secondary amine

Procedure:

  • Activation of Thiourea: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted thiourea intermediate in the anhydrous solvent.

  • Add triethylamine (1.1 equivalents) to the solution to act as a base.

  • Slowly add a solution of mercuric chloride (1.1 equivalents) in the anhydrous solvent to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate (mercuric sulfide) indicates the activation of the thiourea.

  • Guanidinylation: To the activated intermediate, add the desired primary or secondary amine (1.2 equivalents).

  • Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired guanidine derivative.

Other Synthetic Routes

Other notable methods for synthesizing guanidines include:

  • From Isothiocyanates: Reaction of isothiocyanates with secondary amines using an environmentally friendly reagent like tetrabutylphosphonium tribromide (TBPTB).[8][9]

  • From Cyanamides: The reaction of cyanamides with amines, although less common now due to the hazardous nature of cyanamide.[10]

  • Solid-Phase Synthesis: For the creation of guanidine-containing libraries, solid-phase synthesis methodologies have been developed, often involving a guanylation step on a resin-bound amine.[11]

dot graph "Guanidine_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes SM [label="Starting Materials\n(e.g., Amine, Thiourea)", fillcolor="#F1F3F4"]; Guanylation [label="Guanylation Reaction", fillcolor="#FFFFFF"]; Crude [label="Crude Product", fillcolor="#F1F3F4"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#FFFFFF"]; Final [label="Pure Guanidine Derivative", fillcolor="#F1F3F4"];

// Edges SM -> Guanylation [label="Reagents & Conditions", color="#4285F4"]; Guanylation -> Crude [color="#EA4335"]; Crude -> Purification [color="#FBBC05"]; Purification -> Final [color="#34A853"]; } Caption: General workflow for the synthesis of guanidine derivatives.

Therapeutic Applications of Guanidine Derivatives

The unique properties of the guanidine group have been exploited in the development of drugs for a wide range of diseases.[3][12]

Anticancer Agents

Guanidine derivatives are extensively investigated as potential anticancer agents.[1][13] A prominent mechanism of action involves their interaction with DNA.[2][7] The positively charged guanidinium ion can bind to the negatively charged phosphate backbone of DNA, often in the minor groove, disrupting DNA replication and transcription and ultimately inducing apoptosis in cancer cells.[1][2][7]

Compound Class Mechanism of Action Key Findings Reference
Novel cyclopropyl-linked guanidinesDNA minor groove bindingHigh binding constants to salmon sperm DNA, favorable docking scores, and induction of apoptosis.[2][7][13]
Guanidine-based scaffoldsMultiple (DNA binding, ROS induction, mitochondrial-mediated apoptosis)Broad spectrum of cytotoxic mechanisms beyond direct DNA interaction.[2][3]
Antidiabetic Agents

Guanidine derivatives have a long history in the treatment of type 2 diabetes mellitus (T2DM), with metformin and buformin being well-known examples.[8][9] These compounds primarily act by improving insulin sensitivity.[14] Recent research focuses on developing novel guanidine-based compounds with enhanced efficacy and better side-effect profiles.[8][15] For instance, 3-guanidinopropionic acid has been shown to be more potent than metformin in animal models of non-insulin-dependent diabetes.[14]

Antimicrobial Agents

The guanidine moiety is a key structural feature in many antimicrobial agents.[12][16][17] Its positive charge at physiological pH facilitates interaction with and disruption of negatively charged bacterial cell membranes, leading to bactericidal activity.[18] Guanidine-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][19][20] Examples include the antibiotic streptomycin and the antiseptic chlorhexidine.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a guanidine derivative against a bacterial strain.

Materials:

  • Guanidine derivative stock solution (in a suitable solvent like DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the guanidine derivative stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Dilute the adjusted bacterial suspension 1:100 in CAMHB. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the guanidine derivative that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Other Therapeutic Areas

The applications of guanidine derivatives extend to various other fields:

  • Antiviral Agents: Zanamivir, an anti-influenza drug, incorporates a guanidine group that is crucial for its binding to neuraminidase.[12]

  • Neurodegenerative Diseases: Guanidine hydrochloride has been investigated for the treatment of degenerative nervous and muscular diseases, although its use is limited by side effects.[21] Research is ongoing to develop new guanidine-based compounds with neuroprotective properties.[22][23]

  • Cardiovascular Drugs: Several antihypertensive drugs, such as guanabenz and guanfacine, contain a guanidine moiety.[12][24]

Structure-Activity Relationships and Bioisosteric Replacement

Optimizing the therapeutic potential of guanidine derivatives often involves fine-tuning their structure to enhance activity and reduce toxicity. Structure-activity relationship (SAR) studies are crucial in this process. For example, in a series of guanidine alkyl derivatives, the substitution pattern on the guanidine nitrogen atoms was found to significantly impact their ability to enhance norepinephrine release.[25]

Due to the high basicity of the guanidine group, which can lead to poor bioavailability, researchers often explore bioisosteric replacements.[26] The goal is to substitute the guanidine moiety with another functional group that retains the desired biological activity but has more favorable pharmacokinetic properties. Examples of guanidine bioisosteres include amidinohydrazones and diaminosquarates.[26][27]

dot graph "SAR_and_Bioisosteres" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Lead [label="Lead Guanidine Compound", fillcolor="#F1F3F4"]; SAR [label="Structure-Activity Relationship (SAR) Studies", fillcolor="#FFFFFF"]; Optimization [label="Lead Optimization", fillcolor="#F1F3F4"]; Bioisosteres [label="Bioisosteric Replacement", fillcolor="#FFFFFF"]; Improved [label="Improved Drug Candidate\n(Enhanced Efficacy, Reduced Toxicity, Better PK)", fillcolor="#F1F3F4"];

// Edges Lead -> SAR [label="Systematic Modification", color="#4285F4"]; SAR -> Optimization [label="Informs Design", color="#EA4335"]; Optimization -> Improved [color="#34A853"]; Lead -> Bioisosteres [label="Address PK Issues", color="#FBBC05"]; Bioisosteres -> Optimization [label="Provides Alternatives", color="#34A853"]; } Caption: The role of SAR and bioisosterism in optimizing guanidine-based drugs.

Future Perspectives

The guanidine group will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad-spectrum activity to design guanidine derivatives that selectively target specific enzymes or receptors.

  • Novel Scaffolds: Incorporating the guanidine moiety into novel and more complex molecular architectures to explore new chemical space.

  • Drug Delivery Systems: Utilizing guanidinium-based transporters and vectors for targeted drug delivery.[28]

  • Modulators of Drug Resistance: Developing guanidine-containing compounds that can overcome drug resistance mechanisms in cancer and infectious diseases.[12]

References

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  • (2025). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Endocr Metab Immune Disord Drug Targets, 25(4), 326-339. [Link]

  • (Year). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. J Pharmacol Exp Ther, 230(3), 710-7. [Link]

  • (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]

  • (Year). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. ResearchGate. [Link]

  • (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. [Link]

  • (Year). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. MDPI. [Link]

  • (Year). Antihyperglycemic action of guanidinoalkanoic acids: 3-guanidinopropionic acid ameliorates hyperglycemia in diabetic KKAy and C57BL6Job/ob mice and increases glucose disappearance in rhesus monkeys. PubMed. [Link]

  • (2021). Antimicrobial drugs bearing guanidine moieties: A review. European Journal of Medicinal Chemistry, 216, 113293. [Link]

  • Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{8][12][25]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(4), M1293. [Link]

  • Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. [Link]

  • (Year). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

  • (Year). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]

  • Ao, I., Richa, K., Lotha, T. N., Ao, K., Rudithongru, L., Nakro, V., Ritse, V., & Nima, D. (2024). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Endocrine, Metabolic & Immune Disorders-Drug Targets. [Link]

  • (2025). Novel approaches to screening guanidine derivatives. ResearchGate. [Link]

  • (Year). Antimicrobial Activities of Amine- and Guanidine-Functionalized Cholic Acid Derivatives. Antimicrobial Agents and Chemotherapy. [Link]

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  • (Year). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC - PubMed Central. [Link]

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  • (1964). [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. Yakugaku Zasshi, 84, 421-5. [Link]

  • (Year). Biological activities of guanidine compounds. PubMed. [Link]

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Synthesis of 4-Methylpiperidine-1-carboximidamide from 4-Methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Methylpiperidine-1-carboximidamide, a valuable guanidine-containing building block, from its readily available precursor, 4-methylpiperidine. We will explore the fundamental principles of guanylation chemistry, detail robust experimental protocols, and discuss the mechanistic rationale behind procedural choices. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical grounding and practical, actionable methodologies.

Introduction and Strategic Overview

The guanidinium group is a privileged functional group in medicinal chemistry, renowned for its ability to engage in strong hydrogen bonding and electrostatic interactions due to its persistent protonated state under physiological conditions.[1] The target molecule, this compound, incorporates this potent pharmacophore onto a saturated heterocyclic scaffold, making it an attractive intermediate for the synthesis of novel therapeutic agents.

The core transformation discussed herein is the guanylation of the secondary amine of 4-methylpiperidine. This process involves the addition of the amine to an electrophilic one-carbon synthon equivalent to a "C(=NH)NH2" moiety. Several strategies exist to achieve this, ranging from classical methods to modern, milder approaches.[2]

This guide will focus on two primary, reliable synthetic routes:

  • Route A: Direct Guanylation with Cyanamide. An atom-economical but potentially harsh method.

  • Route B: Guanylation with an Electrophilic Transfer Agent. A milder, more controlled method utilizing a protected pyrazole-based reagent.

The choice between these routes depends on factors such as scale, substrate sensitivity, and available resources, the causality of which will be explored in the relevant sections.

G cluster_start Starting Material cluster_reagents Guanylating Agents cluster_product Target Product Start 4-Methylpiperidine ReagentA Cyanamide (H2NCN) Start->ReagentA Route A (Direct) ReagentB N,N'-Di-Boc-1H-pyrazole- 1-carboximidamide Start->ReagentB Route B (Transfer) Product 4-Methylpiperidine- 1-carboximidamide ReagentA->Product Acid Catalysis ReagentB->Product Deprotection

Figure 1: High-level synthetic strategies for the guanylation of 4-methylpiperidine.

Mechanistic Considerations: The Chemistry of Guanylation

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The guanylation of a secondary amine like 4-methylpiperidine is fundamentally a nucleophilic addition-elimination reaction.

Mechanism with Cyanamide

The reaction of an amine with cyanamide is one of the earliest developed methods for guanidine synthesis.[3] Cyanamide itself is a weak electrophile. The reaction is typically promoted by an acid catalyst (e.g., HCl, Sc(OTf)₃), which protonates the nitrile nitrogen, significantly enhancing its electrophilicity.[4] The piperidine nitrogen then acts as a nucleophile, attacking the activated carbon atom. A series of proton transfers follows to yield the final guanidinium salt.

G cluster_mech Mechanism of Acid-Catalyzed Guanylation with Cyanamide cyanamide H₂N-C≡N activated H₂N-C≡N⁺H cyanamide->activated Protonation proton H⁺ intermediate Tetrahedral Intermediate activated->intermediate Nucleophilic Attack piperidine 4-Me-Piperidine (Nu⁻) product Guanidinium Salt (Product) intermediate->product Proton Transfer

Figure 2: Simplified mechanistic flow for the reaction of 4-methylpiperidine with cyanamide.

Mechanism with N,N'-Di-Boc-1H-pyrazole-1-carboximidamide

Modern guanylating reagents offer superior control and milder reaction conditions. N,N'-Di-Boc-1H-pyrazole-1-carboximidamide is an excellent electrophilic "guanidine-transfer" agent.[5] The pyrazole ring is an effective leaving group. The tert-butyloxycarbonyl (Boc) protecting groups serve two purposes: they temper the extreme basicity of the guanidine moiety, making the compound easier to handle and purify, and they increase its solubility in organic solvents.[5][6]

The reaction proceeds via nucleophilic attack of the 4-methylpiperidine at the carboximidamide carbon, displacing the pyrazole. This step is typically irreversible and often requires no catalyst, proceeding smoothly at room temperature.[7] The resulting di-Boc-protected guanidine is then deprotected under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Route A: Direct Guanylation with Cyanamide

This method is direct but requires careful temperature control. The product is isolated as its hydrochloride salt.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
4-Methylpiperidine99.175.00 g1.0
Cyanamide (50 wt% in H₂O)42.044.66 g1.1
Concentrated HCl36.46~4.2 mL1.0
Isopropanol (IPA)60.1050 mL-
Diethyl Ether74.12As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (5.00 g, 50.4 mmol) and isopropanol (50 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl (~4.2 mL, 50.4 mmol) dropwise. A white precipitate may form.

  • Reagent Addition: Add the 50 wt% aqueous solution of cyanamide (4.66 g, 55.4 mmol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Precipitation: Add diethyl ether (~50 mL) to the cold mixture to precipitate the product fully.

  • Filtration: Collect the resulting white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the solid under vacuum to a constant weight to yield this compound hydrochloride.

Route B: Guanylation with N,N'-Di-Boc-1H-pyrazole-1-carboximidamide

This two-step method offers higher purity and milder conditions for the initial coupling step.

Part 1: Synthesis of N,N'-Di-Boc-1-(4-methylpiperidine-1-yl)carboximidamide

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
4-Methylpiperidine99.172.00 g1.0
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine310.356.89 g1.1
Tetrahydrofuran (THF), anhydrous72.1140 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methylpiperidine (2.00 g, 20.2 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (6.89 g, 22.2 mmol) in anhydrous THF (40 mL).

  • Reaction: Stir the solution at room temperature for 24-48 hours. The reaction is typically complete when the starting amine is no longer detectable by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-Boc protected product, which can often be used in the next step without further purification. If needed, purify by column chromatography on silica gel.

Part 2: Deprotection to this compound Hydrochloride

Reagent/MaterialAmount
Crude Di-Boc Protected GuanidineFrom previous step
4M HCl in 1,4-Dioxane20 mL
Diethyl EtherAs needed

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude product from Part 1 in 4M HCl in 1,4-dioxane (20 mL) at room temperature.

  • Reaction: Stir the solution for 2-4 hours. Gas evolution (isobutylene) will be observed.

  • Isolation: The product hydrochloride salt will precipitate from the solution. Add diethyl ether to ensure complete precipitation.

  • Filtration & Drying: Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Confirmation of the product structure and purity is essential. Standard analytical techniques should be employed.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the methyl group (doublet, ~0.9-1.1 ppm), piperidine ring protons, and broad, exchangeable signals for the -NH₂ and =NH protons of the guanidinium group.

    • ¹³C NMR: The key signal will be the guanidinyl carbon (~155-160 ppm), in addition to the carbons of the 4-methylpiperidine scaffold.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the free base (C₇H₁₆N₃⁺, m/z ≈ 142.13).

  • Infrared (IR) Spectroscopy: Look for strong N-H stretching bands (~3100-3400 cm⁻¹) and a strong C=N stretching band (~1640-1680 cm⁻¹).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield (Route A) Incomplete reaction; Product solubility in IPA.Increase reaction time. Ensure pH is acidic. Add more anti-solvent (ether) during precipitation and ensure the mixture is thoroughly chilled.
Incomplete Reaction (Route B) Steric hindrance; Insufficient reaction time.Extend reaction time to 72 hours. Gentle heating (40-50°C) may be applied if necessary, though room temperature is usually sufficient.[7]
Purification Challenges The product is highly polar and basic.For the free base, chromatography on alumina may be more effective than silica. For the salt, recrystallization from an alcohol/ether solvent system is the preferred method.[10][11]
Side Product Formation Dimerization or side reactions of cyanamide.Ensure slow, controlled addition of reagents and maintain consistent temperature. Using a protected guanylating agent (Route B) minimizes side reactions.[12]

Conclusion

The synthesis of this compound from 4-methylpiperidine is a straightforward transformation that can be accomplished via several established guanylation methods. The direct reaction with cyanamide offers an atom-economical route, while the use of a protected transfer agent like N,N'-Di-Boc-1H-pyrazole-1-carboximidamide provides a milder, more controlled, and often higher-purity pathway suitable for complex molecule synthesis. The selection of the optimal route will be dictated by the specific requirements of the research or development program, including scale, purity demands, and cost considerations. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

  • Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1787-1801. [Link][1][13]

  • Gotor, V., et al. (2011). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 40(3), 1269-1280. [Link]

  • Isidro-Llobet, A., et al. (2009). Synthesis of Guanidines and Some of Their Biological Applications. Current Organic Chemistry, 13(4), 361-387. [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. Retrieved from [Link][4]

  • Yu, W. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. [Link][10]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link][3]

  • Sciencemadness Wiki. (2023). Guanidine. Retrieved from [Link][11]

  • Sharma, R., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 085-090. [Link][6]

  • Coles, M. P., et al. (2006). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Organometallics, 25(24), 5635-5645. [Link]

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  • Ban, M., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933. [Link][7]

  • Rogness, D. C., et al. (2015). Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. Analytical and Bioanalytical Chemistry, 407(28), 8525-8537. [Link][8]

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4-Methylpiperidine-1-carboximidamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> An In-depth Technical Guide to the Mechanism of Action of Guanidine-Based Nitric Oxide Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of guanidine-based inhibitors targeting nitric oxide synthase (NOS) enzymes. While the initial query focused on 4-Methylpiperidine-1-carboximidamide, the available scientific literature necessitates a broader examination of the well-characterized class of arginine mimetics that share its core carboximidamide (guanidine) functional group. Overproduction of nitric oxide (NO) by NOS isoforms is implicated in a range of pathologies, making the development of selective inhibitors a significant therapeutic goal.[1][2][3] This guide will detail the molecular interactions between these inhibitors and the NOS active site, explore the downstream effects on cellular signaling, and provide robust experimental protocols for their evaluation.

Introduction: The Significance of Nitric Oxide and its Synthesis

Nitric oxide (NO) is a unique, gaseous signaling molecule involved in a vast array of physiological and pathophysiological processes.[4][5] It is a free radical that can freely diffuse across cell membranes to exert its effects.[6][7] In mammals, NO is synthesized from the amino acid L-arginine by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, nNOS-derived NO functions as a neurotransmitter, playing a role in synaptic plasticity and the regulation of cerebral blood flow.[8]

  • Endothelial NOS (eNOS or NOS3): Located in the endothelium lining blood vessels, eNOS produces NO that acts as a potent vasodilator, crucial for regulating blood pressure and vascular tone.[9][10]

  • Inducible NOS (iNOS or NOS2): As its name suggests, iNOS expression is induced in immune cells like macrophages in response to inflammatory stimuli. It produces large, cytotoxic concentrations of NO as part of the immune response.[1][10][11]

The synthesis of NO is a two-step oxidation process that converts L-arginine to L-citrulline and NO.[12] All three NOS isoforms are homodimeric enzymes that require several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[10][12][13]

Given the diverse roles of the NOS isoforms, the selective inhibition of a particular isoform is a highly sought-after therapeutic strategy. For instance, selective nNOS inhibitors are being investigated for neurodegenerative diseases, while iNOS-selective inhibitors show promise in treating inflammatory conditions.[1][14]

Core Mechanism of Action: Competitive Inhibition of the NOS Active Site

Compounds containing a this compound scaffold belong to a broader class of L-arginine mimetics. The core of their mechanism of action lies in the positively charged carboximidamide (guanidinium) group, which mimics the guanidinium group of the natural substrate, L-arginine.[2][15]

These compounds act as competitive inhibitors , binding to the L-arginine site within the NOS enzyme.[16][17] This binding is reversible and prevents L-arginine from accessing the active site, thereby blocking the synthesis of NO.[16] The affinity of these inhibitors for the different NOS isoforms can vary significantly, and this selectivity is a key focus of drug development efforts.[14][18][19]

The interaction between the inhibitor's guanidinium group and the NOS active site is primarily mediated by hydrogen bonds with a conserved glutamate residue.[9] The piperidine ring and other substituents on the inhibitor molecule can then form additional interactions within the active site, influencing both the potency and isoform selectivity of the compound.[2] Understanding these subtle structural differences between the active sites of nNOS, eNOS, and iNOS is crucial for designing highly selective inhibitors.[9][20][21]

Downstream Signaling Consequences of NOS Inhibition

By blocking the production of NO, guanidine-based inhibitors modulate a variety of downstream signaling pathways. One of the primary targets of NO is soluble guanylate cyclase (sGC).[4][13] NO binding to the heme group of sGC activates the enzyme, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that ultimately result in smooth muscle relaxation and vasodilation.[4]

Therefore, in tissues where eNOS is predominant, such as blood vessels, inhibition of NO synthesis leads to a decrease in cGMP levels, resulting in vasoconstriction and an increase in blood pressure.[22] This is a critical consideration in the development of NOS inhibitors, as non-selective inhibition can have significant cardiovascular side effects.

In the nervous system, where nNOS is prevalent, inhibition can affect neurotransmission and synaptic plasticity. In the context of the immune response, blocking iNOS can reduce the cytotoxic effects of NO, which can be beneficial in chronic inflammatory diseases.[1]

Below is a diagram illustrating the general mechanism of NOS inhibition and its impact on the canonical NO/cGMP signaling pathway.

NOS_Inhibition_Pathway cluster_0 NOS Enzyme cluster_1 Target Cell L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylation Cascade Inhibitor Guanidine-Based Inhibitor (e.g., 4-Methylpiperidine- 1-carboximidamide) Inhibitor->NOS Competitive Inhibition

Caption: Mechanism of NOS inhibition and its effect on the NO/cGMP pathway.

Experimental Protocols for Characterizing NOS Inhibitors

The evaluation of novel NOS inhibitors requires a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based and in vivo models.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, as an indicator of NOS activity.[8][23][24]

Principle: In the presence of the Griess reagent, nitrite is converted to a colored azo compound that can be quantified spectrophotometrically at 540 nm.

Step-by-Step Methodology:

  • Prepare Assay Buffer: A typical buffer consists of 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

  • Prepare Master Mix: In the assay buffer, combine L-arginine (substrate), NADPH (cofactor), calmodulin, and CaCl2.

  • Aliquot Master Mix: Add the master mix to the wells of a 96-well microplate.

  • Add Inhibitor: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO or water).

  • Initiate Reaction: Add the purified NOS enzyme (nNOS, eNOS, or iNOS) to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding an enzyme inhibitor or by denaturing the enzyme.

  • Griess Reaction: Add the Griess reagent to each well and incubate at room temperature for 15 minutes to allow for color development.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Cell-Based NOS Activity Assay

This assay provides a more physiologically relevant assessment of an inhibitor's efficacy by measuring its ability to penetrate cell membranes and inhibit intracellular NOS activity.[24]

Principle: Similar to the in vitro assay, this method quantifies nitrite production, but in the culture medium of cells overexpressing a specific NOS isoform.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably transfected with a specific NOS expression vector (e.g., HEK 293T cells expressing nNOS) in a suitable medium.

  • Seed Cells: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a predetermined time.

  • Induce NOS Activity: Stimulate the cells with a calcium ionophore (e.g., A23187) to increase intracellular calcium levels and activate the NOS enzyme.

  • Collect Supernatant: After an incubation period, collect the cell culture supernatant.

  • Griess Assay: Perform the Griess assay on the collected supernatant as described in the in vitro protocol.

  • Data Analysis: Calculate the IC50 value of the inhibitor in the cellular context.

The following diagram outlines the general workflow for screening and validating NOS inhibitors.

Experimental_Workflow Start Compound Library (e.g., Guanidine Derivatives) In_Vitro_Assay In Vitro NOS Inhibition Assay (Griess Assay) Start->In_Vitro_Assay Determine_IC50 Determine IC50 values for nNOS, eNOS, iNOS In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based NOS Activity Assay Determine_IC50->Cell_Based_Assay Promising Candidates Assess_Bioavailability Assess Cell Permeability and Intracellular Efficacy Cell_Based_Assay->Assess_Bioavailability In_Vivo_Studies In Vivo Animal Models (e.g., Blood Pressure, Neuropathic Pain) Assess_Bioavailability->In_Vivo_Studies Active Compounds Evaluate_Efficacy_Toxicity Evaluate Therapeutic Efficacy and Potential Side Effects In_Vivo_Studies->Evaluate_Efficacy_Toxicity Lead_Optimization Lead Optimization Evaluate_Efficacy_Toxicity->Lead_Optimization

Caption: General experimental workflow for NOS inhibitor screening.

Quantitative Data Summary

The inhibitory potency of guanidine-based compounds can be summarized by their IC50 or Ki values against the different NOS isoforms. The table below provides a template for presenting such data.

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
L-NMMA ~4.1-~6--
Compound X ValueValueValueRatioRatio
Compound Y ValueValueValueRatioRatio

Note: L-NMMA (L-NG-Monomethylarginine) is a well-characterized, non-selective NOS inhibitor often used as a reference compound.[25] The values provided are approximate and can vary depending on the experimental conditions.

Conclusion and Future Directions

Guanidine-based inhibitors, including compounds with the this compound scaffold, represent a significant class of molecules for the therapeutic modulation of nitric oxide signaling. Their mechanism of action as competitive inhibitors of NOS enzymes is well-established. Future research in this area will continue to focus on the rational design of isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these promising compounds.

References

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Biological activity of guanidine-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Guanidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group, a nitrogen-rich functional moiety, is a recurring motif in a vast array of biologically active molecules, from essential endogenous metabolites to first-line therapeutic agents.[1][2][3] Its unique physicochemical properties—most notably its high basicity (pKa ≈ 13.6) and the resonance stabilization of its protonated state—confer upon it the ability to engage in multifaceted, high-affinity interactions with biological targets.[3][4] This allows guanidine-containing compounds to serve as potent modulators of enzymes, ion channels, and metabolic pathways, as well as effective antimicrobial agents that disrupt cellular membranes.[2][5] This technical guide provides a comprehensive exploration of the biological activities of these compounds, delving into their physiological roles, diverse pharmacological mechanisms, and broad therapeutic applications. It further offers detailed experimental protocols for assessing their activity, providing researchers with a robust framework for investigation in the field of drug discovery and development.

The Guanidinium Group: A Privileged Scaffold in Biology and Medicine

The guanidinium moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal chemistry.[6] In physiological conditions (pH ~7.4), it is perpetually protonated, existing as a planar, Y-shaped cation. This positive charge is not localized to a single nitrogen atom but is delocalized across the entire functional group through resonance. This charge delocalization, coupled with its planar geometry, allows the guanidinium group to act as a versatile recognition element, forming strong, bidentate hydrogen bonds with anionic counterparts like carboxylate and phosphate groups, which are ubiquitous in biological systems.[4][7] These fundamental interactions are the basis for the diverse biological roles of guanidine-containing molecules.[3]

Guanidinium_Properties cluster_guanidinium Guanidinium Cation cluster_interactions Biological Interactions cluster_targets Molecular Targets G Guanidinium Group (Resonance Stabilized) Carboxylate Carboxylate (e.g., in Asp/Glu residues) G->Carboxylate Bidentate H-Bonding Phosphate Phosphate (e.g., in DNA/RNA, Phospholipids) G->Phosphate Electrostatic Interaction & H-Bonding Channel Ion Channels G->Channel Pore Blocking/ Modulation Enzyme Enzyme Active Sites Carboxylate->Enzyme Membrane Bacterial Membranes Phosphate->Membrane

Caption: Key interactions of the guanidinium group with biological targets.

Endogenous Guanidino Compounds: Nature's Blueprint

The prevalence of guanidine-containing compounds in pharmacology is mirrored by their fundamental roles in normal physiology. Nature utilizes the unique properties of the guanidinium group to perform critical biological functions.

L-Arginine: The Versatile Precursor

L-arginine is a semi-essential amino acid distinguished by its guanidinium side chain. It serves as the primary metabolic precursor for a host of vital signaling molecules and metabolites, including nitric oxide (NO), creatine, and agmatine.[8] Its guanidinium group is the direct source of the nitrogen atom in nitric oxide, a critical vasodilator and signaling molecule, in a reaction catalyzed by nitric oxide synthase (NOS).

Creatine and Phosphocreatine: The Cellular Energy Buffer

Creatine is synthesized in a two-step process from the amino acids arginine and glycine.[9][10] The first and rate-limiting step involves the transfer of a guanidino group from arginine to glycine, forming guanidinoacetate (GAA).[9] Creatine is then transported to tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, where it is phosphorylated to phosphocreatine.[11][12] The phosphocreatine system acts as a rapid reserve of high-energy phosphate bonds, capable of regenerating ATP from ADP, thereby buffering cellular energy levels during intense activity.[11]

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver cluster_muscle Muscle / Brain Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAA_liver GAA (from Kidney) GAA->GAA_liver Transport AGAT->GAA Ornithine SAM S-Adenosyl Methionine (SAM) GAMT GAMT SAM->GAMT Creatine Creatine Creatine_muscle Creatine (from Liver) Creatine->Creatine_muscle Transport (SLC6A8) GAMT->Creatine SAH GAA_liver->GAMT CK Creatine Kinase (CK) Creatine_muscle->CK ATP ATP ATP->CK ADP ADP PCr Phosphocreatine (PCr) CK->ADP CK->PCr Metformin_MoA Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_Ratio ↓ ATP:AMP Ratio Mito->ATP_Ratio AMPK AMPK Activation ATP_Ratio->AMPK Gluconeo ↓ Hepatic Gluconeogenesis AMPK->Gluconeo Insulin_Sens ↑ Insulin Sensitivity AMPK->Insulin_Sens Glucose_Uptake ↑ Glucose Uptake Insulin_Sens->Glucose_Uptake

Caption: Simplified mechanism of action for the antidiabetic drug Metformin.

Inhibition of Key Enzymes

The ability of the guanidinium group to mimic the protonated side chain of arginine allows it to act as a competitive inhibitor for enzymes that process arginine. This includes:

  • Nitric Oxide Synthase (NOS): Guanidine-based compounds can act as inhibitors of NOS isoforms, modulating the production of nitric oxide. [2]* Thrombin Inhibitors: Acylguanidines have been developed as potent inhibitors of thrombin (Factor Xa), acting as anticoagulants. [13]

Interaction with Ion Channels and Receptors

Guanidine and its derivatives can directly interact with and modulate the function of various ion channels and receptors. For instance, guanidine itself is known to inhibit voltage-gated potassium (Kv) channels, which enhances the release of acetylcholine at the neuromuscular junction. [14]This mechanism underlies its therapeutic use in treating muscle weakness associated with Lambert-Eaton myasthenic syndrome. [14][15]The positively charged guanidinium group can physically occlude the channel pore or interact with residues to stabilize a closed state. [14]

Therapeutic Landscape of Guanidine-Based Drugs

The versatility of the guanidinium pharmacophore has led to the development of numerous drugs across a wide range of therapeutic areas. [1][2][13]

Drug/Compound Class Therapeutic Area Mechanism of Action Examples
Biguanides Antidiabetic Inhibition of mitochondrial complex I, activation of AMPK. [16][17] Metformin, Phenformin [13]
Polymeric Guanidines Antimicrobial / Disinfectant Disruption of bacterial cell membrane integrity. [13][18] Polyhexamethylene biguanide (PHMB), Chlorhexidine [13]
Guanidine Neuromuscular Inhibition of presynaptic voltage-gated K+ channels. [14] Guanidine Hydrochloride [14]
Guanidinium Derivatives Antihypertensive Alpha-2 adrenergic receptor agonists, vasodilation. [13] Guanfacine, Guanabenz, Clonidine [13]
Acylguanidines Anticoagulant Inhibition of thrombin (Factor Xa). [13] - (Various in development)
Guanidino-Nucleosides Antiviral Inhibition of viral DNA synthesis. [19] Acyclovir (derived from spongosine) [19]
Peptidomimetics Analgesic Blockade of N-type calcium channels. [19] Ziconotide (synthetic conotoxin) [19]

| Diaminoguanidines | Anti-obesity | Regulation of food intake. [13]| - (Various in development) |

Key Experimental Workflows for Assessing Biological Activity

To rigorously evaluate the biological activity of novel guanidine-containing compounds, standardized and self-validating experimental protocols are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Guanidine Polymers

Causality: The MIC assay is a fundamental quantitative method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For cationic guanidinium polymers, this assay directly measures their efficacy in disrupting membrane function or other vital processes to a degree that inhibits bacterial replication.

Methodology:

  • Materials:

    • Test guanidine compound (e.g., PHMB) stock solution in sterile water.

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Procedure:

    • Prepare a two-fold serial dilution of the test compound in the 96-well plate using MHB. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11. Add 100 µL of sterile MHB to well 12.

    • The final volume in each well is 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as observed by the naked eye or by measuring absorbance at 600 nm. The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) A->C B Prepare 2-Fold Serial Dilution of Guanidine Compound in 96-Well Plate B->C E Incubate Plate (37°C, 18-24h) C->E D Include Growth and Sterility Controls D->B F Read Results: Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol: Membrane Permeability Assay Using Fluorescence Spectroscopy

Causality: This protocol assesses the ability of a guanidine compound to disrupt bacterial membranes, a key antimicrobial mechanism. It uses a fluorescent dye (e.g., SYTOX Green) that cannot penetrate the intact membranes of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence, providing a direct, real-time measure of membrane permeabilization.

Methodology:

  • Materials:

    • Test guanidine compound.

    • Bacterial suspension (E. coli or S. aureus) washed and resuspended in a non-fluorescent buffer (e.g., HEPES).

    • SYTOX Green nucleic acid stain (stock in DMSO).

    • Positive control (e.g., Triton X-100 for complete lysis).

    • Negative control (buffer only).

    • Fluorometer or fluorescence plate reader.

  • Procedure:

    • Harvest bacteria in the mid-log phase, wash twice with buffer, and resuspend to an OD₆₀₀ of ~0.2.

    • In a 96-well black plate, add the bacterial suspension.

    • Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15 minutes to allow for equilibration.

    • Measure the baseline fluorescence (Excitation ~485 nm, Emission ~520 nm).

    • Add varying concentrations of the test guanidine compound, positive control, and negative control to the respective wells.

    • Immediately begin monitoring fluorescence intensity over time (e.g., every 2 minutes for 60 minutes).

  • Data Analysis:

    • Subtract the baseline fluorescence from all readings.

    • Normalize the data by setting the fluorescence of the negative control to 0% and the positive control (maximum lysis) to 100%.

    • Plot the normalized fluorescence intensity versus time for each concentration of the test compound. A rapid and dose-dependent increase in fluorescence indicates membrane disruption.

Protocol: In Vitro Protein Denaturation Assay using Guanidine Hydrochloride

Causality: This protocol demonstrates the chaotropic activity of guanidine, a fundamental property relevant to its use as a tool in biochemistry. Guanidine hydrochloride (GdnHCl) disrupts the non-covalent interactions that stabilize a protein's native structure. [20][21]By monitoring a structural signal (e.g., intrinsic tryptophan fluorescence), one can quantify the unfolding transition as a function of denaturant concentration. This is crucial for understanding protein stability and folding pathways. [22] Methodology:

  • Materials:

    • Purified protein with intrinsic tryptophan fluorescence (e.g., Lysozyme).

    • High-purity Guanidine Hydrochloride (GdnHCl).

    • Assay buffer (e.g., Phosphate buffer, pH 7.0).

    • Spectrofluorometer.

  • Procedure:

    • Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the assay buffer and carefully determine its concentration by refractometry.

    • Prepare a series of GdnHCl solutions of varying concentrations (e.g., 0 to 6 M in 0.2 M increments) by diluting the stock solution.

    • Add a constant, small volume of the protein stock solution to each GdnHCl concentration to achieve a final protein concentration of ~5-10 µM.

    • Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for several hours or overnight to ensure equilibrium is reached.

  • Data Acquisition and Analysis:

    • Measure the tryptophan fluorescence emission spectrum for each sample (Excitation at 295 nm to minimize tyrosine excitation).

    • Record the wavelength of maximum emission (λ_max). As the protein unfolds, tryptophan residues become more exposed to the polar solvent, causing a red shift (increase) in λ_max.

    • Plot λ_max as a function of GdnHCl concentration. The resulting sigmoidal curve represents the unfolding transition.

    • The midpoint of this transition (Cm) represents the denaturant concentration at which 50% of the protein is unfolded and is a measure of the protein's conformational stability.

Future Perspectives and Drug Development

The guanidinium moiety remains a highly "privileged" scaffold in drug design. [1]Its remarkable ability to interact with a wide range of biological targets ensures its continued relevance in the development of novel therapeutics. [2][3][23]Future research will likely focus on:

  • Target Specificity: Synthesizing more complex and rigid guanidine derivatives to improve selectivity for specific enzyme isoforms, receptors, or microbial species, thereby reducing off-target effects. [1]* Combating Antimicrobial Resistance: Developing novel guanidinium-based polymers and small molecules that can overcome existing resistance mechanisms, potentially by acting as adjuvants that restore the efficacy of conventional antibiotics. [24]* Guanidinium-Based Transporters: Leveraging the membrane-penetrating properties of certain guanidinium-rich structures (e.g., from arginine-rich peptides) to deliver therapeutic cargo into cells. [2][23] The chemical simplicity and potent biological activity of the guanidinium group, from its role in cellular energy to its application in first-line medicines, solidify its status as a molecule of enduring importance in science and medicine.

References

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  • Ferreira AC, Guedes RC, Santos MM. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorg Chem. 2023;136:106526.
  • Gąsiorowska J, Rząd K, Gleńsk M. Biological activities of guanidine compounds.
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  • Rena G, Hardie DG, Pearson ER. The mechanisms of action of metformin. Diabetologia. 2017;60(9):1577-1585.
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  • Jinan Qinmu Fine Chemical Co., Ltd. Action of Guanidine Hydrochloride on Proteins. Published October 26, 2022.
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Topic: 4-Methylpiperidine-1-carboximidamide: A Scoping Review and Application Guide for a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery, the strategic combination of validated pharmacophoric elements into novel scaffolds is a cornerstone of efficient lead generation. This guide provides a deep technical analysis of 4-methylpiperidine-1-carboximidamide, a molecule that merges two highly privileged fragments: the conformationally constrained piperidine ring and the versatile, highly basic guanidinium group. While not extensively documented as a standalone therapeutic, its structure represents a potent starting point for rational drug design. We will deconstruct its constituent parts, analyze its physicochemical and structural properties, and provide a comprehensive, field-proven workflow for its synthesis and bio-evaluation. This document serves as both a theoretical treatise on its potential and a practical guide for its application in discovery campaigns targeting a wide array of protein classes.

Deconstruction of a Privileged Scaffold: The Constituent Pharmacophores

The therapeutic potential of this compound is best understood by first analyzing its two core components.

The Guanidinium Group: The Interaction Anchor

The guanidine moiety is a powerful and frequently utilized pharmacophore in medicinal chemistry.[1][2] At physiological pH, it exists predominantly in its protonated guanidinium form, a planar, charge-delocalized cation. This unique electronic structure endows it with several critical functions in molecular recognition:

  • High Basicity: The guanidinium group is one of the strongest organic superbases, ensuring it remains protonated and positively charged across a wide physiological pH range.

  • Multi-Point Hydrogen Bonding: Its planar geometry and multiple N-H groups allow it to act as a potent, multi-directional hydrogen bond donor.[3]

  • Charge-Pairing and Salt Bridge Formation: It forms exceptionally stable, bidentate salt bridges with anionic residues like aspartate and glutamate, a common interaction motif seen in the active sites of enzymes and receptors.[1]

  • Cation-π Interactions: The delocalized positive charge can engage in favorable cation-π interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine.[2][4]

This versatility is evidenced by its presence in numerous approved drugs, including the anti-diabetic agent Metformin, the antiviral Zanamivir (Relenza), and its natural occurrence in the amino acid arginine, which is fundamental to countless protein-protein interactions.[5][6]

The 4-Methylpiperidine Ring: The Conformational Rudder

The piperidine ring is a saturated heterocycle that is a mainstay in drug design, particularly for central nervous system (CNS) agents and other molecules requiring precise spatial orientation of substituents.[7]

  • Conformational Constraint: Unlike floppy alkyl chains, the piperidine ring adopts a relatively rigid chair conformation, reducing the entropic penalty upon binding to a target.

  • Scaffold for 3D Diversity: Substituents can be placed in well-defined axial or equatorial positions, allowing for precise control over the molecule's three-dimensional shape.

  • Improved Physicochemical Properties: It often imparts greater metabolic stability and favorable solubility profiles compared to purely aliphatic or aromatic structures.

  • The 4-Methyl Group's Influence: The addition of a methyl group at the 4-position serves several purposes. It increases lipophilicity, potentially enhancing membrane permeability. Critically, it locks the piperidine ring into a specific chair conformation where the methyl group preferentially occupies the equatorial position to minimize steric strain. This provides a fixed vector for exploring hydrophobic pockets within a binding site.

Analysis of the Hybrid Scaffold: this compound

By covalently linking the guanidinium group to the 4-methylpiperidine ring, we create a novel scaffold with a distinct set of properties and therapeutic potential.

Physicochemical Properties

A foundational analysis of the molecule's computed properties provides insight into its drug-like potential.

PropertyValueSource
Molecular Formula C₇H₁₅N₃[8]
Molecular Weight 141.22 g/mol [8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]
XLogP3-AA (LogP) 0.5[8]
Topological Polar Surface Area 53.1 Ų[8]

Interpretation: With a low molecular weight, a balanced LogP, and adherence to Lipinski's Rule of Five, this molecule is an excellent starting point for fragment-based or lead discovery efforts. Its properties suggest good potential for oral bioavailability.

Rationale for Pharmacophoric Utility

The molecule's design presents a clear hypothesis for target interaction. The guanidinium group can serve as a powerful "anchor," forming high-affinity electrostatic and hydrogen-bonding interactions with a protein target. The 4-methylpiperidine acts as a rigid, lipophilic "body," designed to occupy adjacent hydrophobic pockets and provide a stable platform for further chemical modification to enhance selectivity and potency.

cluster_molecule This compound cluster_interactions Potential Target Interactions mol Scaffold asp_glu Aspartate / Glutamate (Anionic Residues) mol->asp_glu Bidentate Salt Bridge (Guanidinium) phosphate Phosphate Groups (e.g., in Kinases, DNA) mol->phosphate H-Bonding / Ionic (Guanidinium) hydrophobic Hydrophobic Pocket mol->hydrophobic van der Waals (4-Methylpiperidine) aromatic Aromatic Residues (Trp, Tyr, Phe) mol->aromatic Cation-π Interaction (Guanidinium)

Caption: Potential biomolecular interactions of the scaffold.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is straightforward, relying on established guanidinylation chemistry. The following protocol is a robust and reliable method for laboratory-scale production.

Experimental Protocol: Guanidinylation of 4-Methylpiperidine

Objective: To synthesize this compound hydrochloride from 4-methylpiperidine and a suitable guanidinylating agent.

Materials:

  • 4-Methylpiperidine (99.17 g/mol )

  • 1H-Pyrazole-1-carboxamidine hydrochloride (146.58 g/mol )

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Standard glassware for organic synthesis, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) to the flask and stir until the solid is fully dissolved.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base is critical to neutralize the hydrochloride salt and facilitate the reaction.

  • Nucleophile Addition: Add 4-methylpiperidine (1.1 eq) dropwise to the stirring solution. A slight excess ensures complete consumption of the guanidinylating agent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting materials.

  • Workup & Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x) to remove the pyrazole byproduct and excess DIPEA.

    • Acidify the aqueous layer with 1M HCl and concentrate under reduced pressure to obtain the crude hydrochloride salt.

  • Purification:

    • Triturate the crude solid with cold diethyl ether to precipitate the product.

    • Filter the resulting white solid and wash with additional cold diethyl ether.

    • Dry the solid under high vacuum to yield this compound hydrochloride.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

start 1. Dissolve Reagents (Pyrazole Carboxamidine, DIPEA in DMF) add_nuc 2. Add 4-Methylpiperidine (Nucleophile) start->add_nuc react 3. Stir at Room Temp (12-18h) add_nuc->react monitor 4. Monitor by LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 6. Trituration with Ether & Filtration workup->purify characterize 7. Characterization (NMR, MS, HPLC) purify->characterize

Caption: Workflow for the synthesis of the target compound.

A Self-Validating Workflow for Bio-Evaluation

For any novel scaffold, a systematic and logical progression of evaluation is required to identify and validate its therapeutic potential. This workflow is designed to be self-validating, where the outcome of each stage dictates the necessity and direction of the subsequent stage.

cluster_discovery Phase 1: Hit Identification cluster_validation Phase 2: Hit Validation cluster_optimization Phase 3: Lead Optimization synthesis Synthesis & QC (Purity >95%) hts High-Throughput Screen (HTS) (e.g., Kinase, GPCR, Ion Channel Panels) synthesis->hts dose_response Dose-Response Curve (Determine IC50 / EC50) hts->dose_response Primary Hits Identified ortho_assays Orthogonal Assays (Confirm On-Target Activity) dose_response->ortho_assays selectivity Selectivity Profiling (Screen Against Related Targets) ortho_assays->selectivity moa Mechanism of Action (MoA) (e.g., Cell-based assays, Biophysics) selectivity->moa Validated, Selective Hit sar Structure-Activity Relationship (SAR) (Synthesize Analogs) moa->sar adme ADME/Tox Profiling (In vitro & In vivo) sar->adme adme->sar Iterative Design Cycle

Caption: A self-validating workflow for scaffold evaluation.

Causality and Rationale:

  • Hit Identification: The process begins with a broad, unbiased screen (HTS) against diverse target families where guanidinium or piperidine moieties are known to be active. This data-driven approach avoids preconceived notions about the scaffold's utility.

  • Hit Validation: A positive result in a primary screen is merely a starting point. It must be validated through rigorous dose-response studies to confirm potency (causality link: is the effect real and concentration-dependent?). Orthogonal assays using different detection technologies are crucial to eliminate artifacts. Finally, selectivity profiling establishes whether the activity is specific or promiscuous, a critical decision point for committing further resources.

  • Lead Optimization: Only validated, selective hits proceed. MoA studies elucidate how the compound works at a molecular level. This knowledge directly informs a rational SAR campaign, where analogs are synthesized to systematically probe the target's binding site. Each new analog is then fed back through the testing cascade, creating an iterative cycle of design, synthesis, and testing aimed at improving potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

The this compound scaffold represents a compelling, yet underexplored, starting point for drug discovery. It elegantly combines the potent, charge-driven anchoring capabilities of the guanidinium group with the structurally defined, lipophilic character of the 4-methylpiperidine ring. Its favorable physicochemical properties and straightforward synthesis make it an ideal candidate for inclusion in fragment and compound screening libraries. By employing the systematic, self-validating evaluation workflow detailed in this guide, research organizations can efficiently probe the potential of this scaffold against a multitude of biological targets, paving the way for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples of guanidine-based drugs. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. Available at: [Link]

  • PubMed. (n.d.). Biological activities of guanidine compounds. Available at: [Link]

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  • PubMed Central. (n.d.). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Available at: [Link]

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  • PubMed Central. (n.d.). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Available at:

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  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Available at: [Link]

  • PubMed Central. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Available at: [Link]

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An In-depth Technical Guide to 4-Methylpiperidine-1-carboximidamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold and the Emergence of 4-Methylpiperidine-1-carboximidamide

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with biological targets. Within this important class of compounds, this compound represents a key building block, incorporating a guanidine moiety that is also of significant interest in drug design due to its ability to form strong hydrogen bonds and its basic nature.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential applications in research and drug development. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, suggesting its primary role as a synthetic intermediate, this guide will delve into the fundamental chemistry and utility of this molecule for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is characterized by a 4-methyl substituted piperidine ring with a carboximidamide (guanidine) group attached to the ring nitrogen.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Formula C7H15N3PubChem
Molecular Weight 141.22 g/mol PubChem
CAS Number 73771-19-4Ambeed
Appearance Not specified (likely a solid)-
Boiling Point Not available-
Melting Point Not available-
Solubility Not specified (expected to be soluble in polar organic solvents)-

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound involves the guanylation of 4-methylpiperidine. Several methods exist for the synthesis of guanidines from amines. A common and effective approach involves the use of a guanylating agent such as pyrazole-1-carboxamidine or S-methylisothiourea. Below is a proposed, detailed, step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Guanylation of 4-Methylpiperidine

Objective: To synthesize this compound from 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine

  • 1H-Pyrazole-1-carboxamidine hydrochloride (or a similar guanylating agent)

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-methylpiperidine in anhydrous DCM.

  • Addition of Base: To the solution, add 1.1 equivalents of triethylamine. This will act as a proton scavenger.

  • Addition of Guanylating Agent: Slowly add 1 equivalent of 1H-pyrazole-1-carboxamidine hydrochloride to the reaction mixture at room temperature with continuous stirring.

  • Reaction Monitoring: The reaction progress should be monitored by TLC. A suitable eluent system would be a mixture of DCM and methanol (e.g., 9:1 v/v). The disappearance of the starting amine and the appearance of a new, more polar spot corresponding to the product should be observed. The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in DCM to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_Methylpiperidine 4_Methylpiperidine Reaction Guanylation in DCM 4_Methylpiperidine->Reaction Guanylating_Agent 1H-Pyrazole-1-carboxamidine (or similar) Guanylating_Agent->Reaction Base Triethylamine Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Crude Product Final_Product 4-Methylpiperidine-1- carboximidamide Purification->Final_Product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not extensively reported, its structural features suggest several potential applications as a scaffold or intermediate in drug discovery programs.

  • As a Building Block for Bioactive Molecules: The guanidine group is a key feature in many biologically active compounds, including inhibitors of nitric oxide synthase, and various receptor agonists and antagonists. This compound can serve as a readily available starting material for the synthesis of more complex molecules incorporating this pharmacophore.

  • Modulation of Physicochemical Properties: The basicity of the guanidine group can be utilized to improve the solubility and pharmacokinetic properties of drug candidates.

  • Probing Structure-Activity Relationships (SAR): In the context of a larger drug molecule, the 4-methylpiperidine moiety can be used to explore the impact of a constrained, substituted aliphatic ring on target binding and activity.

Conclusion and Future Perspectives

This compound is a valuable, yet under-documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic route. While its own biological activity remains to be thoroughly investigated, its utility as a precursor to more complex and potentially bioactive molecules is clear. Future research efforts could focus on the exploration of its biological profile and the synthesis of novel derivatives for various therapeutic targets. The continued interest in piperidine and guanidine-containing compounds ensures that building blocks like this compound will remain relevant in the ongoing quest for new and effective medicines.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines.[Link]

  • Katritzky, A. R., et al. (2005). Recent developments in guanidinylation reactions. Arkivoc, 2005(4), 49-87. [Link]

Methodological & Application

Application Notes: Synthesis of 4-Methylpiperidine-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-Methylpiperidine-1-carboximidamide hydrochloride, a valuable guanidine-containing building block for drug discovery and development. The protocol herein details a robust and scalable method starting from commercially available 4-methylpiperidine and cyanamide. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers field-proven insights for optimization and safety, and establishes a self-validating framework to ensure scientific integrity.

Introduction and Scientific Context

The guanidinium group is a privileged structural motif in medicinal chemistry, renowned for its ability to form strong, charge-assisted hydrogen bonds with biological targets such as enzymes and receptors. Its presence in numerous natural products and pharmaceuticals underscores its importance. This compound hydrochloride serves as a key intermediate, incorporating the basic guanidine function onto a lipophilic 4-methylpiperidine scaffold. This application note details its preparation via the acid-catalyzed nucleophilic addition of 4-methylpiperidine to cyanamide. The final product is isolated as a stable and easily handled hydrochloride salt.

Reaction Mechanism and Rationale

The synthesis proceeds via a classical guanylation reaction. The core transformation is the nucleophilic attack of the secondary amine, 4-methylpiperidine, on the electrophilic carbon atom of the nitrile group in cyanamide.

Causality Behind Experimental Choices:

  • Nucleophile: 4-Methylpiperidine is a moderately strong, non-aromatic secondary amine. Its nitrogen atom's lone pair of electrons readily initiates the attack on the cyanamide.

  • Guanylating Agent: Cyanamide (H₂N-C≡N) is one of the simplest and most direct reagents for introducing the guanidine core.[1]

  • Acid Catalysis: The reaction is typically facilitated by the presence of an acid. The acid protonates the nitrile nitrogen of cyanamide, significantly increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the amine. In this protocol, the use of hydrochloric acid serves both as the catalyst and as the agent to form the final, stable hydrochloride salt of the highly basic guanidine product.

  • Salt Formation: Guanidines are strong organic bases. Isolating the product as a hydrochloride salt enhances its stability, improves its crystalline nature for easier handling and purification, and increases its shelf-life.

Reaction Scheme:

Caption: Synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process checks, ensures a reliable outcome.

Materials and Equipment
Reagents & SolventsGradeSupplier Example
4-Methylpiperidine (C₆H₁₃N)≥98%Sigma-Aldrich
Cyanamide (CH₂N₂)≥98% or 50% aq. sol.Fisher Scientific[2]
Hydrochloric Acid (HCl), concentrated37% w/w, ACS GradeVWR
Ethanol (EtOH), Anhydrous≥99.5%Major Supplier
Diethyl Ether (Et₂O), AnhydrousACS GradeMajor Supplier
EquipmentSpecification
Three-neck round-bottom flask250 mL, with appropriate ground glass joints
Reflux CondenserLiebig or Allihn type
Magnetic Stirrer HotplateWith temperature control
Dropping Funnel50 mL, pressure-equalizing
Thermometer & Adapter-10 to 150 °C range
Buchner Funnel and FlaskFor vacuum filtration
Vacuum OvenFor drying
Step-by-Step Synthesis Procedure

--- WORK IN A CERTIFIED FUME HOOD AT ALL TIMES ---

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Reagent Charging: In the flask, dissolve 4-methylpiperidine (9.92 g, 0.10 mol) in 100 mL of anhydrous ethanol. Stir the solution to ensure homogeneity.

  • Acidification: Cool the solution in an ice-water bath to 0-5 °C. Slowly add concentrated hydrochloric acid (8.3 mL, ~0.10 mol) dropwise. A white precipitate of 4-methylpiperidine hydrochloride may form. This is expected and will re-dissolve upon heating.

  • Addition of Cyanamide: To the stirred suspension, add cyanamide (4.20 g, 0.10 mol). If using a 50% aqueous solution, use 8.40 g and be aware that reaction times may need to be extended.

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using the heating mantle. Maintain a gentle reflux for 6-8 hours.

  • In-Process Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with a few drops of ammonia. The starting amine should be consumed over time.

  • Product Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 1-2 hours to promote crystallization.

  • Filtration: Collect the resulting white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected product is a white to off-white crystalline solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the methyl and piperidine rings.

  • ¹³C NMR: To confirm the carbon skeleton, including the characteristic guanidinium carbon signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base ([M+H]⁺).

  • Melting Point (m.p.): To assess purity.

Quantitative Data Summary

Reagent/ProductMolar Mass ( g/mol )Amount UsedMoles (mol)Molar Ratio
4-Methylpiperidine99.179.92 g0.101.0
Cyanamide42.044.20 g0.101.0
Hydrochloric Acid (conc.)36.46~8.3 mL~0.101.0
This compound HCl 177.68 Theoretical: 17.77 g 0.10 -

Typical yields for this reaction range from 75-90%.

Visualization of Experimental Workflow

G A Setup & Reagent Charge (4-Methylpiperidine in EtOH) B Acidification (Add conc. HCl at 0-5 °C) A->B C Add Guanylating Agent (Cyanamide) B->C D Heat to Reflux (78-80 °C, 6-8 hours) C->D E Reaction Monitoring (TLC Analysis) D->E E->D Reaction Incomplete F Cooling & Crystallization (Cool to 0 °C) E->F Reaction Complete G Product Isolation (Vacuum Filtration) F->G H Washing (Cold Diethyl Ether) G->H I Drying (Vacuum Oven, 40-50 °C) H->I J Final Product (Characterization: NMR, MS, m.p.) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Best Practices and Safety Precautions

Expertise & Experience Insights
  • Moisture Control: While not strictly necessary for this reaction, using anhydrous solvents can improve yield and product purity by preventing unwanted side reactions of cyanamide.

  • Order of Addition: Adding the acid to the amine before adding the cyanamide is crucial. This pre-forms the amine salt and controls the exotherm of neutralization.

  • Alternative Guanylating Agents: While cyanamide is cost-effective, other reagents like S-methylisothiourea or pyrazole-1-carboxamidine can be used, especially if the amine is less reactive.[3] However, these often require additional steps.

  • Purification: If the product is not sufficiently pure after washing, recrystallization from an ethanol/ether solvent system is recommended.

Safety Imperatives

A thorough risk assessment must be conducted before commencing any work.

  • 4-Methylpiperidine: Highly flammable liquid and vapor.[4] It is corrosive and can cause severe skin burns and eye damage.[5][6] It is toxic if swallowed or inhaled. Handle only in a fume hood, away from ignition sources.[4]

  • Cyanamide: Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause serious eye damage and skin irritation.[9] There is a risk of explosive polymerization if the solid or solution is heated or evaporated to dryness.[10] Never heat cyanamide in the absence of a solvent.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care, using appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, and nitrile or neoprene gloves must be worn.[4][10] Ensure a safety shower and eyewash station are immediately accessible.[10]

References

  • CymitQuimica. (2023, July 5).
  • Santa Cruz Biotechnology.
  • ChemicalBook. (2025, September 27).
  • Jubilant Ingrevia.
  • Fisher Scientific.
  • Apollo Scientific.
  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Cyanamide.
  • Sigma-Aldrich. (2023, October 27).
  • Fisher Scientific. (2015, February 2).
  • Thermo Fisher Scientific. (2023, August 25). (1-Methyl-4-piperidinyl)
  • Li, G., et al. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 37(21), 3847–3861.
  • Organic Chemistry Portal.
  • Sánchez-Santed, F., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 14051.
  • Alonso-Moreno, C., et al. (2016). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Chemistry – A European Journal, 22(19), 6649-6659.

Sources

Using 4-Methylpiperidine-1-carboximidamide in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterization of 4-Methylpiperidine-1-carboximidamide as a Novel Inhibitor of Nitric Oxide Synthase (NOS)

Audience: Researchers, scientists, and drug development professionals in enzymology and pharmacology.

Introduction: The Therapeutic Potential of NOS Inhibition

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Dysregulation of NO production is implicated in numerous pathologies, such as septic shock, inflammation, and neurodegenerative diseases. Consequently, the development of specific NOS inhibitors is a significant area of therapeutic research.

The active site of NOS enzymes contains a binding pocket for the substrate L-arginine, which is converted to L-citrulline and NO. Many potent NOS inhibitors are designed as L-arginine mimetics, often incorporating a guanidinium group to mimic the substrate's side chain. This compound, with its core guanidinium moiety, represents a novel chemical scaffold with the potential for selective NOS inhibition.

This document provides a comprehensive guide for the initial characterization of this compound as a potential NOS inhibitor. It outlines the theoretical basis for its mechanism, provides detailed protocols for determining its inhibitory potency (IC₅₀) and mode of action, and offers guidance on data analysis and interpretation.

Proposed Mechanism of Action: Competitive Inhibition

We hypothesize that this compound acts as a competitive inhibitor of NOS. The positively charged guanidinium group of the compound is expected to form strong ionic and hydrogen bond interactions with negatively charged residues, such as glutamate, within the L-arginine binding site of the enzyme's active center. This direct competition with the endogenous substrate, L-arginine, for binding to the active site is a well-established mechanism for many guanidine-containing NOS inhibitors.

Diagram: Proposed Competitive Inhibition Workflow

G cluster_0 Enzyme Reaction cluster_1 Inhibition Pathway E NOS Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S L-Arginine (S) ES->E k_off P Product (P) (L-Citrulline + NO) ES->P k_cat P->E + E I Inhibitor (I) (this compound) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_inh NOS Enzyme (E) EI->E_inh k_i E_inh->EI + I

Caption: Competitive inhibition model for NOS by this compound.

Part 1: Initial Potency Determination (IC₅₀)

The first critical step is to determine the concentration of this compound required to inhibit 50% of the NOS enzyme activity (the IC₅₀ value). This is achieved by measuring enzyme activity across a range of inhibitor concentrations while keeping the substrate concentration constant. A common method for measuring NOS activity is the Griess assay, which quantifies nitrite (NO₂⁻), a stable breakdown product of NO.

Materials and Reagents
  • Enzyme: Purified recombinant inducible NOS (iNOS) or neuronal NOS (nNOS).

  • Inhibitor: this compound hydrochloride (stock solution in ultrapure water).

  • Substrate: L-Arginine.

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄), Calmodulin (for nNOS/eNOS).

  • Assay Buffer: E.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT.

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Standard: Sodium nitrite (NaNO₂) for standard curve generation.

  • Hardware: 96-well microplate, microplate reader (540 nm absorbance), incubator (37°C).

Experimental Protocol: IC₅₀ Determination
  • Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing all components except the substrate (L-Arginine) and inhibitor. This includes the NOS enzyme, NADPH, and all necessary cofactors at their optimal concentrations.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (vehicle only).

  • Assay Plate Setup:

    • Add 20 µL of each inhibitor dilution (or vehicle) to triplicate wells of a 96-well plate.

    • Add 160 µL of the Reagent Master Mix to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of L-Arginine solution (at a concentration close to its Kₘ value, e.g., 20 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Terminate Reaction & Develop Color:

    • Stop the reaction by adding 50 µL of Griess Reagent A to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light, to allow the magenta color to develop.

  • Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Standard Curve: Concurrently, prepare a nitrite standard curve using serial dilutions of NaNO₂ to convert absorbance values to nitrite concentration (µM).

Data Analysis: IC₅₀ Calculation
  • Convert absorbance readings to the concentration of nitrite produced using the standard curve.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

  • Plot the % inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Diagram: IC₅₀ Determination Workflow

G A 1. Prepare Master Mix (Enzyme + Cofactors) C 3. Add I and Master Mix to 96-well plate A->C B 2. Serial Dilute Inhibitor (I) B->C D 4. Pre-incubate (10 min, 37°C) C->D E 5. Initiate with Substrate (S) D->E F 6. Incubate (30 min, 37°C) E->F G 7. Add Griess Reagent (A then B) F->G H 8. Read Absorbance (540 nm) G->H I 9. Plot % Inhibition vs. [I] -> IC50 H->I

Application Notes and Protocols for 4-Methylpiperidine-1-carboximidamide in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Guanidinium Compound

The quest for novel therapeutic agents to combat the growing prevalence of neurological disorders is a paramount challenge in modern medicine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 4-Methylpiperidine-1-carboximidamide , a unique molecule combining the structural features of a piperidine ring and a guanidinium group. While direct research on this specific compound in the context of neurological disorders is nascent, its chemical architecture suggests a compelling rationale for its investigation as a neuroprotective agent.

The piperidine moiety is a common scaffold in many centrally active drugs, known to influence pharmacokinetic properties and receptor binding.[1][2][3] The guanidinium group, on the other hand, is a key feature in several compounds investigated for neuroprotective effects, notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor and inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4][5][6] This convergence of structural motifs in this compound forms the basis of our hypothesized mechanisms of action and the subsequent experimental designs detailed herein.

This guide is structured to provide not just a set of protocols, but a strategic framework for the systematic evaluation of this and similar novel compounds. We will delve into the theoretical underpinnings of its potential neuroprotective effects, provide detailed step-by-step protocols for both in vitro and in vivo validation, and offer insights into data interpretation and downstream applications.

Hypothesized Mechanisms of Action: A Multi-Pronged Approach to Neuroprotection

Based on the chemical structure of this compound, we propose three primary, and potentially interconnected, mechanisms through which it may exert neuroprotective effects. These hypotheses will form the foundation for the experimental validation protocols that follow.

  • NMDA Receptor Antagonism and Mitigation of Excitotoxicity: The guanidinium group's positive charge at physiological pH may allow it to interact with the ion channel of the NMDA receptor, acting as a non-competitive antagonist.[4] Over-activation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal death, a process known as excitotoxicity, which is a common pathological feature in stroke and traumatic brain injury.[7] By blocking the NMDA receptor ion channel, this compound could potentially mitigate excitotoxic neuronal damage.

  • Inhibition of BACE1 and Reduction of Amyloid-β Production: The guanidine moiety has been identified as a key pharmacophore in several BACE1 inhibitors.[5][6] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. By inhibiting BACE1, this compound could potentially reduce Aβ production, thereby slowing the progression of Alzheimer's-related pathology.[6]

  • Modulation of Neuroinflammation and Oxidative Stress: Neuroinflammation, mediated by activated microglia and astrocytes, and oxidative stress are common hallmarks of many neurological disorders.[8][9] The piperidine scaffold has been incorporated into compounds with anti-inflammatory properties. It is plausible that this compound could modulate inflammatory pathways (e.g., NF-κB) or possess antioxidant properties, thereby protecting neurons from secondary damage.

The following diagram illustrates these hypothesized signaling pathways:

Hypothesized_Mechanisms cluster_0 Excitotoxicity Pathway cluster_1 Amyloidogenic Pathway cluster_2 Neuroinflammatory Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx ↑ Ca2+ Influx NMDA_Receptor->Ca_Influx Neuronal_Death_1 Neuronal Death Ca_Influx->Neuronal_Death_1 APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Abeta Amyloid-β (Aβ) Production BACE1->Abeta Plaques Amyloid Plaques Abeta->Plaques Neuronal_Death_2 Neuronal Death Plaques->Neuronal_Death_2 Microglia Activated Microglia Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Oxidative_Stress Oxidative Stress Microglia->Oxidative_Stress Neuronal_Death_3 Neuronal Death Cytokines->Neuronal_Death_3 Oxidative_Stress->Neuronal_Death_3 Compound 4-Methylpiperidine- 1-carboximidamide Compound->NMDA_Receptor Antagonism Compound->BACE1 Inhibition Compound->Microglia Modulation

Caption: Hypothesized neuroprotective mechanisms of this compound.

Part 1: In Vitro Evaluation of Neuroprotective Efficacy

The initial phase of investigation should focus on robust in vitro assays to ascertain the neuroprotective potential of this compound and to elucidate its primary mechanism of action.

Assessment of Neuroprotection in Cellular Models of Neurological Disorders

The human neuroblastoma cell line SH-SY5Y and the mouse hippocampal cell line HT22 are excellent initial models for assessing neuroprotection.[10][11]

Protocol 1: Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., sterile water or DMSO).

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Neuroprotection against Aβ-Induced Toxicity in SH-SY5Y Cells

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin. To induce a more neuron-like phenotype, differentiate the cells with 10 µM retinoic acid for 5-7 days.

  • Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Pre-treatment: Pre-treat the cells with this compound at various concentrations for 2 hours.

  • Induction of Toxicity: Add oligomerized Aβ25-35 or Aβ1-42 peptides (final concentration 25 µM) to the wells.[12]

  • Incubation: Incubate for 48 hours.

  • Cell Viability Assay: Perform an MTT or LDH assay to determine cell viability.[13]

  • Data Analysis: Quantify the neuroprotective effect of the compound by comparing the viability of treated cells to that of Aβ-exposed, untreated cells.

Mechanistic Assays

Protocol 3: BACE1 Inhibition Assay

A commercially available FRET-based BACE1 inhibitor screening kit can be used to assess the direct inhibitory activity of this compound on BACE1.

  • Assay Preparation: Prepare the assay buffer, BACE1 enzyme, and substrate according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound to the wells of a black 96-well plate. Include a known BACE1 inhibitor as a positive control.

  • Enzyme and Substrate Addition: Add the BACE1 enzyme to each well and incubate for 15 minutes at 37°C. Initiate the reaction by adding the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every 5 minutes for 60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of this compound.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Culture and Plating: Culture SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Induction of Oxidative Stress: Treat the cells with H2O2 (100 µM) or Aβ peptides in the presence or absence of this compound.[13]

  • DCFH-DA Staining: After the treatment period, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.

  • Data Analysis: A reduction in fluorescence intensity in the compound-treated group compared to the H2O2 or Aβ-only group indicates antioxidant activity.

The following diagram outlines the in vitro experimental workflow:

In_Vitro_Workflow Start Start Cell_Culture Neuronal Cell Culture (SH-SY5Y, HT22) Start->Cell_Culture Neuroprotection_Assays Neuroprotection Assays Cell_Culture->Neuroprotection_Assays Mechanistic_Assays Mechanistic Assays Cell_Culture->Mechanistic_Assays Glutamate_Toxicity Glutamate-Induced Excitotoxicity (HT22) Neuroprotection_Assays->Glutamate_Toxicity Abeta_Toxicity Aβ-Induced Toxicity (SH-SY5Y) Neuroprotection_Assays->Abeta_Toxicity Data_Analysis Data Analysis and IC50/EC50 Determination Glutamate_Toxicity->Data_Analysis Abeta_Toxicity->Data_Analysis BACE1_Assay BACE1 Inhibition Assay Mechanistic_Assays->BACE1_Assay ROS_Assay Intracellular ROS Measurement Mechanistic_Assays->ROS_Assay BACE1_Assay->Data_Analysis ROS_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro evaluation of this compound.

Part 2: In Vivo Validation in Animal Models of Neurological Disorders

Following promising in vitro results, the neuroprotective efficacy of this compound must be validated in relevant animal models of neurological disorders.[15][16]

Alzheimer's Disease Model: APP/PS1 Transgenic Mice

APP/PS1 transgenic mice are a widely used model of Alzheimer's disease, exhibiting age-dependent accumulation of Aβ plaques and cognitive deficits.[17]

Protocol 5: Chronic Treatment in APP/PS1 Mice

  • Animal Model: Use male APP/PS1 transgenic mice and wild-type littermates, starting at 6 months of age.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection for 3 months.

  • Behavioral Testing: At the end of the treatment period, perform a battery of behavioral tests to assess cognitive function, including:

    • Morris Water Maze: To evaluate spatial learning and memory.[18]

    • Novel Object Recognition Test: To assess recognition memory.

  • Tissue Collection and Analysis: After behavioral testing, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 4G8) and activated microglia (Iba1).

    • ELISA: Quantify soluble and insoluble Aβ levels in brain homogenates.

    • Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95).

Parkinson's Disease Model: MPTP-Induced Mice

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model of Parkinson's disease, characterized by the selective loss of dopaminergic neurons in the substantia nigra.[18][19][20]

Protocol 6: Neuroprotection in the MPTP Mouse Model

  • Animal Model: Use male C57BL/6 mice.

  • Drug Administration: Pre-treat mice with this compound (e.g., 1, 5, 10 mg/kg, i.p.) for 7 days.

  • MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals. Continue compound administration for another 7 days.

  • Behavioral Testing: 7 days after the last MPTP injection, assess motor function using:

    • Rotarod Test: To measure motor coordination and balance.[18]

    • Pole Test: To evaluate bradykinesia.

  • Neurochemical and Histological Analysis:

    • HPLC: Measure dopamine and its metabolites in the striatum.

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used model of ischemic stroke.[21]

Protocol 7: Neuroprotection in the MCAO Rat Model

  • Animal Model: Use male Sprague-Dawley rats.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.v.) at the onset of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's score).

  • Infarct Volume Measurement: At 48 hours, euthanize the rats and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Histological Analysis: Perform Nissl staining to assess neuronal survival in the penumbra region.

The following diagram illustrates the in vivo experimental workflow:

In_Vivo_Workflow Start Start Animal_Model_Selection Animal Model Selection Start->Animal_Model_Selection AD_Model Alzheimer's Disease Model (APP/PS1 Mice) Animal_Model_Selection->AD_Model PD_Model Parkinson's Disease Model (MPTP Mice) Animal_Model_Selection->PD_Model Stroke_Model Stroke Model (MCAO Rats) Animal_Model_Selection->Stroke_Model Drug_Administration Drug Administration (Dose-Response) AD_Model->Drug_Administration PD_Model->Drug_Administration Stroke_Model->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Cognitive_Tests Cognitive Tests (MWM, NOR) Behavioral_Testing->Cognitive_Tests Motor_Tests Motor Tests (Rotarod, Pole Test) Behavioral_Testing->Motor_Tests Neurological_Scoring Neurological Deficit Scoring Behavioral_Testing->Neurological_Scoring Post_Mortem_Analysis Post-Mortem Tissue Analysis Cognitive_Tests->Post_Mortem_Analysis Motor_Tests->Post_Mortem_Analysis Neurological_Scoring->Post_Mortem_Analysis Histology Immunohistochemistry/Staining Post_Mortem_Analysis->Histology Biochemistry ELISA/Western Blot/HPLC Post_Mortem_Analysis->Biochemistry Data_Analysis Statistical Data Analysis Histology->Data_Analysis Biochemistry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo evaluation of this compound.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. The following tables provide examples of how to structure your data for easy comparison.

Table 1: In Vitro Neuroprotective Efficacy of this compound

AssayCell LineToxinOutcome MeasureEC50 / IC50 (µM)
ExcitotoxicityHT22Glutamate (5 mM)Cell Viability (MTT)
Aβ ToxicitySH-SY5YAβ1-42 (25 µM)Cell Viability (MTT)
BACE1 Inhibition--% Inhibition
ROS ScavengingSH-SY5YH2O2 (100 µM)DCF Fluorescence

Table 2: In Vivo Efficacy of this compound in the APP/PS1 Mouse Model

Treatment GroupMorris Water Maze (Escape Latency, s)Novel Object Recognition (Recognition Index)Aβ Plaque Load (%)
Wild-type + Vehicle
APP/PS1 + Vehicle
APP/PS1 + Cmpd (1 mg/kg)
APP/PS1 + Cmpd (5 mg/kg)
APP/PS1 + Cmpd (10 mg/kg)

Table 3: In Vivo Efficacy of this compound in the MPTP Mouse Model

Treatment GroupRotarod (Latency to Fall, s)Striatal Dopamine (ng/mg tissue)TH+ Neurons in SNc (%)
Vehicle + Saline
Vehicle + MPTP
Cmpd (1 mg/kg) + MPTP
Cmpd (5 mg/kg) + MPTP
Cmpd (10 mg/kg) + MPTP

Table 4: In Vivo Efficacy of this compound in the MCAO Rat Model

Treatment GroupNeurological Score (24h)Infarct Volume (mm³)
Sham
Vehicle + MCAO
Cmpd (1 mg/kg) + MCAO
Cmpd (5 mg/kg) + MCAO
Cmpd (10 mg/kg) + MCAO

Conclusion and Future Directions

The protocols outlined in this guide provide a rigorous and systematic approach to evaluating the therapeutic potential of this compound in neurological disorder research. By progressing from foundational in vitro assays to more complex in vivo models, researchers can build a comprehensive profile of the compound's efficacy and mechanism of action. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological properties, paving the way for potential preclinical and clinical development. The exploration of novel compounds like this compound is essential for advancing our therapeutic arsenal against the debilitating effects of neurological disorders.

References

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Application Notes and Protocols: 4-Methylpiperidine-1-carboximidamide as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-methylpiperidine-1-carboximidamide, a valuable and versatile building block for the synthesis of bioactive molecules. We present a detailed, field-proven protocol for the synthesis of this compound hydrochloride. Furthermore, we explore its application in medicinal chemistry by presenting a case study on the synthesis of Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.

Introduction: The Guanidinium Moiety and the Piperidine Scaffold in Drug Discovery

The guanidinium group is a privileged functional group in medicinal chemistry, found in a wide array of biologically active compounds and approved pharmaceuticals. Its ability to exist in a protonated state at physiological pH allows it to form strong hydrogen bond interactions with biological targets, such as enzymes and receptors. This key interaction motif has been exploited in the design of drugs for a multitude of therapeutic areas, including antiviral, anticancer, and antidiabetic agents.

Similarly, the piperidine scaffold is a ubiquitous structural motif in many natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-receptor interactions. The incorporation of a 4-methyl group on the piperidine ring can introduce favorable lipophilicity and metabolic stability, further enhancing the pharmacokinetic properties of drug candidates.

This compound combines these two powerful pharmacophores, offering a unique and versatile building block for the construction of novel bioactive molecules. This guide will provide the necessary protocols and insights to effectively utilize this compound in your research.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be efficiently achieved through the guanylation of 4-methylpiperidine. While various guanylating agents exist, 1H-Pyrazole-1-carboxamidine hydrochloride offers a reliable and high-yielding method under mild conditions.[1][2]

Reaction Principle

The reaction proceeds via a nucleophilic attack of the secondary amine of 4-methylpiperidine on the electrophilic carbon of the carboxamidine group of 1H-pyrazole-1-carboxamidine. The pyrazole acts as a good leaving group, facilitating the formation of the more stable N-substituted guanidinium salt.

G cluster_0 Guanylation Reaction 4-Methylpiperidine 4-Methylpiperidine Product This compound Hydrochloride 4-Methylpiperidine->Product Nucleophilic Attack Guanylating_Agent 1H-Pyrazole-1-carboxamidine Hydrochloride Guanylating_Agent->Product Byproduct Pyrazole Product->Byproduct Elimination

Caption: General scheme for the guanylation of 4-methylpiperidine.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Methylpiperidine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Büchner funnel and filter paper

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq).

  • Add anhydrous DMF (approximately 5 mL per gram of pyrazole carboxamidine) to the flask and stir the suspension at room temperature.

  • Slowly add 4-methylpiperidine (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add diethyl ether to the reaction mixture with vigorous stirring to precipitate the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of diethyl ether to remove any residual DMF and unreacted starting materials.

  • Dry the product under vacuum to afford this compound hydrochloride as a white crystalline solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Compound Molecular Formula Molecular Weight Expected Yield
This compound HClC₇H₁₆ClN₃177.68 g/mol >85%

Application in Bioactive Molecule Synthesis: A Case Study of Alogliptin

Alogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that play a crucial role in glycemic control.[3] The chemical structure of Alogliptin features a chiral aminopiperidine moiety, which is essential for its high affinity and selectivity. While the commercial synthesis of Alogliptin utilizes (R)-3-aminopiperidine, this compound can be envisioned as a valuable building block for the synthesis of novel Alogliptin analogs or other DPP-4 inhibitors.

Retrosynthetic Analysis of Alogliptin

A common synthetic strategy for Alogliptin involves the coupling of two key fragments: a substituted pyrimidinedione and a chiral aminopiperidine derivative.[4][5][6]

G Alogliptin Alogliptin FragmentA 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Alogliptin->FragmentA Disconnection 1 (Amine Substitution) FragmentB (R)-3-Aminopiperidine Alogliptin->FragmentB Disconnection 2 (Amine Substitution) G cluster_0 Alogliptin Synthesis Workflow Start 6-Chloro-3-methyluracil + α-Bromo-o-tolunitrile Intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Start->Intermediate Alkylation Coupling Nucleophilic Substitution with (R)-3-Aminopiperidine Intermediate->Coupling Alogliptin Alogliptin Coupling->Alogliptin

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the thorough characterization of 4-Methylpiperidine-1-carboximidamide (CAS 73771-19-4). As a molecule featuring a saturated heterocyclic system and a highly basic guanidine-like functional group, its analysis demands a suite of orthogonal techniques to unambiguously confirm its structure, quantify its purity, and identify its key functional groups. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in line with established pharmaceutical industry standards.

Introduction

This compound is a small molecule featuring a piperidine ring substituted at the 4-position with a methyl group and at the 1-position with a carboximidamide (guanidine) group. Its molecular formula is C₇H₁₅N₃ with a monoisotopic mass of approximately 141.13 Da[1]. The guanidine moiety is a key structural motif in pharmaceuticals, such as the antihypertensive drug guanabenz, due to its high basicity and ability to form multiple hydrogen bonds[2]. Accurate characterization of molecules like this compound is critical for ensuring identity, purity, and quality in research and development settings.

This application note details an integrated analytical workflow designed to provide a complete chemical profile of the compound.

cluster_0 Primary Characterization cluster_1 Quantitative & Purity Analysis Compound 4-Methylpiperidine- 1-carboximidamide Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Confirms covalent structure HRMS HRMS (ESI-TOF) Compound->HRMS Confirms elemental composition FTIR FT-IR Spectroscopy Compound->FTIR Identifies key functional groups HPLC HPLC-UV/CAD Compound->HPLC Determines purity & concentration Validation Method Validation (ICH Guidelines) HPLC->Validation Ensures reliability & accuracy

Caption: Integrated analytical workflow for compound characterization.

Structural Elucidation: NMR and Mass Spectrometry

The foundational step in characterization is the unambiguous confirmation of the molecule's covalent structure and elemental composition. NMR provides atom-level connectivity information, while HRMS confirms the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled for determining the precise arrangement of atoms in a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides corresponding information for the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern on the piperidine ring and the presence of all expected functional groups.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the carboximidamide protons are exchangeable). DMSO-d₆ is often preferred to observe the N-H protons.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a spectral width sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm)[3].

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • A higher number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm)[3].

Expected Spectral Features: The chemical shifts are predicted based on the known spectra of 4-methylpiperidine and related guanidine compounds[2][4].

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale / Key Features
-CH₃ (Methyl) ~0.9 (d)~22Doublet in ¹H due to coupling with the adjacent methine proton.
Piperidine H4 ~1.4-1.6 (m)~31Methine proton adjacent to the methyl group.
Piperidine H3, H5 ~1.1-1.3 (axial, m)~1.7-1.9 (equatorial, m)~35Diastereotopic protons on the piperidine ring.
Piperidine H2, H6 ~2.8-3.0 (axial, m)~3.4-3.6 (equatorial, m)~48Protons adjacent to the ring nitrogen, shifted downfield.
-C(=NH)NH₂ ~6.5-7.5 (br s)~158Guanidinium carbon is significantly deshielded. Protons are broad and may exchange with water.
High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental formula. This technique is crucial to distinguish the target compound from potential isomers or impurities with the same nominal mass. Electrospray Ionization (ESI) is the preferred method for this polar, basic molecule, as it readily forms a protonated species, [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to achieve mass accuracy < 5 ppm.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass calculated from the molecular formula (C₇H₁₅N₃).

Expected Data:

Parameter Value Source
Molecular Formula C₇H₁₅N₃[1]
Monoisotopic Mass 141.1266 Da[1]
Expected Ion [C₇H₁₆N₃]⁺-
Theoretical m/z 142.1344-

A measured m/z of 142.1344 ± 0.0007 (for 5 ppm accuracy) would confirm the elemental composition.

Purity and Quantitative Analysis by HPLC

Causality: HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying their concentration.[5][6] For this compound, a key challenge is its lack of a strong UV chromophore. Therefore, detection must be performed at a low wavelength (e.g., ~210 nm) where the amide/guanidine functionality has some absorbance, or by using a universal detector like a Charged Aerosol Detector (CAD).[7][8] A reversed-phase method is suitable for this polar compound.

prep Prepare Mobile Phase (e.g., 0.1% TFA in Water:ACN) sys_eq Equilibrate HPLC System (Stable Baseline) prep->sys_eq inject Inject Blank, Standards, and Samples sys_eq->inject prep_std Prepare Standard Solution (Known Concentration) prep_std->inject prep_smp Prepare Sample Solution (Accurate Weight) prep_smp->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area) or Quantify vs. Standard integrate->calculate

Caption: General workflow for HPLC purity analysis.
Protocol: Reversed-Phase HPLC with UV Detection

This protocol is designed to be a starting point and must be validated for its intended purpose.[9]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 min, hold 5 minA gradient ensures elution of any less polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmLow wavelength detection for compounds lacking a strong chromophore.[7]
Injection Vol. 10 µLStandard injection volume.

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases as described in the table. Filter and degas before use.

  • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 100 µg/mL stock.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis Sequence:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

  • Calculation: Calculate the purity of the sample using the area percent method. For quantitative analysis, use a calibration curve generated from multiple standard concentrations.

Method Validation Principles

Any quantitative method must be validated to ensure it is fit for purpose.[6][9] Key parameters to assess, according to ICH guidelines, include:[5][10]

  • Specificity: The ability to assess the analyte in the presence of other components (impurities, degradants).[5] This is often demonstrated by analyzing stressed samples or spiking with known impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, with an R² value > 0.999 being typical.[7]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of scatter between a series of measurements. Acceptance criteria are often within ±15% for accuracy and <15% RSD for precision.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).

Functional Group Identification via FT-IR Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique that provides a unique "molecular fingerprint" by measuring the vibrational modes of a molecule's functional groups.[12] For this compound, FT-IR is ideal for confirming the presence of the N-H bonds in the amine and carboximidamide groups, the C=N double bond of the guanidine core, and the C-H bonds of the aliphatic piperidine ring and methyl group.[2]

Experimental Protocol (KBr Pellet Method): This method is suitable for solid, non-hygroscopic samples.[2]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample.

    • Add ~200 mg of dry, IR-grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Characteristic Absorption Bands: The following table summarizes the expected vibrational modes for the key functional groups.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Description
N-H Stretching 3100 - 3400Broad bands associated with the amine and imine groups. Position is sensitive to hydrogen bonding.[2]
C-H Stretching 2850 - 3000Asymmetric and symmetric stretching of the -CH₃ and -CH₂- groups in the piperidine ring.[13]
C=N Stretching 1630 - 1680A strong, characteristic band for the guanidine/carboximidamide group.[2][13]
N-H Bending 1580 - 1640Scissoring vibration of the -NH₂ group, may overlap with the C=N stretch.[2]
-CH₂- Bending ~1460Scissoring vibration of the methylene groups in the piperidine ring.[13]

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of NMR and HRMS provides an irrefutable confirmation of the molecular structure and formula. FT-IR spectroscopy offers rapid verification of the essential functional groups. Finally, a properly developed and validated HPLC method ensures that the material's purity and concentration can be reliably determined. The integrated use of these techniques, grounded in sound scientific principles and validated protocols, provides the necessary confidence in the quality and identity of the compound for its intended application in research and development.

References

  • Fausti, A. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

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  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]

  • A. K. (n.d.). ATR-FTIR spectra of guanidine and the PHMG oligomer obtained after polycondensation. ResearchGate. Retrieved from [Link]

  • Sharma, S., & Singh, P. (2016). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: A Framework for Efficacy Evaluation of 4-Methylpiperidine-1-carboximidamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylpiperidine-1-carboximidamide is a small molecule featuring a guanidino group, a structural motif present in various biologically active compounds.[1][2] The guanidino moiety's basicity and ability to form multiple hydrogen bonds suggest potential interactions with various biological targets, including enzymes and cellular receptors.[1][2] Early-stage evaluation of such compounds requires a systematic approach to determine their biological effects and potential therapeutic efficacy. This guide provides a comprehensive framework of cell-based assays to characterize the cellular effects of this compound, starting from broad phenotypic assessments and moving towards more specific mechanistic investigations.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols and explains the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow for the preliminary assessment of this compound.

Part 1: Foundational Efficacy Assessment - Cell Viability and Cytotoxicity

The initial step in evaluating any new compound is to determine its effect on cell viability and establish a working concentration range. This is crucial for distinguishing between targeted therapeutic effects and general cytotoxicity. Colorimetric assays based on the metabolic reduction of tetrazolium salts are widely used for this purpose due to their reliability and simplicity.[3][4]

Scientific Rationale: Choosing the Right Viability Assay

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by quantifying the metabolic activity of living cells.[3][4] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product, with the color intensity being proportional to the number of living cells.[3]

While the MTT assay is a well-established method, it requires a solubilization step to dissolve the water-insoluble purple formazan crystals.[3][5] This additional step can introduce variability and is less amenable to high-throughput screening. The XTT assay, on the other hand, produces a water-soluble orange formazan product, eliminating the need for solubilization and streamlining the protocol.[3][5] For these reasons, the XTT assay is recommended for the initial evaluation of this compound.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: XTT Assay cluster_3 Phase 4: Data Analysis cell_culture 1. Culture selected cell line(s) to ~80% confluency cell_seeding 2. Seed cells in a 96-well plate at optimal density cell_culture->cell_seeding incubation_1 3. Incubate for 24 hours to allow for cell adherence cell_seeding->incubation_1 compound_prep 4. Prepare serial dilutions of this compound incubation_1->compound_prep treatment 5. Add compound to wells and incubate for 24-72 hours compound_prep->treatment xtt_addition 6. Add activated XTT reagent to each well treatment->xtt_addition incubation_2 7. Incubate for 2-4 hours at 37°C xtt_addition->incubation_2 readout 8. Measure absorbance at 450-500 nm incubation_2->readout analysis 9. Calculate percentage cell viability and plot dose-response curve readout->analysis ic50 10. Determine the IC50 value analysis->ic50

Caption: Workflow for determining the IC50 of this compound.

Protocol 1: XTT Cell Viability Assay

Materials:

  • Selected cancer or normal cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound

  • XTT Cell Proliferation Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 100 µL of cell suspension per well in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

    • Add the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution according to the manufacturer's instructions (mixing XTT reagent and an electron-coupling reagent).[4]

    • Add 50 µL of the activated XTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[3] A reference wavelength between 630-690 nm should also be used.[3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 1000 µM
Incubation Time (Compound)24, 48, 72 hours
XTT Incubation Time2 - 4 hours
Absorbance Wavelength450-500 nm (Primary), 630-690 nm (Reference)

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once the cytotoxic potential is established, the next logical step is to determine the mode of cell death induced by this compound. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the compound's mechanism of action.

Scientific Rationale: Real-Time Apoptosis Detection

Apoptosis is characterized by a series of biochemical events, including the activation of caspases and the exposure of phosphatidylserine (PS) on the outer surface of the plasma membrane.[6] Assays that detect these markers can confirm if a compound induces apoptosis. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay offers a significant advantage by allowing for the continuous monitoring of apoptosis and necrosis in the same well over time.[7] This provides kinetic data, which is critical for understanding the onset and progression of cell death.[6] The assay uses Annexin V fused to complementary subunits of a luciferase, which bind to exposed PS and generate a luminescent signal.[7] A fluorescent DNA-binding dye, impermeable to live cells, enters necrotic cells and provides a fluorescent signal, allowing for differentiation between the two cell death pathways.[7]

Protocol 2: Real-Time Apoptosis and Necrosis Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates

  • This compound (at concentrations around the IC50 value)

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit

  • Multimode plate reader capable of detecting luminescence and fluorescence

Procedure:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate as described in Protocol 1.

    • Incubate for 24 hours.

  • Assay Reagent and Compound Addition:

    • Prepare the 2X assay reagent containing Annexin V-NanoBiT® substrate and the necrosis detection reagent as per the manufacturer's protocol.

    • Add an equal volume of the 2X assay reagent to each well containing cells and medium.

    • Immediately add the desired concentrations of this compound (and controls).

  • Data Acquisition:

    • Place the plate in a plate-reading luminometer set to 37°C.

    • Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the luminescent and fluorescent signals over time for each treatment condition.

    • An increase in luminescence followed by an increase in fluorescence is indicative of apoptosis followed by secondary necrosis.[7]

    • A simultaneous increase in both signals or an increase in fluorescence alone suggests primary necrosis.

Part 3: Exploratory Mechanistic Studies

The carboximidamide group of the test compound is a derivative of guanidine. Guanidino-containing compounds are known to interact with enzymes that process L-arginine or similar substrates, such as nitric oxide synthases (NOS) and agmatinases.[8][9] Therefore, investigating the effect of this compound on these enzymes is a logical next step.

Potential Target 1: Nitric Oxide Synthase (NOS)

Scientific Rationale: Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[10] Overproduction of NO by neuronal NOS (nNOS) or inducible NOS (iNOS) is implicated in various pathological conditions.[10][11] Given the structural similarity of the guanidino group to the guanidinium group of L-arginine, this compound could potentially act as a NOS inhibitor. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a common method to assess NOS activity.[10]

G cluster_0 NOS Activation Pathway cluster_1 Potential Inhibition Ca_influx Ca2+ Influx Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds & activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active inhibitor 4-Methylpiperidine- 1-carboximidamide inhibitor->nNOS_active may inhibit

Caption: Potential inhibition of the nNOS signaling pathway.

Protocol 3: Cell-Based Nitric Oxide Synthase Activity Assay (Griess Assay)

Materials:

  • Cell line known to express inducible NOS (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Induction:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Incubate for 18-24 hours.

  • Compound Treatment:

    • Remove the induction medium and replace it with fresh medium containing various concentrations of this compound.

    • Include a positive control (a known NOS inhibitor, e.g., L-NAME) and a vehicle control.

    • Incubate for a defined period (e.g., 6-24 hours).

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess reagents to the supernatant according to the manufacturer's protocol.[10] This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.[10]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample and determine the percentage of NOS inhibition for each compound concentration.

Potential Target 2: Agmatinase

Scientific Rationale: Agmatinase is an enzyme that hydrolyzes agmatine (decarboxylated arginine) to putrescine and urea.[12][13] It plays a role in polyamine biosynthesis and has been implicated in various physiological processes.[12] As agmatine contains a guanidino group, this compound could potentially modulate agmatinase activity. A common method to measure agmatinase activity is to quantify the production of urea from agmatine.

Protocol 4: Cell-Based Agmatinase Activity Assay

Materials:

  • Cell line expressing agmatinase (e.g., a suitable neuronal cell line or transfected cells)

  • Cell lysis buffer

  • Agmatine sulfate

  • Urea assay kit (e.g., colorimetric or fluorometric)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture cells to a high density.

    • Treat intact cells with this compound for a desired period, or prepare cell lysates for a direct enzyme inhibition assay.

    • For lysate preparation, harvest and lyse the cells in a suitable buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • In a 96-well plate, combine the cell lysate with a reaction buffer containing agmatine.

    • If testing for direct inhibition, add various concentrations of this compound to the lysate before adding agmatine.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Urea Detection:

    • Stop the reaction and measure the amount of urea produced using a commercial urea assay kit.

    • Follow the kit manufacturer's instructions for reagent addition and incubation.

  • Data Analysis:

    • Generate a standard curve with known urea concentrations.

    • Calculate the amount of urea produced in each sample and determine the percentage of agmatinase inhibition.

Part 4: Unbiased Target Identification

If the targeted approaches do not yield a clear mechanism of action, a broader, unbiased method may be necessary to identify the cellular target of this compound.

Scientific Rationale: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement of a compound in a cellular context.[14][15] The principle is based on the ligand-induced thermal stabilization of a target protein.[16] When a compound binds to its protein target, the protein's melting point increases. This change can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein, often by Western blotting or mass spectrometry.[14] This method does not require modification of the compound and can be used for unbiased target identification.[14]

A detailed protocol for CETSA® is beyond the scope of this introductory guide, but researchers are encouraged to consult specialized literature for its implementation.[14][15][16]

Conclusion

This application note provides a structured, multi-tiered approach for the initial efficacy evaluation of this compound. By systematically assessing cytotoxicity, mode of cell death, and effects on plausible biological targets, researchers can build a comprehensive profile of the compound's cellular activity. This logical progression from broad phenotypic screening to specific mechanistic studies ensures a robust foundation for further preclinical development.

References

  • Seashore-Ludlow, B., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • MTT assay - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1304–1310.
  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-435.
  • Target Engagement Assay Services - Concept Life Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cinelli, M. A., et al. (2015). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 35(1), 148–189.
  • Apoptosis Assay Kits - Biocompare. (n.d.). Retrieved January 17, 2026, from [Link]

  • Lee, S., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Molecular Sciences, 21(18), 6893.
  • RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega - Biocompare. (n.d.). Retrieved January 17, 2026, from [Link]

  • Lale, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(6), 1019-1033.e8.
  • Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter - PMC - NIH. (2021, March 19). Retrieved January 17, 2026, from [Link]

  • This compound | C7H15N3 | CID 3056395 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads - ResearchGate. (2024, December 15). Retrieved January 17, 2026, from [Link]

  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. (2025, September 2). Retrieved January 17, 2026, from [Link]

  • Biologically active guanidine alkaloids - ScienceOpen. (2025, August 13). Retrieved January 17, 2026, from [Link]

  • 4-Methylpiperidine | C6H13N | CID 69381 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Crystal structure of agmatinase reveals structural conservation and inhibition mechanism of the ureohydrolase superfamily - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Agmatinase activity in rat brain: a metabolic pathway for the degradation of agmatine - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vertebrate agmatinases: what role do they play in agmatine catabolism? - PubMed - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: A Strategic Guide to In Vivo Studies of 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals initiating in vivo studies with the novel compound 4-Methylpiperidine-1-carboximidamide. Lacking extensive public data, this guide establishes a foundational strategy, drawing from the known bioactivities of structurally related guanylhydrazone and carboximidamide compounds. We will detail the critical preliminary steps, from physicochemical characterization and formulation to acute toxicity assessment, followed by detailed, field-proven protocols for administration and pharmacokinetic analysis. The emphasis is on building a robust, self-validating experimental design that ensures data integrity and animal welfare, thereby enabling a thorough evaluation of the compound's therapeutic potential.

Introduction: Deconstructing this compound

This compound is a small molecule characterized by two key structural components: a 4-methylpiperidine scaffold and a carboximidamide functional group (also known as a guanidino-like group). While this specific molecule is not extensively documented in preclinical or clinical literature, an analysis of its structure allows for the formulation of cogent hypotheses regarding its potential biological activities.

The carboximidamide moiety is present in a class of compounds known as guanylhydrazones, which have demonstrated a wide spectrum of biological effects, including antihypertensive, antineoplastic, and antimicrobial activities[1][2]. Notably, certain guanylhydrazones act as potent inhibitors of enzymes like acetylcholinesterase, suggesting potential applications in neurodegenerative diseases such as Alzheimer's[3][4]. The piperidine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs and known to often impart favorable pharmacokinetic properties and blood-brain barrier permeability[5][6].

Given this structural precedent, this compound presents as a promising candidate for investigation in therapeutic areas such as neuroscience, oncology, and infectious diseases. This guide provides the necessary protocols to transition from hypothesis to in vivo validation.

Part I: Preclinical Characterization & Safety Assessment

A successful in vivo study begins with a thorough understanding of the compound's fundamental properties and safety profile. Rushing this stage is a common cause of experimental failure.

Physicochemical Properties & Formulation

The first barrier to in vivo testing is achieving a stable, homogenous, and safe formulation. The compound's solubility and stability will dictate the choice of vehicle.

  • Solubility Profiling: The initial, critical step is to determine the solubility of this compound in common, biocompatible solvents. This data is essential for developing a suitable formulation for in vivo administration.

  • Vehicle Selection: The ideal vehicle is isotonic, non-toxic, and capable of fully solubilizing the compound at the required concentration. The choice of vehicle is intrinsically linked to the intended route of administration. For instance, vehicles for intravenous (IV) injection must be sterile and free of particulates, whereas oral gavage (PO) formulations may allow for suspensions.

The following diagram outlines a logical workflow for vehicle selection.

G cluster_0 Formulation Development Workflow start Start: Obtain Pure Compound solubility Test Solubility in Aqueous Buffers (e.g., PBS, Saline) start->solubility check1 Soluble at Required Concentration? solubility->check1 cosolvent_path If No: final_iv_ip Final Formulation (IV, IP, SC) check1->final_iv_ip Yes cosolvents Test Co-solvents: - 5-10% DMSO - 10-20% PEG400 - 10-25% Solutol HS 15 cosolvent_path->cosolvents check2 Soluble & Stable? cosolvents->check2 suspension_path If No: check2->final_iv_ip Yes suspension Prepare Suspension: - 0.5% Methylcellulose - 0.5% Carboxymethylcellulose (CMC) suspension_path->suspension final_po Final Formulation (Oral Gavage Only) suspension->final_po G cluster_1 Pharmacokinetic Study Workflow dose Administer Single Dose (IV and PO/IP cohorts) sampling Collect Blood Samples at Pre-defined Time Points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24h) dose->sampling process Process Blood to Plasma (Centrifugation with Anticoagulant) sampling->process extraction Extract Compound from Plasma (e.g., Protein Precipitation, SPE) process->extraction analysis Quantify Compound Concentration (LC-MS/MS) extraction->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) analysis->pk_calc report Generate PK Profile Report pk_calc->report

Caption: Standard experimental workflow for an in vivo pharmacokinetic study.

Bioanalytical Method

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity. A validated method should be developed to measure the concentration of this compound in plasma.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration. Related to efficacy and potential toxicity.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time. A key indicator of bioavailability.
T½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval required to maintain therapeutic concentrations.
F% (Bioavailability) (AUC_oral / AUC_iv) x 100The fraction of the oral dose that reaches systemic circulation. Critical for oral drug development.

Conclusion and Future Directions

This guide provides the foundational strategy and detailed protocols for conducting the initial in vivo evaluation of this compound. By systematically determining the compound's formulation feasibility, safety profile, and pharmacokinetic properties, researchers can generate the high-quality data necessary to make informed decisions. Successful completion of these studies will pave the way for subsequent in vivo efficacy studies in relevant disease models, ultimately clarifying the therapeutic potential of this novel chemical entity.

References

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  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. PubMed.
  • A new guanylhydrazone derivative as a potential acetylcholinesterase inhibitor for Alzheimer's disease: synthesis, molecular docking, biological evaluation and kinetic studies by nuclear magnetic resonance. Royal Society of Chemistry.
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  • A new guanylhydrazone derivative as a potential acetylcholinesterase inhibitor for Alzheimer's disease: synthesis, molecular docking, biological evaluation and kinetic studies by nuclear magnetic resonance. Royal Society of Chemistry Publishing.
  • The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor. PubMed.
  • Safety Data Sheet for 4-Methylpiperidine. Thermo Fisher Scientific.
  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. Royal Society of Chemistry.
  • 4-Methylpiperidine Safety Inform
  • Discovery of an orally bioavailable human CCR5 antagonist for the tre

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Synthesis of N-hydroxy-4-methylpiperidine-1-carboximidamide: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-hydroxyguanidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are known to act as inhibitors of enzymes such as nitric oxide synthase (NOS) and arginase, making them attractive scaffolds for the development of therapeutics for a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] The incorporation of the N-hydroxyguanidine moiety can also improve the pharmacokinetic properties of drug candidates by acting as a prodrug that is metabolized to the corresponding guanidine.[3][4] This application note provides a detailed, two-step protocol for the synthesis of a novel N-hydroxyguanidine derivative, N-hydroxy-4-methylpiperidine-1-carboximidamide, a promising building block for the generation of new chemical entities in drug discovery programs.

The synthesis involves an initial guanidinylation of 4-methylpiperidine to form the key intermediate, 4-methylpiperidine-1-carboximidamide, followed by N-hydroxylation to yield the final product. The methodologies presented herein are based on established chemical transformations and are optimized for clarity and reproducibility in a standard laboratory setting.

Experimental Overview

The synthesis of N-hydroxy-4-methylpiperidine-1-carboximidamide is accomplished in two main stages, as depicted in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Guanidinylation cluster_1 Step 2: N-Hydroxylation 4-Methylpiperidine 4-Methylpiperidine Reaction_1 Reaction 4-Methylpiperidine->Reaction_1 Guanidinylating_Agent Guanidinylating Agent (e.g., Cyanamide) Guanidinylating_Agent->Reaction_1 Intermediate 4-Methylpiperidine-1- carboximidamide Reaction_1->Intermediate Hydroxylamine_HCl Hydroxylamine Hydrochloride Reaction_2 Reaction Intermediate->Reaction_2 Hydroxylamine_HCl->Reaction_2 Base_2 Base (e.g., Na2CO3) Base_2->Reaction_2 Final_Product N-hydroxy-4-methylpiperidine- 1-carboximidamide Reaction_2->Final_Product

Figure 1: Experimental workflow for the synthesis of N-hydroxy-4-methylpiperidine-1-carboximidamide.

Detailed Synthesis Protocol

Part 1: Synthesis of this compound (Intermediate)

The initial step involves the formation of the guanidine moiety on the 4-methylpiperidine scaffold. A common and effective method for the guanidinylation of secondary amines is the reaction with cyanamide.

Reaction Scheme:

Guanidinylation_Reaction cluster_reactants reactant1 4-Methylpiperidine product This compound reactant1->product reactant2 Cyanamide reagents + H₂N-CN (Ethanol, Reflux)

Figure 2: Guanidinylation of 4-methylpiperidine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-MethylpiperidineC₆H₁₃N99.175.0 g50.4
CyanamideCH₂N₂42.042.33 g55.4
Ethanol (absolute)C₂H₅OH46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (5.0 g, 50.4 mmol) and absolute ethanol (50 mL).

  • Stir the solution at room temperature to ensure complete dissolution.

  • Add cyanamide (2.33 g, 55.4 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The starting material and product can be visualized using potassium permanganate stain.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or used directly in the next step if of sufficient purity.

Part 2: Synthesis of N-hydroxy-4-methylpiperidine-1-carboximidamide (Final Product)

The second step involves the N-hydroxylation of the intermediate guanidine. This is achieved by reacting the intermediate with hydroxylamine hydrochloride in the presence of a base. This method is adapted from a known procedure for the synthesis of N-hydroxy-1-piperidinecarboximidamide.[5]

Reaction Scheme:

NHydroxylation_Reaction cluster_reactants reactant1 4-Methylpiperidine-1- carboximidamide product N-hydroxy-4-methylpiperidine- 1-carboximidamide reactant1->product reactant2 Hydroxylamine Hydrochloride reagents + NH₂OH·HCl, Na₂CO₃ (Ethanol/Water, Reflux)

Figure 3: N-Hydroxylation of the intermediate guanidine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₇H₁₅N₃141.225.0 g35.4
Hydroxylamine hydrochlorideNH₂OH·HCl69.492.95 g42.5
Sodium carbonateNa₂CO₃105.994.50 g42.5
EthanolC₂H₅OH46.0760 mL-
Deionized waterH₂O18.0240 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (2.95 g, 42.5 mmol, 1.2 equivalents) and sodium carbonate (4.50 g, 42.5 mmol, 1.2 equivalents) in a mixture of ethanol (60 mL) and deionized water (40 mL).

  • Add this compound (5.0 g, 35.4 mmol, 1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours with vigorous stirring.

  • Monitor the reaction progress by TLC (dichloromethane:methanol, 9:1, with a small amount of acetic acid to improve spot shape). The product can be visualized with an iron(III) chloride stain, which typically gives a colored spot with N-hydroxyguanidines.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude N-hydroxy-4-methylpiperidine-1-carboximidamide by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the hydroxyl proton, broad signals for the amine protons, multiplets for the piperidine ring protons, and a doublet for the methyl group protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include a peak for the carboximidamide carbon, and several peaks corresponding to the carbons of the 4-methylpiperidine ring.

  • Mass Spectrometry (ESI+): The expected m/z for the protonated molecule [M+H]⁺ would be approximately 158.12.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of N-hydroxy-4-methylpiperidine-1-carboximidamide. The described two-step protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting compound serves as a valuable building block for the development of novel therapeutic agents targeting enzymes and pathways where the N-hydroxyguanidine functionality is known to be advantageous.

References

  • Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. PubMed. Available from: [Link]

  • Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. PubMed. Available from: [Link]

  • Green reaction of N,N-disubstituted cyanamide 1 with piperidine, morpholine and/or TEA in water and the reaction mechanism for the formation of 4. ResearchGate. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • N-hydroxy-1-methylpiperidine-4-carboximidamide. PubChem. Available from: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available from: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • This compound. PubChem. Available from: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available from: [Link]

  • 4-Hydroxy-N-methylpiperidine. NIST WebBook. Available from: [Link]

  • 4-methylpiperazine-1-carboximidamide (45798-01-4). Chemchart. Available from: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available from: [Link]

  • Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. PubMed. Available from: [Link]

  • N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide. PubMed Central. Available from: [Link]

  • Chemical Properties of 4-Hydroxy-N-methylpiperidine (CAS 106-52-5). Cheméo. Available from: [Link]

  • Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Available from: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available from: [Link]

  • Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. PubMed. Available from: [Link]

  • N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. PubMed. Available from: [Link]

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The Synthetic Utility of 4-Methylpiperidine-1-carboximidamide: A Guide to Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the guanidinium group stands out as a critical pharmacophore and a versatile functional handle. Its unique basicity and hydrogen-bonding capabilities are central to the biological activity of numerous natural products and pharmaceuticals. This guide provides an in-depth exploration of 4-Methylpiperidine-1-carboximidamide, a reagent poised for the efficient introduction of a substituted guanidine moiety onto a diverse range of molecular scaffolds. While direct literature on this specific reagent is emerging, this document consolidates established principles of guanidinylation to provide a robust framework for its application.

Introduction to this compound

This compound, available commercially as its hydrochloride salt, is a promising reagent for the synthesis of substituted guanidines. The incorporation of the 4-methylpiperidine scaffold can impart favorable physicochemical properties, such as modulated lipophilicity and metabolic stability, to the target molecule. This makes it a reagent of particular interest in drug discovery programs.[1][2]

Molecular Structure and Properties:

PropertyValue
Molecular Formula C7H15N3
Molecular Weight 141.22 g/mol
CAS Number 73771-19-4
Form Typically supplied as a hydrochloride salt

The Guanidinylation Reaction: A Mechanistic Overview

The core utility of this compound lies in its function as a guanidinylating agent. This transformation involves the transfer of the carboximidamide group to a primary or secondary amine, resulting in the formation of a new guanidine derivative. The reaction is mechanistically analogous to the well-established use of other amidine-based guanidinylating reagents, such as 1H-pyrazole-1-carboxamidine.[3][4]

The generally accepted mechanism proceeds via a nucleophilic attack of the substrate amine on the electrophilic carbon of the carboximidamide. This is followed by a proton transfer and the elimination of 4-methylpiperidine as a leaving group, yielding the desired guanidine product. The reaction is typically facilitated by a base to deprotonate the incoming amine and neutralize the hydrochloride salt of the reagent.

Guanidinylation Mechanism cluster_reactants Reactants cluster_products Products reagent This compound (as HCl salt) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary/Secondary Amine (R-NH2 / R2NH) amine->intermediate base Base (e.g., DIEA) base->amine Deprotonation product Substituted Guanidine intermediate->product Elimination leaving_group 4-Methylpiperidine intermediate->leaving_group

Figure 1: Generalized mechanism for the guanidinylation of an amine using this compound.

Application Notes: Guanidinylation of Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a cornerstone application, providing access to a wide array of mono- and di-substituted guanidines.

Scope and Limitations

Based on the reactivity of analogous guanidinylating agents, the following substrate scope can be anticipated:

  • Primary Aliphatic Amines: These are generally excellent substrates, reacting readily under mild conditions.

  • Secondary Aliphatic Amines: These also serve as competent nucleophiles, though they may require slightly more forcing conditions compared to their primary counterparts.

  • Anilines and Heteroaromatic Amines: Electron-rich anilines and heteroaromatic amines are expected to undergo guanidinylation. However, electron-deficient or sterically hindered aromatic amines may exhibit lower reactivity, necessitating higher temperatures or longer reaction times.

Causality Behind Experimental Choices
  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed to ensure the solubility of the reactants and facilitate the reaction.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), is crucial. It serves to liberate the free base of the guanidinylating reagent from its hydrochloride salt and to activate the incoming amine nucleophile. An excess of the base is often used to drive the reaction to completion.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized based on the reactivity of the amine substrate. While many aliphatic amines will react at room temperature, less nucleophilic amines may require heating.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific substrates.

General Protocol for the Guanidinylation of a Primary Aliphatic Amine

Guanidinylation Workflow start Dissolve amine in DMF add_reagent Add this compound HCl start->add_reagent add_base Add DIEA add_reagent->add_base react Stir at RT to 60 °C add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolate Guanidine Product purify->product

Figure 2: A typical experimental workflow for the synthesis of a substituted guanidine.

Materials:

  • Primary aliphatic amine (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary aliphatic amine (1.0 equiv) in anhydrous DMF, add this compound hydrochloride (1.1 equiv).

  • Add DIEA (2.5 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, the temperature can be elevated to 40-60 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired guanidine.

Hypothetical Reaction Data

The following table presents hypothetical data for the guanidinylation of various amines, based on typical yields and reaction times observed with similar reagents.

EntryAmine SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1BenzylamineN-Benzylguanidine122585-95
2CyclohexylamineN-Cyclohexylguanidine162580-90
3AnilineN-Phenylguanidine246060-75
4Morpholine4-Morpholinecarboximidamide184070-85

Applications in Drug Development

The guanidinium moiety is a key structural feature in a multitude of biologically active compounds, including inhibitors of enzymes such as nitric oxide synthase and arginase. The use of this compound allows for the late-stage introduction of a guanidine group, a valuable strategy in the synthesis of analog libraries for structure-activity relationship (SAR) studies. The 4-methylpiperidine fragment itself is a common motif in centrally active agents, suggesting that guanidines derived from this reagent may possess interesting pharmacological profiles.[1][2]

Conclusion

This compound is a valuable reagent for the synthesis of substituted guanidines. Its application, guided by the established principles of guanidinylation chemistry, offers a reliable and efficient method for the incorporation of the guanidinium functional group. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in organic synthesis and drug discovery to explore the full potential of this versatile reagent. As with any synthetic method, optimization of reaction conditions for each specific substrate is key to achieving the desired outcomes.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. Retrieved January 18, 2026, from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. Retrieved January 18, 2026, from [Link]

  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Methods for the synthesis of substituted guanidines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6245–6247.
  • López-Tudanca, P. L., Labeaga, L., Innerárity, A., Alonso-Cires, L., Tapia, I., Mosquera, R., & Orjales, A. (2003). Guanidinylation of primary amines: synthesis of a 5-HT3 receptor agonist. Bioorganic & Medicinal Chemistry, 11(12), 2709–2721.
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules, 27(24), 8969.
  • Guanidine synthesis from various precursors (adapted from ref [14a]). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives. (2012). Google Patents.
  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. (2009). Google Patents.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemMedChem, 14(12), 1215–1229.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
  • Several examples of bioactive molecules containing piperidine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. (2010). ChemInform, 41(32).
  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

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Troubleshooting & Optimization

Troubleshooting 4-Methylpiperidine-1-carboximidamide synthesis impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylpiperidine-1-carboximidamide Synthesis

This guide provides in-depth troubleshooting for the synthesis of this compound, a key intermediate in pharmaceutical development. As researchers and drug development professionals, achieving high purity and yield is paramount. This document addresses common challenges encountered during synthesis, offering causative explanations and validated protocols to streamline your experimental workflow.

Section 1: The Synthetic Pathway - A Primer

The most common and atom-economical route to this compound is the guanylation of 4-methylpiperidine. This typically involves the reaction of the parent amine with a cyanamide source, often catalyzed by acid.[1] The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the nitrile carbon of the activated cyanamide.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Downstream Processing Reagents 4-Methylpiperidine + Cyanamide Source Reaction Acid-Catalyzed Guanylation Reagents->Reaction Conditions: Temp, Solvent Crude Crude Product (Mixture) Reaction->Crude Workup Aqueous Work-up & Extraction Crude->Workup Analysis Impurity Profiling (HPLC, LC-MS) Workup->Analysis Purify Purification (Recrystallization) Analysis->Purify Impurity > 0.1% Final Pure Product (>99%) Purify->Final LowYield_Troubleshooting Start Low Yield Observed Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC Unreacted_SM High Levels of Starting Material? Check_TLC->Unreacted_SM Analysis Complete Side_Products Significant Side Products? Unreacted_SM->Side_Products No Action_SM 1. Increase Catalyst Load (e.g., Sc(OTf)3). 2. Increase Reaction Time/Temp. 3. Verify Reagent Purity. Unreacted_SM->Action_SM Yes Action_SP 1. Lower Reaction Temperature. 2. Screen Alternative Solvents. 3. Investigate Impurity Structure (MS, NMR). Side_Products->Action_SP Yes Action_Workup Optimize Work-up: - Control pH during extraction. - Use minimal aqueous washes. - Consider alternative purification. Side_Products->Action_Workup No (Likely Work-up Loss)

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My final product is contaminated with a high molecular weight impurity (approx. 2x the mass of the product). What is this and how can I prevent it?

A2: This is a classic sign of dimerization. The most probable impurity is a biguanide-type structure formed from the reaction of the product with another molecule of the activated guanylating agent or through self-condensation under certain conditions.

Plausible Mechanism:

The product, this compound, still possesses a nucleophilic nitrogen atom. If excess activated cyanamide is present or if the reaction conditions are too harsh, the product can act as a nucleophile itself, attacking another molecule of activated cyanamide. This leads to the formation of a dimer.

Caption: Proposed pathway for dimer impurity formation.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of 4-methylpiperidine relative to the cyanamide source (e.g., 1.1 to 1.0 equivalents). This ensures the guanylating agent is the limiting reagent.

  • Slow Addition: Add the guanylating agent or the catalyst solution dropwise to the solution of 4-methylpiperidine. This keeps the instantaneous concentration of the activated species low, favoring the desired reaction over dimerization.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start at room temperature or even 0 °C and monitor progress by TLC or HPLC.

Q3: My product appears pure by NMR, but HPLC/LC-MS shows multiple small peaks. What are they?

A3: These are likely process-related impurities or early-stage degradation products that are structurally very similar to the final product and may not be easily resolved by standard NMR. [2][3] Potential Sources:

  • Isomeric Impurities: If the starting 4-methylpiperidine contains isomers (e.g., 3-methylpiperidine or 2-methylpiperidine), these will react to form the corresponding carboximidamide isomers, which will have identical masses and similar NMR spectra but may be separable by a well-optimized HPLC method.

  • Residual Solvents: While not typically seen on LC-MS unless they form adducts, residual solvents from the synthesis or purification steps are a common source of impurities. [4]* Reagent-Derived Impurities: Impurities from the cyanamide source can lead to related byproducts. For example, if using a protected guanylating agent like N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine, incomplete removal of the protecting groups can leave trace impurities.

Diagnostic and Corrective Actions:

  • Confirm Starting Material Purity: Analyze your 4-methylpiperidine starting material by GC-MS to confirm its isomeric purity.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass for the impurity peaks. This can help confirm if they are isomers (identical mass) or other byproducts.

  • Optimize HPLC Method: Develop a more robust HPLC method to improve separation. This may involve changing the column, mobile phase composition, or gradient profile. [3]A summary of analytical techniques is provided in the table below.

TechniquePurposeStrengths & Limitations
HPLC-UV Quantitation of known impurities, purity assessment.Strengths: Robust, reproducible, good for quantitation. Limitations: Requires chromophore, may not identify unknown peaks. [3]
LC-MS Identification of unknown impurities, confirmation of mass.Strengths: High sensitivity, provides molecular weight data. Limitations: Response can be non-linear, complex matrix effects. [5]
GC-MS Analysis of volatile impurities (e.g., residual solvents, starting amine).Strengths: Excellent for volatile/semi-volatile compounds. Limitations: Not suitable for non-volatile products like guanidinium salts. [2]
NMR Structural elucidation of isolated impurities.Strengths: Provides definitive structural information. Limitations: Requires isolation of the impurity in sufficient quantity (>1 mg).

Section 3: Standardized Protocols

These protocols provide a baseline for synthesis, analysis, and purification. They should be adapted based on your specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound Hydrochloride
  • To a round-bottom flask under a nitrogen atmosphere, add 4-methylpiperidine (1.0 eq) and a suitable solvent (e.g., isopropanol).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vessel, prepare a solution of cyanamide (1.05 eq) in isopropanol.

  • Slowly add the cyanamide solution to the stirred 4-methylpiperidine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add concentrated HCl (1.1 eq) dropwise. Caution: Exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Upon completion, cool the mixture to 0 °C. The hydrochloride salt of the product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the crude product.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

This method provides a good starting point for separating the polar product from the less polar starting amine and potential non-polar impurities. [3]

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound hydrochloride in a minimal amount of hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Available at: [Link]

  • Green reaction of N,N-disubstituted cyanamide 1 with piperidine,... (n.d.). ResearchGate. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2018). Google Patents.
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Available at: [Link]

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (2022). Frontiers. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Available at: [Link]

  • 4-methylpiperazine-1-carboximidamide (45798-01-4). (n.d.). Chemchart. Available at: [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). National Center for Biotechnology Information. Available at: [Link]

  • impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Kiran r. Dhangar, et al. (2017). Journal of the Chilean Chemical Society. Available at: [Link]

  • Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (2013). Google Patents.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2018). ResearchGate. Available at: [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2018). ResearchGate. Available at: [Link]

  • I. Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions. (1982). ResearchGate. Available at: [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2022). MDPI. Available at: [Link]

  • Introduction to cyanamides. (2018). Cardiff University. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Process for preparing piperidine-4-carbothioamide hydrochloride. (2017). Google Patents.

Sources

Technical Support Center: Optimizing Guanylation of 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the guanylation of 4-methylpiperidine. Here, we address common challenges, offer detailed protocols, and answer frequently asked questions to facilitate successful and efficient synthesis.

I. Understanding the Guanylation of 4-Methylpiperidine

The introduction of a guanidine moiety onto the 4-methylpiperidine scaffold is a crucial transformation in the synthesis of various biologically active compounds. The high basicity and hydrogen-bonding capabilities of the guanidinium group can significantly influence the pharmacological profile of a molecule. However, as a cyclic secondary amine, 4-methylpiperidine can present unique challenges in guanylation reactions, including steric hindrance and purification difficulties. This guide provides a systematic approach to overcoming these obstacles.

II. Strategic Selection of Guanylating Agents

The success of the guanylation of 4-methylpiperidine heavily relies on the appropriate choice of the guanylating agent. The selection should be guided by factors such as the desired substitution pattern, the need for protecting groups, and the overall synthetic strategy.

A. Key Guanylating Reagents

A range of reagents are available for this transformation, each with its own set of advantages and required reaction conditions.

Guanylating AgentTypical Protecting GroupKey Characteristics & Considerations
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine BocA highly effective and widely used reagent that reacts under mild conditions, typically affording high yields with secondary amines.[1][2][3]
N,N'-Di-Boc-S-methylisothiourea BocRequires activation with a thiophilic metal salt, such as HgCl₂ or AgOTf, to generate a highly reactive carbodiimide intermediate in situ.[4][5]
Carbodiimides (e.g., EDC, DCC) None (for direct guanylation)Can be employed for direct guanylation, although this can sometimes lead to the formation of undesired side products. Catalytic approaches with carbodiimides offer a more controlled alternative.[6][7][8]
Cyanamide None (for direct guanylation)An atom-economical choice for direct guanylation, often requiring a Lewis acid catalyst like scandium(III) triflate to promote the reaction.[9]
B. The Importance of Protecting Groups

The strong basicity of the guanidine functional group can complicate purification and subsequent synthetic steps. Therefore, it is often advantageous to install a protected guanidine group, with the tert-butyloxycarbonyl (Boc) group being the most common choice.

Benefits of a Boc-Protection Strategy:

  • Simplified Purification: Boc-protected guanidines are significantly less polar and more soluble in common organic solvents, making them amenable to standard purification techniques like silica gel chromatography.

  • Milder Reaction Pathways: The use of protected guanylating agents generally allows for milder and more controlled reaction conditions.

  • Facile Deprotection: The Boc groups can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to yield the final guanidine salt.[10][11][12]

III. Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the Boc-protected guanylation of 4-methylpiperidine and the subsequent deprotection.

Protocol 1: Boc-Protected Guanylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This method is often the most reliable for guanylating secondary amines like 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Inert Gas Supply (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add 4-methylpiperidine (1.0 to 1.2 equivalents) via syringe at ambient temperature.

  • Allow the reaction to stir at room temperature, monitoring its progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from several hours to overnight.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure Boc-protected product.

Protocol 2: Deprotection of the Boc-Guanidine

Materials:

  • Boc-protected guanylated 4-methylpiperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (for use with TFA)

  • Optional Scavengers (e.g., triethylsilane, water, anisole)

Procedure using TFA:

  • Dissolve the Boc-protected guanidine in anhydrous DCM (a concentration of 0.1 to 0.2 M is typical).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add TFA (typically 20% to 50% by volume). If the substrate contains other acid-sensitive groups or is susceptible to alkylation by the tert-butyl cation, the addition of a scavenger is highly recommended.[11]

  • Stir the reaction mixture at 0°C for approximately 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1 to 4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • The resulting product will be the TFA salt of the guanidine. This can often be precipitated and washed with cold diethyl ether. If the free base is required, the salt can be neutralized with a mild aqueous base (e.g., saturated sodium bicarbonate solution) followed by extraction.[11]

IV. Troubleshooting Guide

Encountering challenges during the synthesis is common. This section provides a systematic guide to diagnosing and resolving potential issues.

IssuePotential Cause(s)Suggested Solutions
Low or No Product Yield 1. Low Reactivity of Guanylating Agent: The chosen reagent may not be sufficiently electrophilic. 2. Steric Hindrance: The cyclic structure and the 4-methyl group of the piperidine may sterically hinder the approach of the guanylating agent. 3. Catalyst Inactivity: If a catalytic method is being used, the catalyst may be inactive.1. Consider using a more potent guanylating agent, such as N,N'-Di-Boc-N''-triflylguanidine. 2. Increase the reaction temperature or extend the reaction time. Switching to a higher-boiling solvent like DMF can facilitate this. 3. For catalytic reactions, ensure the use of a fresh, active catalyst and maintain strictly anhydrous and inert reaction conditions.
Formation of Side Products 1. Impure Starting Materials: Contaminants in the starting materials or solvents can lead to side reactions. 2. Decomposition of Reagents: Some guanylating agents are sensitive to moisture and can decompose. 3. Tert-butylation during Deprotection: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on the molecule.1. Purify all starting materials and ensure solvents are anhydrous before use. 2. Use freshly opened or properly stored guanylating agents. 3. Incorporate a scavenger, such as triethylsilane or a small amount of water, into the deprotection reaction mixture to trap the tert-butyl cation.[11]
Incomplete Deprotection 1. Insufficient Acid Strength: The acidic conditions may not be strong enough for complete cleavage of the Boc groups. 2. Inadequate Reaction Time: The deprotection may not have been allowed to proceed to completion.1. Increase the concentration of TFA or switch to a 4M solution of HCl in dioxane. 2. Prolong the reaction time, with careful monitoring by LC-MS to confirm the complete removal of all Boc protecting groups.[10][11]
Purification Difficulties 1. High Polarity of the Product: The unprotected guanidine is a highly polar, basic compound. 2. Co-elution with Byproducts: The product and impurities may have similar chromatographic behavior.1. For unprotected guanidines, purification can often be simplified by converting the product to a salt (e.g., hydrochloride or trifluoroacetate), which can then be precipitated or crystallized. 2. If standard silica gel chromatography is ineffective for the free base, consider alternative techniques such as reversed-phase chromatography.

V. Frequently Asked Questions (FAQs)

Q1: Is it feasible to perform the guanylation of 4-methylpiperidine without the use of protecting groups?

A1: Yes, direct guanylation is achievable with reagents such as cyanamide in the presence of a Lewis acid catalyst, or through specific carbodiimide-based protocols.[6][9] However, it is important to note that the resulting unprotected guanidine is highly basic, which can make its purification by standard silica gel chromatography challenging. For more straightforward isolation and handling, a protection-deprotection strategy is generally advised.

Q2: My guanylation reaction is proceeding very slowly. How can I accelerate it?

A2: To increase the rate of a slow guanylation reaction, you can implement the following strategies:

  • Elevate the Temperature: Gently heating the reaction can provide the necessary activation energy to speed up the transformation.

  • Solvent Optimization: Switching to a more polar, higher-boiling solvent like DMF can enhance reaction rates, especially for less reactive substrates.

  • Utilize a More Reactive Reagent: If you are using a milder guanylating agent, transitioning to a more powerful one, such as N,N'-Di-Boc-N''-triflylguanidine, can be highly effective.

Q3: In my post-deprotection mass spectrum analysis, I observe a peak corresponding to my product mass plus 56 Da. What does this indicate?

A3: A mass increase of 56 Da is characteristic of tert-butylation, a common side reaction during the acidic cleavage of a Boc group. The tert-butyl cation that is formed is a potent electrophile and can alkylate nucleophilic sites. To mitigate this, it is crucial to add a scavenger like triethylsilane, anisole, or a small amount of water to the deprotection medium to intercept the tert-butyl cation.[11]

Q4: What is the best way to choose a solvent for the guanylation of 4-methylpiperidine?

A4: The choice of solvent is dependent on the specific guanylating agent being used and the solubility of the reactants.

  • THF and DCM are excellent starting points for reactions conducted at or near room temperature.

  • DMF is a more suitable choice for reactions that require heating due to its higher boiling point and ability to dissolve a wider range of substrates. It is always good practice to conduct small-scale trial reactions in a few different solvents to empirically determine the optimal conditions for your system.

VI. Visualized Workflows and Logic Diagrams

Experimental Workflow for Boc-Protected Guanylation

workflow cluster_guanylation Boc-Guanylation cluster_deprotection Boc-Deprotection start Dissolve N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine in anhydrous solvent add_amine Add 4-methylpiperidine start->add_amine react Stir at room temperature add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Concentrate and purify by column chromatography monitor->workup product1 Boc-Protected Guanidine workup->product1 start_deprotection Dissolve Boc-protected guanidine in DCM product1->start_deprotection Proceed to Deprotection cool Cool to 0 °C start_deprotection->cool add_tfa Add TFA (with optional scavenger) cool->add_tfa react_deprotection Stir and warm to room temperature add_tfa->react_deprotection monitor_deprotection Monitor by TLC/LC-MS react_deprotection->monitor_deprotection workup_deprotection Concentrate to obtain TFA salt monitor_deprotection->workup_deprotection product2 Final Guanidine Product workup_deprotection->product2

Caption: A standard workflow for the synthesis of guanylated 4-methylpiperidine using a Boc-protection strategy.

Troubleshooting Decision Tree for Low Yield

troubleshooting cluster_reaction Guanylation Step cluster_deprotection Deprotection Step start Low Yield? check_reagents Are reagents fresh and pure? start->check_reagents incomplete_deprotection Incomplete deprotection? start->incomplete_deprotection During Deprotection increase_temp Increase temperature/time check_reagents->increase_temp Yes change_reagent Use a more reactive guanylating agent increase_temp->change_reagent Still low yield increase_acid Increase acid concentration/time incomplete_deprotection->increase_acid Yes side_products Side products observed? incomplete_deprotection->side_products No add_scavenger Add scavenger side_products->add_scavenger Yes

Caption: A logical decision tree to aid in troubleshooting low-yielding guanylation reactions.

VII. References

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (2021). Retrieved January 18, 2026, from [Link]

  • Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved January 18, 2026, from [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC. (2023). Retrieved January 18, 2026, from [Link]

  • Best solvent for FMOC removal : r/Chempros - Reddit. (2022). Retrieved January 18, 2026, from [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. (1999). Retrieved January 18, 2026, from [Link]

  • Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. (2021). Retrieved January 18, 2026, from [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • ChemInform Abstract: Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. | Request PDF - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]

  • 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Request PDF - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.). Retrieved January 18, 2026, from

  • Green Chemistry - In situ Fmoc removal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081. (n.d.). Retrieved January 18, 2026, from [Link]

  • N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - FULIR. (2022). Retrieved January 18, 2026, from [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpiperidine-1-carboximidamide (PubChem CID: 3056395).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important guanidine-containing compound. Here, we consolidate field-proven insights and troubleshooting strategies to help you improve reaction yields, purity, and overall success.

Section 1: Reaction Fundamentals

The synthesis of this compound typically involves a guanidinylation reaction, where the secondary amine, 4-methylpiperidine, acts as a nucleophile, attacking an electrophilic guanylating agent. The general mechanism involves the addition of the amine to the carbon of the guanylating agent, followed by the elimination of a leaving group.

The choice of guanylating agent is a critical parameter that dictates reaction conditions, potential side products, and purification strategies. Common reagents include cyanamide, S-methylisothiourea salts, and pyrazole-based carboxamidines.[2][3][4]

Core Reaction Mechanism: Guanidinylation of 4-Methylpiperidine

Guanidinylation_Mechanism amine 4-Methylpiperidine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack reagent Guanylating Agent (e.g., R-C(=NH)-X) (Electrophile) reagent->intermediate Nucleophilic Attack product 4-Methylpiperidine-1- carboximidamide end product->end leaving_group Leaving Group (H-X) start start->amine start->reagent intermediate->product Elimination intermediate->leaving_group

Caption: General mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A1: Low yield is a common issue in guanidinylation reactions. A systematic approach is crucial for diagnosis.

  • Reagent Quality and Stoichiometry:

    • 4-Methylpiperidine Purity: Ensure the starting amine is free from moisture and other nucleophilic impurities. Use a freshly distilled or opened bottle if possible.

    • Guanylating Agent Stability: Many guanylating agents are sensitive to moisture and can decompose upon storage. For example, S-methylisothiourea salts can hydrolyze. It is recommended to use a fresh, high-purity reagent.[5]

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the amine can sometimes be beneficial to drive the reaction to completion, but this can complicate purification. Conversely, if self-condensation of the amine is a concern, a slight excess of the guanylating agent may be used.

  • Reaction Conditions:

    • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving them. Acetonitrile and THF are often good starting points.[3] For some protocols, polar protic solvents like ethanol or even water can be effective, particularly when using salt forms of the reagents.[6]

    • Temperature Control: Many guanidinylation reactions are exothermic. Running the reaction at elevated temperatures can promote the formation of undesired side products.[7] It is often best to start at room temperature and monitor progress before applying heat. For highly reactive agents, initial cooling (0 °C) may be necessary.[3]

    • pH/Base Addition: The nucleophilicity of 4-methylpiperidine is pH-dependent. If using a salt form of the guanylating agent (e.g., hydrochloride), a non-nucleophilic base (like triethylamine or DIPEA) is often required to liberate the free amine and neutralize the acid formed during the reaction.[5] However, excess base can also promote side reactions.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Reported check_reagents 1. Verify Reagent Quality - Purity (NMR/GC) - Anhydrous? - Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Solvent choice - Temperature control - pH / Base check_reagents->check_conditions monitor_rxn 3. Monitor Reaction Progress - TLC / LC-MS - Incomplete conversion? check_conditions->monitor_rxn check_workup 4. Assess Workup & Purification - Product loss during extraction? - Degradation on silica? monitor_rxn->check_workup incomplete Incomplete Conversion monitor_rxn->incomplete Yes side_products Side Products Observed monitor_rxn->side_products Yes solution3 Optimize: - Adjust extraction pH - Use alternative purification check_workup->solution3 solution1 Optimize: - Increase temperature/time - Add catalyst (e.g., Sc(OTf)3) incomplete->solution1 solution2 Optimize: - Lower temperature - Change guanylating agent side_products->solution2

Caption: A step-by-step workflow for diagnosing the cause of low reaction yields.

Q2: My purification is difficult. The product is highly polar, streaks on silica gel, and is hard to separate from starting materials.

A2: The basic nature and high polarity of guanidines make purification by standard silica gel chromatography challenging.

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH to pH > 12) and extract the free-based product back into an organic solvent. Caution: Ensure your product is stable to these pH swings.

  • Chromatography Modifications:

    • Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites on the silica surface, which can cause irreversible binding and streaking of basic compounds.

    • Alternative Stationary Phases: Consider using alumina (basic) or a polar-copolymerized C18 column for reversed-phase chromatography, which can be more suitable for polar compounds.[8]

  • Crystallization as a Salt: The most effective purification method is often crystallization. Convert the crude product to a salt (e.g., hydrochloride, acetate, or tartrate) by treating the organic solution with the corresponding acid. Guanidinium salts are often highly crystalline and can be easily purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[9][10]

Q3: I'm observing significant byproduct formation. What are the likely side reactions?

A3: Side reactions are common and often depend on the guanylating agent used.

  • With Cyanamide: The primary side reaction is the dimerization of cyanamide to form melamine or other oligomers, especially under harsh heating or basic conditions.[11][12] To mitigate this, use milder conditions and consider adding the amine to a solution of the cyanamide.

  • With S-Methylisothiourea: The main byproduct is the foul-smelling methyl mercaptan.[5] In addition, if the reaction is not driven to completion, you may have unreacted S-methylisothiourea, which can complicate purification.

  • Formation of N,N'-disubstituted Guanidines: If there are primary amine impurities in your 4-methylpiperidine, or if the guanylating agent can react further, you may form symmetrically or asymmetrically disubstituted guanidines. This is less of a concern with a secondary amine like 4-methylpiperidine.

  • Urea/Thiourea Formation: Incomplete reaction or decomposition of the guanylating agent can sometimes lead to urea or thiourea derivatives.[7]

To minimize these, ensure high-purity starting materials, maintain careful temperature control, and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best guanylating agent to use for this synthesis?

A1: The "best" agent depends on factors like scale, cost, safety, and desired purity. Here is a comparison of common choices:

Guanylating AgentProsConsKey Considerations
Cyanamide Inexpensive, readily available.Can be hazardous; prone to dimerization/polymerization; reactions can be slow.[11]Best for large-scale synthesis where cost is a major factor. Requires careful optimization of conditions.
S-Methylisothiourea Sulfate Relatively stable solid, good reactivity.Generates methyl mercaptan (toxic, foul odor); often requires heating.[4]Must be performed in a well-ventilated fume hood. The sulfate salt often requires a base.
1H-Pyrazole-1-carboxamidine HCl Highly efficient, clean reactions, mild conditions.[13]More expensive than cyanamide or thioureas.Excellent choice for lab-scale synthesis where high purity and yield are prioritized.[14] The pyrazole byproduct is easily removed.[15]
N,N'-Di-Boc-N''-triflylguanidine Extremely reactive, can guanidinylate even weakly nucleophilic amines.[16][17]Expensive, requires anhydrous conditions, produces a protected guanidine that needs deprotection.Used for difficult substrates or in complex multi-step syntheses where mild conditions are paramount.[17]

Q2: How should I handle and store 4-methylpiperidine?

A2: 4-Methylpiperidine is a flammable, corrosive, and toxic liquid.[18] Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It is hygroscopic and will absorb moisture and carbon dioxide from the air. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from ignition sources.[18]

Q3: Can I monitor the reaction by Thin Layer Chromatography (TLC)?

A3: Yes. Use silica gel plates. A good mobile phase to start with is a mixture of a polar organic solvent like methanol or isopropanol in a less polar one like dichloromethane or ethyl acetate (e.g., 10% MeOH in DCM). The highly polar guanidine product will typically have a very low Rf value. Staining with ninhydrin can be used to visualize the product, though potassium permanganate stain is often more effective for guanidines.

Section 4: Optimized Experimental Protocol

This protocol uses 1H-Pyrazole-1-carboxamidine hydrochloride, a reagent known for its efficiency and clean reaction profiles under mild conditions.[13]

Materials:

  • 4-Methylpiperidine (99%)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (99%)[14]

  • Triethylamine (TEA), distilled

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (2M in diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-methylpiperidine (1.0 g, 10.1 mmol, 1.0 equiv) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add triethylamine (1.53 g, 2.1 mL, 15.1 mmol, 1.5 equiv).

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.63 g, 11.1 mmol, 1.1 equiv) portion-wise over 5 minutes.

  • Stir the resulting suspension at room temperature for 18-24 hours. Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (50 mL) and water (30 mL). Separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a free base.

  • For purification, dissolve the crude product in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether with stirring until precipitation is complete.

  • Collect the white precipitate (the hydrochloride salt of the product) by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the pure product.

Expected Outcome:

  • Yield: >85%

  • Appearance: White crystalline solid (as HCl salt).

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. Available from: [Link]

  • Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 1H-Pyrazole-1-Carboxamidine Hydrochloride. Available from: [Link]

  • Golding, B. T., & Castillo-Meléndez, J. A. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Sciencemadness. Available from: [Link]

  • Qiao, G., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available from: [Link]

  • Batey, R. A., et al. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available from: [Link]

  • Dodd, D. S., & Wallace, O. B. (1998). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Organic Syntheses. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Available from: [Link]

  • Feichtinger, K., et al. (2000). Guanidinylation reagents. Google Patents. US6072075A.
  • Various Authors. (2018). Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. Available from: [Link]

  • Camacho-Guzmán, A., et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(11), 2977. Available from: [Link]

  • Various Authors. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. Available from: [Link]

  • Various Authors. (2014). Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3056395. Available from: [Link]

  • Sun, H., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3043-8. Available from: [Link]

  • Sharma, S., & Singh, P. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 23(10), 2539. Available from: [Link]

  • Dong, B., et al. (2025). Reaction of cyanamide with amine to synthesize guanidine. ResearchGate. Available from: [Link]

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Purification challenges of 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methylpiperidine-1-carboximidamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this unique molecule. Due to its distinct chemical structure, featuring a strongly basic guanidine group and a piperidine ring, this compound presents significant purification challenges that require specialized approaches.

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core chemical properties?

This compound is a guanidine derivative. Its structure consists of a 4-methylpiperidine ring attached to a carboximidamide functional group.

  • Structure:

    • 4-Methylpiperidine moiety: A saturated heterocyclic amine, which is basic.[1][2][3]

    • Carboximidamide (Guanidine) moiety: One of the strongest organic bases, highly polar, and capable of forming stable salts through resonance.[4]

  • Key Properties:

    • High Basicity (High pKa): The guanidinium group is protonated under most conditions, making the molecule cationic.

    • High Polarity: The presence of multiple nitrogen atoms and the potential for charge make it highly soluble in polar solvents like water and alcohols, but poorly soluble in non-polar organic solvents.[5]

    • Lack of a Strong UV Chromophore: The molecule does not absorb strongly in the typical UV range (220-400 nm), making direct detection by UV-HPLC challenging.[6]

    • Physical State: It is typically a solid, often supplied as a salt (e.g., hydrochloride or sulfate) to improve handling and stability.

Q2: Why is this compound so difficult to purify using standard methods?

Standard purification techniques, particularly normal-phase silica gel chromatography, often fail for this compound due to a combination of its properties:

  • Irreversible Binding to Silica: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The strongly basic nature of the guanidine group leads to a powerful acid-base interaction, causing the compound to bind irreversibly to the silica column.[7] This results in very poor or no elution, significant tailing, and low recovery.

  • Poor Solubility in Common Chromatographic Solvents: Its high polarity limits its solubility in the less polar mobile phases typically used in normal-phase chromatography (e.g., hexane/ethyl acetate).

  • Challenges in Crystallization: While crystallization is a powerful technique, the high polarity of this compound can make it difficult to find a single solvent system where solubility varies appropriately with temperature.[8] Furthermore, it may be prone to forming oils or amorphous solids.

Q3: What are the likely impurities I might encounter?

Impurities can originate from the starting materials or be generated during the synthesis. Common impurities may include:

Impurity TypePotential SourceRationale
4-Methylpiperidine Unreacted starting materialIncomplete reaction during the guanylation step.
Guanylating Agent Byproducts Side reactionsDepending on the reagent used (e.g., cyanamide, S-methylisothiourea), various self-condensation or decomposition products can form.
Dimeric or Oligomeric Species Side reactionsReaction of the product with remaining starting materials or self-reaction under harsh conditions.
Residual Solvents Work-up and purificationSolvents used in the reaction or previous purification steps (e.g., DMF, alcohols).[9]
Inorganic Salts Work-up and salt formationSalts generated during pH adjustments or from the use of salt-based reagents.

Troubleshooting and Purification Protocols

This section addresses common problems encountered during the purification of this compound and provides validated solutions.

Problem 1: Severe Tailing or No Elution in Column Chromatography

Probable Cause: Your compound is strongly binding to the acidic sites on the stationary phase (e.g., silica gel). This is the most common issue for highly basic amines and guanidines.[7]

Solution Workflow:

Caption: Decision workflow for troubleshooting chromatography issues.

Detailed Protocols:

Protocol 1A: Mobile Phase Modification for Silica Gel Chromatography

  • Rationale: Adding a small amount of a volatile base (like triethylamine or ammonium hydroxide) to the mobile phase will neutralize the acidic silanol groups on the silica surface, preventing irreversible adsorption of your basic compound.

  • Step-by-Step:

    • Prepare your eluent system, typically a polar mixture like Dichloromethane (DCM) / Methanol (MeOH).

    • To this mixture, add 1-2% (v/v) of triethylamine (TEA) or a 2M solution of ammonia in methanol.

    • Equilibrate your silica gel column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

    • Dissolve your sample in a minimal amount of the mobile phase and load it onto the column.

    • Run the chromatography as usual. The baseline may have a slight UV absorbance due to the amine additive.

Protocol 1B: Alternative Chromatography Modes

If mobile phase modification is insufficient, changing the separation mechanism is the next logical step.

Chromatography ModeStationary PhaseMobile Phase PrincipleWhen to Use
Reverse-Phase (RP-HPLC) C18 or C8 SilicaPolar (e.g., Water/Acetonitrile) with additives.For separating compounds based on hydrophobicity. Best for analytical purity checks.[10]
Hydrophilic Interaction (HILIC) Polar (e.g., Amide, Diol)High organic content (e.g., Acetonitrile) with a small amount of aqueous buffer.Excellent for retaining and separating very polar compounds that have little or no retention in reverse-phase.[5][11]
Ion-Exchange (IEX) Charged (e.g., SCX - Strong Cation Exchange)Aqueous buffers with increasing salt concentration or pH gradient to elute the compound.Specifically designed to separate molecules based on charge. Highly effective for salts.

Expert Tip: For preparative reverse-phase chromatography, using a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape. However, you will isolate your product as the corresponding TFA or formate salt, which may require an additional workup step to remove.

Problem 2: Difficulty with Crystallization or Oiling Out

Probable Cause: The high polarity of the compound makes it highly soluble in common polar solvents, or impurities are inhibiting crystal lattice formation. Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid.

Solution: Salt Formation & Anti-Solvent Crystallization

  • Rationale: Converting the free base into a salt dramatically changes its physical properties, including solubility and crystal lattice energy. Different counter-ions (e.g., Cl⁻, SO₄²⁻, tosylate) will result in salts with different crystallinities. Anti-solvent crystallization is a powerful technique for compounds with high solubility in one solvent but poor solubility in another.[12][13]

Protocol 2A: Salt Formation for Purification

  • Selection of Acid: Choose an acid to form the desired salt. Hydrochloric acid (HCl) is common, but other options like sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid can be effective.[9]

  • Procedure: a. Dissolve the crude, free-base this compound in a suitable solvent where the free base is soluble (e.g., isopropanol, ethanol, or methanol). b. Slowly add a stoichiometric amount (1.0 equivalent for HCl, 0.5 equivalents for H₂SO₄) of the chosen acid, either as a solution (e.g., HCl in isopropanol) or as a gas. c. Stir the mixture. The salt will often precipitate upon formation. If not, proceed to the anti-solvent step. d. Cool the mixture (e.g., to 0-5 °C) to maximize precipitation. e. Isolate the solid salt by filtration, wash with a small amount of cold solvent or the anti-solvent, and dry under vacuum.

Protocol 2B: Anti-Solvent Crystallization

  • Solvent System Selection: Find a "solvent" in which your compound (as the free base or a salt) is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

    • Good Solvent Candidates: Methanol, Ethanol, Water, DMF.[13]

    • Good Anti-Solvent Candidates: Acetone, Ethyl Acetate, Diethyl Ether, Acetonitrile, Toluene.[9][14]

  • Procedure: a. Dissolve your compound in the minimum amount of the hot "solvent". b. While stirring, slowly add the "anti-solvent" until the solution becomes slightly turbid (cloudy). c. If needed, add a drop or two of the "solvent" back to clarify the solution. d. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. e. Crystals should form. If not, try scratching the inside of the flask with a glass rod to initiate nucleation. f. Isolate the crystals by filtration.

Caption: A step-by-step workflow for purification by crystallization.

Problem 3: Purity Analysis is Unreliable or Shows No Improvement

Probable Cause: The analytical method is not suitable for this compound. Due to the lack of a UV chromophore, standard HPLC-UV methods are ineffective for purity assessment.

Solution: Use an Appropriate Detection Method

  • Rationale: Universal detectors that do not rely on light absorbance are required for accurate quantification.

Recommended Analytical Techniques:

MethodDetectorPrincipleStrengths & Weaknesses
HPLC Charged Aerosol Detector (CAD) The column eluent is nebulized, and the resulting aerosol particles are charged. The magnitude of the charge is measured and is proportional to the mass of the analyte.Strengths: Universal, provides near-uniform response for non-volatile analytes. Good for purity %. Weaknesses: Requires volatile mobile phase buffers (e.g., ammonium formate).[6]
HPLC Evaporative Light Scattering Detector (ELSD) The eluent is nebulized and the solvent evaporated, leaving analyte particles that scatter a light beam. The amount of scattered light is measured.Strengths: Universal, compatible with gradients. Weaknesses: Non-linear response, less sensitive than CAD for some applications.
LC-MS Mass Spectrometer (MS) Separates and detects ions based on their mass-to-charge ratio.Strengths: Highly sensitive and selective, provides structural information. Weaknesses: Can be non-quantitative without an appropriate internal standard.
GC-MS Mass Spectrometer (MS) After volatilization, compounds are separated by gas chromatography and detected by MS.Strengths: Excellent for identifying volatile impurities (e.g., residual solvents). Weaknesses: The compound is non-volatile and requires derivatization to be analyzed by GC.

Protocol 3A: Purity Assessment by HPLC-CAD

  • Column: Use a reverse-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of water and acetonitrile containing a volatile buffer like 10 mM ammonium formate adjusted to a suitable pH.

  • Ion-Pairing (Optional): If retention is poor, add an ion-pairing agent like 0.1% heptafluorobutyric acid (HFBA) to the mobile phase. This will pair with the cationic guanidinium group and increase its retention on the C18 column.[6]

  • Detector: Charged Aerosol Detector (CAD). Nitrogen gas pressure should be set according to the manufacturer's recommendation (e.g., 35 psi).[6]

  • Validation: The method should be validated for linearity, precision, and specificity to ensure it is suitable for quality control.

References

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. AIChE Proceedings. [Link]

  • Zhang, J., et al. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Open Chemistry. [Link]

  • Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate. [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). US4157348A - Process for preparing guanidine.
  • Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine. PubChem Compound Database. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

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Stability issues of 4-Methylpiperidine-1-carboximidamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of 4-Methylpiperidine-1-carboximidamide

Welcome to the technical support guide for this compound. As researchers and drug development professionals, understanding the stability of a compound in solution is paramount for generating reproducible data and ensuring the integrity of your experimental outcomes. This compound, with its guanidinium group, possesses unique chemical characteristics that require careful consideration during handling, storage, and experimental use. The guanidinium cation is highly stable due to resonance, but like all molecules, it is susceptible to degradation under specific conditions.[1]

This guide is designed to be your primary resource for troubleshooting stability-related issues. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research. We will explore the factors that influence the stability of this compound and provide practical, actionable solutions to common challenges.

Core Concepts: Factors Governing Stability in Solution

The stability of this compound in an aqueous environment is influenced by several factors. The core structure contains a strongly basic guanidine group (pKaH of the guanidinium ion is ~13.6), making it exist almost exclusively as the protonated guanidinium cation at physiological pH.[1] However, the molecule can be susceptible to degradation, primarily through hydrolysis.

Key environmental and chemical factors include:

  • pH: The pH of the solution is the most critical factor. While guanidinium hydrochloride solutions are noted to be stable over a pH range of 2.0 to 10.5, extreme alkaline conditions (>pH 11) can promote the formation of byproducts.[2] Acid- and base-catalyzed hydrolysis are common degradation pathways for compounds with amide or amidine functionalities.[3][4]

  • Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation.[4] Storing solutions at appropriate temperatures is crucial for long-term stability.

  • Solvent: While highly soluble in water, the choice of co-solvents can impact stability.[5][6] Ensure any organic co-solvents are of high purity and free from contaminants that could catalyze degradation.

  • Light Exposure: Photodegradation can be a concern for many organic molecules, leading to the formation of impurities.[3][4] It is a standard practice to protect solutions from light unless photostability has been confirmed.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[4] While the core structure is not exceptionally prone to oxidation, it is a potential degradation pathway to consider in forced degradation studies.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each answer provides a logical workflow to diagnose and resolve the problem.

Q1: "I've observed a progressive loss of my compound's concentration in my aqueous stock solution over a few days, even when stored at 4°C. What is happening?"

Answer: This is a classic sign of chemical instability, most likely due to hydrolysis. The carboximidamide group is susceptible to hydrolysis, which would cleave the molecule. Let's systematically troubleshoot this.

dot

Caption: Troubleshooting workflow for concentration loss.

Causality and Actionable Steps:

  • Verify Solution pH: The pH of your solution is the most critical parameter. Guanidine-like structures can be susceptible to hydrolysis at pH extremes.[2][3][4] Use a calibrated pH meter to check the pH of your buffer or solvent. If you dissolved the compound (likely a salt, e.g., hydrochloride) in pure water, the resulting pH may not be neutral.

  • Buffer to a Stable pH Range: For optimal stability, prepare your stock solution in a buffer with a pH between 4 and 7.[7] Citrate or phosphate buffers are common choices. This minimizes both acid- and base-catalyzed hydrolysis.

  • Aliquot and Store Properly: Avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution and store them frozen (typically -20°C or -80°C). For short-term use (a few days), refrigeration at 2-8°C is acceptable if the solution is buffered correctly.[2]

  • Consider Microbial Contamination: If solutions are stored for extended periods at 4°C without a bacteriostatic agent, microbial growth can occur, altering the pH and potentially degrading the compound. If possible, filter-sterilize your stock solution through a 0.22 µm filter into a sterile container.

Q2: "My HPLC analysis shows a new, unidentified peak appearing and growing over time in my sample solution. How can I identify if this is a degradant?"

Answer: The appearance of a new peak that grows as the parent peak decreases is a strong indication of degradation. The primary suspect for this compound would be hydrolysis products.

Proposed Primary Degradation Pathway:

The most probable degradation pathway in an aqueous solution is the hydrolysis of the C-N bond of the carboximidamide group. This would yield two smaller, more polar molecules.

dot

Caption: Proposed hydrolytic degradation of this compound.

Actionable Steps for Identification:

  • Perform a Forced Degradation Study: To confirm that the new peak is indeed a degradant, you can intentionally stress a sample of the compound.[8] This involves exposing the compound to harsh conditions to accelerate degradation. See the detailed protocol in the "Experimental Protocols" section below. If the peak you observe in your samples matches the retention time of a peak generated under stress conditions (e.g., acid or base hydrolysis), it strongly suggests it is a degradant.

  • Analyze by LC-MS: The most effective way to identify the unknown peak is by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The expected mass of the parent compound is approximately 141.13 Da.[9]

    • The expected mass of the potential degradant, 4-Methylpiperidine, is approximately 99.10 Da.[10]

    • The other hydrolysis product, urea, has a mass of approximately 60.03 Da.

    • An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the new peak, allowing you to confirm if it matches one of these expected degradants.

Q3: "I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of my compound solution?"

Answer: Absolutely. If the concentration of the active compound is decreasing over the course of an experiment due to instability, it will lead to poor reproducibility and an underestimation of its true potency.

dot

Caption: Workflow to diagnose assay inconsistency.

Best Practices for Assays:

  • Use Fresh Dilutions: Always prepare fresh dilutions of your compound from a validated, stable stock solution for each experiment. Avoid storing highly diluted solutions, especially in complex biological media.

  • Assess Stability in Assay Media: Cell culture media are complex aqueous solutions, typically buffered around pH 7.4 and incubated at 37°C. These conditions can accelerate degradation compared to a simple buffered stock solution stored at 4°C.

  • Time-Course Experiment: To test this, dilute your compound to the final working concentration in your assay medium. Incubate it under your exact assay conditions (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze the concentration by HPLC. This will tell you the effective concentration your cells are exposed to over time.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for making a primary stock solution?

    • For the highest concentration and long-term stability, consider dissolving the compound in anhydrous DMSO. Store in small, tightly sealed aliquots at -20°C or -80°C, protected from moisture. For aqueous experiments, a buffered solution (pH 4-7) is recommended over pure water.[5]

  • How should I handle the solid compound?

    • Guanidine derivatives can be hygroscopic (absorb moisture from the air).[6][11] Handle the solid in a dry environment (e.g., in a glove box or on a dry day) and keep the container tightly sealed.[12] Store in a cool, dry place away from direct sunlight.[5]

  • What analytical method is suitable for quantifying this compound?

    • Since the compound lacks a strong UV chromophore, standard HPLC-UV may have low sensitivity. A better choice would be HPLC coupled with a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[13] A Reverse-Phase C18 column can be used, but an ion-pairing agent (like heptafluorobutyric acid, HFBA) may be needed to achieve good retention on the column.[13]

Experimental Protocols

Protocol 1: Preparation of a Validated Aqueous Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution for downstream experiments.

  • Pre-requisites: Calibrated pH meter, analytical balance, 0.22 µm sterile syringe filter, sterile containers, appropriate buffer salts (e.g., sodium phosphate or sodium citrate).

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.5 with phosphoric acid or sodium hydroxide.

  • Weighing: Accurately weigh the desired amount of this compound solid in a fume hood.

  • Dissolution: Dissolve the solid in the pH 6.5 buffer to create the desired stock concentration (e.g., 10 mM). Use a vortex mixer to ensure complete dissolution.

  • Sterilization (Optional but Recommended): Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container (e.g., an amber vial).

  • Aliquoting: Immediately dispense single-use aliquots into sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term use. For daily use, an aliquot may be kept at 4°C for up to one week, provided stability has been verified.

  • Validation: Confirm the concentration of the initial stock (t=0) via a suitable analytical method (e.g., HPLC-CAD or LC-MS). Re-test an aliquot after one week at 4°C and one freeze-thaw cycle to validate your storage procedure.

Protocol 2: Basic Forced Degradation Study

This study will help identify potential degradants and establish the specificity of your analytical method.[8][14]

  • Sample Preparation: Prepare five separate samples of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Control: No stress applied.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the control sample.

  • Stress Conditions: Incubate the samples. The goal is to achieve 10-30% degradation of the parent compound.[4][14]

    • Hydrolysis/Oxidation: Incubate at 60°C for several hours.[4] Monitor periodically.

    • Thermal: Incubate at 70°C in the dark.[4]

  • Neutralization: Before analysis, neutralize the acid and base samples to prevent damage to the HPLC column. (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Analyze all five samples, including the control, by your HPLC method.

  • Interpretation: Compare the chromatograms.

    • Confirm that your method can separate the parent peak from all degradant peaks.[15]

    • Identify the conditions under which the compound is most unstable.

    • This provides insight into the likely degradation pathways.

Stress Condition Typical Reagent Typical Temperature Primary Degradation Pathway Targeted
Acid Hydrolysis0.1 M - 1 M HCl60 - 80 °CHydrolysis of amide/amidine bonds
Base Hydrolysis0.1 M - 1 M NaOH60 - 80 °CHydrolysis of amide/amidine bonds
Oxidation3% - 30% H₂O₂Room TemperatureOxidation of heteroatoms or susceptible carbons
Thermal StressNone70 - 105 °CThermally-induced degradation
PhotostabilityUV/Visible LightAmbientPhotolytic cleavage or rearrangement

Table 1: Common Conditions for Forced Degradation Studies.[3][4][14]

References

  • Current time inform
  • What are the stability characteristics of guanidine salts? - Blog. (2025). Google Cloud.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. (2025). BenchChem.
  • Use of Protein Folding Reagents. (2016). Current Protocols in Protein Science.
  • Results of forced degradation studies.
  • Guanidine.
  • Guanidine sulf
  • Guanidine. Sciencemadness Wiki.
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2010).
  • A practical guide to forced degradation and stability studies for drug substances. (2023). New Drug Discovery.
  • Guanidine. Wikipedia.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Protein stabilization and destabilization by guanidinium salts. (1984). Biochemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
  • This compound.
  • Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. (2000). Applied and Environmental Microbiology.
  • 4-Methylpiperidine.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2009).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). The Scientific World Journal.
  • Piperidine degradation by M. aurum MO1.

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Technical Support Center: Overcoming Solubility Challenges with 4-Methylpiperidine-1-carboximidamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for 4-Methylpiperidine-1-carboximidamide. We recognize the significant scientific interest in this molecule and understand that realizing its full potential in your research can be hindered by a common, yet surmountable, experimental hurdle: poor aqueous solubility. This guide is designed to provide you with a deep understanding of the underlying physicochemical principles governing its solubility and to offer a logical, step-by-step framework for troubleshooting and overcoming these challenges in your assays. Our goal is to move beyond simple protocols and empower you with the causal knowledge to make informed decisions, ensuring the integrity and reproducibility of your data.

Section 1: Understanding the Molecule - The Root of the Solubility Issue

Q1: Why does this compound exhibit poor solubility in aqueous assay buffers despite having polar groups?

A1: The solubility behavior of this compound is governed by its distinct molecular structure, which contains both a highly polar, basic functional group and a non-polar hydrocarbon scaffold.

  • The Hydrophilic "Head": The molecule features a carboximidamide (guanidine) group. Guanidine is one of the strongest organic bases in water, with a conjugate acid (the guanidinium ion) pKₐ of approximately 13.6.[1] This means that at any physiological pH (typically ~7.4), this group will be protonated, carrying a positive charge. This charge and the ability to form multiple hydrogen bonds make this part of the molecule highly water-soluble.[2]

  • The Hydrophobic "Tail": Conversely, the 4-methylpiperidine ring is a non-polar, lipophilic structure. This part of the molecule prefers to interact with non-polar environments and is poorly solvated by water.

This duality makes the molecule amphiphilic . In aqueous solutions, the hydrophobic tails of the molecules can self-associate to minimize their contact with water, potentially leading to the formation of aggregates or precipitation, especially as the concentration increases. Therefore, the challenge is not that the molecule is entirely insoluble, but that it requires specific conditions to keep both its polar and non-polar regions properly solvated.

cluster_molecule This compound Structure mol C₇H₁₅N₃ M.W. 141.21 g/mol head Hydrophilic Head (Guanidinium Group) - Strongly Basic (pKaH ~13.6) - Positively charged at neutral pH - Favors aqueous environments tail Hydrophobic Tail (4-Methylpiperidine Ring) - Non-polar / Lipophilic - Prefers organic environments - Poorly soluble in water head->tail Amphiphilic Character

Caption: Dichotomy of this compound's structure.

Section 2: The Foundation - Preparing a Stable Stock Solution

Q2: What is the best solvent for preparing a concentrated primary stock solution of this compound?

A2: The key to successful experiments is starting with an accurate and stable high-concentration stock solution. For this, a high-quality, anhydrous organic solvent is required.

Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent. Its polar aprotic nature is highly effective at solvating a wide range of compounds, including amphiphilic molecules like this one. It successfully disrupts the intermolecular forces that lead to aggregation.

SolventRecommended UseKey Considerations
DMSO Primary Choice. Ideal for creating high-concentration stocks (e.g., 10-50 mM).Can be toxic to some cells at final concentrations >0.5-1%. Ensure use of anhydrous, high-purity grade. Hygroscopic; store properly.
Ethanol (EtOH) Alternative. Useful if DMSO interferes with the assay.Generally less effective at solubilizing highly lipophilic compounds compared to DMSO. Can be more volatile.
DMF Alternative. Similar properties to DMSO.Higher toxicity and chemical reactivity than DMSO. Use with caution.
Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol is a self-validating system for ensuring accuracy and stability.[3][4]

  • Pre-Preparation: Allow the vial of solid this compound and a bottle of anhydrous DMSO to come to room temperature on the bench for at least 30 minutes. This prevents condensation of atmospheric water into the hygroscopic solvent and onto the compound.[4]

  • Calculation: Determine the mass required.

    • Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example (for 10 mL of 10 mM stock): 0.010 mol/L * 0.010 L * 141.21 g/mol * 1000 = 1.41 mg

  • Weighing: Using an analytical balance, carefully weigh the calculated mass of the compound into a sterile, appropriately sized tube (e.g., a 1.5 mL microfuge tube or a 15 mL conical tube). It is more accurate to weigh a slightly different amount (e.g., 1.50 mg) and recalculate the final concentration than to struggle to weigh the exact target mass.[5]

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[6] Caution: Avoid excessive heat which can degrade the compound.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protecting vials (e.g., amber tubes). Store tightly sealed at -20°C for short-to-medium term or -80°C for long-term archival storage. This prevents degradation from repeated freeze-thaw cycles.[4]

Section 3: The Critical Step - Troubleshooting Dilution into Aqueous Buffers

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is the most common failure point and it occurs when the compound transitions from a favorable organic environment (DMSO) to a less favorable aqueous one. The immediate precipitation suggests that the final concentration in the buffer exceeds the compound's aqueous solubility under those specific conditions. Follow this logical troubleshooting workflow.

start Start: Compound precipitates upon aqueous dilution check_ph Step 1: Verify & Optimize pH Is buffer pH 5.0-7.4? Is buffer capacity sufficient (≥25 mM)? start->check_ph ph_ok Yes check_ph->ph_ok  Problem Solved ph_no No check_ph->ph_no  Problem Persists use_cosolvent Step 2: Use a Co-solvent Approach Can you tolerate a higher % of organic solvent? (e.g., 1-5% DMSO) ph_ok->use_cosolvent success Success: Compound is soluble adjust_ph Action: Adjust buffer pH to ~6.0-7.0. Increase buffer strength. ph_no->adjust_ph adjust_ph->check_ph cosolvent_ok Yes use_cosolvent->cosolvent_ok  Problem Solved cosolvent_no No use_cosolvent->cosolvent_no  Problem Persists use_surfactant Step 3: Add a Surfactant Is your assay compatible with non-ionic surfactants? cosolvent_ok->use_surfactant serial_dilution Action: Create an intermediate dilution in 100% DMSO or assay buffer. Add dropwise while vortexing. cosolvent_no->serial_dilution serial_dilution->use_cosolvent surfactant_ok Yes use_surfactant->surfactant_ok  Problem Solved surfactant_no No use_surfactant->surfactant_no  Problem Persists surfactant_ok->success add_tween Action: Add 0.01-0.05% Tween-20 or Triton X-100 to the assay buffer. surfactant_no->add_tween advanced Proceed to Advanced Strategies surfactant_no->advanced add_tween->use_surfactant

Caption: Troubleshooting workflow for aqueous dilution precipitation.

Detailed Troubleshooting Steps:
  • Verify and Optimize pH (Most Important): Because the guanidine group is a strong base, maintaining its protonated (charged) state is critical for aqueous solubility.[2]

    • Causality: While the pKaH is very high (~13.6), adding a concentrated solution of the free base to a weakly buffered solution can locally raise the pH, causing deprotonation and precipitation.

    • Action: Ensure your final assay buffer has a pH between 5.0 and 7.4. Use a buffer with adequate buffering capacity (e.g., HEPES, MES, or Phosphate at ≥25 mM concentration). If your buffer is very low ionic strength, this could be the primary issue. The effect of guanidinium chloride itself on the pK values of other substances in solution can be significant, reinforcing the need for robust buffering.[7][8]

  • Employ a Co-solvent Strategy: Sometimes, the aqueous buffer simply cannot solvate the hydrophobic part of the molecule, even when the head group is charged. Co-solvents help bridge this polarity gap.[9][10]

    • Causality: Co-solvents like DMSO or ethanol disrupt the hydrogen-bonding network of water, making it a more favorable environment for the non-polar methylpiperidine ring.[11]

    • Action: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate stock to your final assay buffer. Crucially, add the compound to the buffer (not the other way around) slowly, drop-by-drop, while the buffer is being vortexed or stirred. This rapid mixing avoids pockets of high concentration that can nucleate precipitation.[12]

  • Incorporate a Surfactant: If aggregation of the hydrophobic tail is the dominant problem, a surfactant can be highly effective.

    • Causality: Surfactants form micelles that can encapsulate the lipophilic portion of the molecule, presenting a hydrophilic exterior to the aqueous solvent and dramatically increasing solubility.[9]

    • Action: Supplement your assay buffer with a low concentration of a non-ionic surfactant. Start with 0.01% (v/v) of Tween-20 or Triton X-100. In most cell-based and biochemical assays, this concentration is well-tolerated. Always run a vehicle control with the surfactant alone to ensure it doesn't impact your assay results.

Section 4: Advanced Solubilization Strategies

Q4: I've tried the standard troubleshooting steps, but I still see precipitation at my desired concentration. What are my other options?

A4: If the above methods are insufficient, more advanced formulation techniques may be required. These methods can be very effective but have a higher potential to interfere with biological assays, so they must be used with appropriate controls.

  • Use a Salt Form of the Compound: If you are using the free-base form of this compound, switching to a pre-formed salt is the most direct way to improve intrinsic aqueous solubility.

    • Causality: Salt forms, such as the hydrochloride (HCl) or sulfate salt, are crystalline solids where the basic nitrogen is already protonated. This eliminates the need for the dissolution energy required to break up the crystal lattice of the free base and then protonate it, leading to faster and often higher dissolution.[9][13]

    • Action: Check with your supplier for the availability of a salt form (e.g., 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride is a related structure available as a salt[14]). If you synthesize the compound in-house, consider converting it to an HCl salt as a final purification step.

  • Employ Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

    • Causality: They can encapsulate the hydrophobic 4-methylpiperidine tail of your molecule, effectively masking it from the aqueous environment and preventing self-aggregation.[15] This is a widely used strategy for improving the solubility of drugs with poor water solubility.[16]

    • Action: Prepare a stock solution of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer (e.g., 10-50 mM). Add your DMSO stock of the compound to this cyclodextrin-containing buffer. The complexation is typically rapid. As always, a vehicle control containing only the cyclodextrin is essential.

Section 5: FAQs & Best Practices

  • Q: Can I use sonication or heat to dissolve my compound in the final aqueous buffer?

    • A: This is not recommended as a primary method. While it may temporarily dissolve the compound, you are likely creating a thermodynamically unstable, supersaturated solution. This solution can crash out of solution unexpectedly upon cooling, standing, or the introduction of a nucleation site (like a pipette tip), leading to highly variable and non-reproducible results. Gentle warming (to 37°C) is acceptable for the primary DMSO stock preparation but should be avoided for the final aqueous dilution.

  • Q: How can I quickly assess the solubility limit in a new buffer?

    • A: Perform a simple kinetic solubility test. Prepare a series of dilutions of your compound in the buffer (e.g., 1, 5, 10, 25, 50, 100 µM). Let them sit at room temperature for 1-2 hours and then visually inspect for precipitation or measure the turbidity with a plate reader. This will give you a practical upper limit for your experimental concentrations.

  • Q: How should I store my final, diluted aqueous solutions?

    • A: It is always best practice to prepare working solutions fresh each day from your frozen DMSO stock.[17] The stability of the compound in aqueous buffer at low concentrations is often unknown and can be poor. If you must store them, it should be for a minimal time at 2-8°C and only after you have validated that the compound remains in solution and retains its activity under those conditions.

References

  • Guanidine - Solubility of Things. (n.d.). Vertex AI Search.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Center for Biotechnology Information (NCBI). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2014). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Guanidine Hydrochloride. (n.d.). Interchim.
  • Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Guanidine. (n.d.). Wikipedia. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). National Center for Biotechnology Information (NCBI). [Link]

  • Guanidine. (2020). American Chemical Society. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Effect of pH on Properties of Poly (Vinyl Pyrrolidone) +Tri-Sodium Citrate +Guanidine Hydrochloride Aqueous Two-Phase Systems. (2025).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Ajel. [Link]

  • pH corrections and protein ionization in water/guanidinium chloride. (2001). National Center for Biotechnology Information (NCBI). [Link]

  • pH Corrections and Protein Ionization in Water/Guanidinium Chloride. (2025).

Sources

Technical Support Center: Refinement of Analytical Methods for 4-Methylpiperidine-1-carboximidamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method refinement of 4-Methylpiperidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to support your experimental success. The information herein is synthesized from established analytical principles for polar, basic compounds and tailored to the specific challenges anticipated with this compound.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, a polar and basic compound. Each issue is presented in a question-and-answer format, detailing the probable causes and systematic solutions.

Q1: Why am I seeing poor or no retention of my this compound peak on a standard C18 reversed-phase HPLC column?

Probable Cause: this compound is a highly polar and basic compound due to the guanidine group (pKa ≈ 12.5).[1][2] Standard reversed-phase columns, like C18, primarily retain analytes through hydrophobic interactions.[3] Highly polar compounds have minimal interaction with the non-polar stationary phase and will elute very early, often in the solvent front or void volume.[4]

Solutions:

  • Switch to a More Suitable Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[5][6][7][8] HILIC columns have a polar stationary phase, and the mobile phase is typically high in organic solvent (like acetonitrile) with a small amount of aqueous buffer. This allows for the retention of polar analytes that are not retained in reversed-phase chromatography.[4][7]

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar, ionizable compounds.[9] For the basic this compound, a mixed-mode column with cation-exchange properties would be effective.[9]

  • Modify Your Reversed-Phase Method with Ion-Pairing Reagents:

    • Mechanism: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic tail and an ionic head group.[10][11] For a basic analyte like this compound, an anionic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) is used.[12] The reagent forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[10][11]

    • Considerations: Ion-pairing reagents can be non-volatile and may not be suitable for LC-MS applications as they can contaminate the mass spectrometer source.[13][14] However, for UV detection, they are a viable option.

Q2: My this compound peak is showing significant tailing. What is the cause and how can I fix it?

Probable Cause: Peak tailing for basic compounds in reversed-phase HPLC is commonly caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[15][16]

Solutions:

  • Mobile Phase pH Adjustment:

    • Lowering the mobile phase pH (e.g., to pH < 3 with formic or trifluoroacetic acid) protonates the silanol groups, reducing their negative charge and minimizing the undesirable ionic interactions with the basic analyte.[15][17]

  • Use of an End-Capped Column:

    • Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[16]

  • Increase Buffer Concentration:

    • A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions, leading to improved peak shape.[15][17]

  • Column Overload:

    • Injecting too much sample onto the column can lead to peak distortion, including tailing.[15] To test for this, dilute your sample and inject a smaller amount to see if the peak shape improves.[15]

Q3: I have low sensitivity and a noisy baseline when using UV detection. How can I improve my signal?

Probable Cause: Guanidine-containing compounds like this compound often lack a strong UV chromophore, leading to poor sensitivity with UV detection, especially at higher wavelengths. Detection is typically performed at low wavelengths (e.g., 195 nm), where many solvents and additives also absorb, causing a noisy baseline.[18][1][2][19]

Solutions:

  • Optimize UV Wavelength:

    • Ensure you are detecting at the absorbance maximum of your compound, which for guanidines is typically in the low UV range (195-210 nm).[1][2][19] Use high-purity HPLC-grade solvents to minimize baseline noise at these low wavelengths.

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and selective technique for compounds that are easily ionizable, such as this compound. It provides excellent sensitivity and specificity, overcoming the limitations of UV detection.

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used for non-volatile analytes that lack a UV chromophore. It can be a good alternative to UV detection for guanidine compounds.[1][2]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detector that provides a more uniform response regardless of the chemical structure of the analyte.[12]

  • Pre-column Derivatization:

    • If you are limited to HPLC-UV, consider derivatizing your analyte with a reagent that introduces a strong chromophore (for UV detection) or fluorophore (for fluorescence detection).[20] For example, reaction with benzoin can be used to create a highly fluorescent derivative of guanidine compounds.[20]

Q4: My results are not reproducible. What are the likely sources of variability?

Probable Cause: Poor reproducibility can stem from a variety of factors, including unstable mobile phase pH, column degradation, inconsistent sample preparation, or instrument issues.

Solutions:

  • Mobile Phase Preparation:

    • Ensure the mobile phase is freshly prepared and adequately buffered to maintain a consistent pH. The retention of ionizable compounds is highly sensitive to pH changes.

  • Column Equilibration:

    • When using methods like HILIC or ion-pair chromatography, it is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. Inadequate equilibration is a common source of retention time drift.

  • Sample Preparation Consistency:

    • Ensure your sample preparation procedure is well-controlled. For biological samples, protein precipitation is a critical step.[19] Incomplete protein removal can lead to column fouling and variable results.[19]

  • System Suitability Checks:

    • Perform regular system suitability tests, including replicate injections of a standard solution, to monitor system performance (e.g., retention time, peak area, tailing factor). This will help you identify and resolve issues before analyzing your samples.

Section 2: Frequently Asked Questions (FAQs)

General Method Development

Q: What is the best starting point for developing an HPLC method for this compound?

A: Given its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[5][6][7][8] A typical HILIC mobile phase would consist of a high percentage of acetonitrile (e.g., 80-95%) and a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). This approach generally provides good retention and peak shape for polar, basic compounds and is compatible with mass spectrometry.

Q: Can I use Gas Chromatography (GC) to analyze this compound?

A: Direct analysis of this compound by GC is not feasible due to its low volatility and high polarity. However, it is possible to analyze it by GC after a derivatization step to create a more volatile and thermally stable compound.[21][22] Common derivatizing reagents for guanidino compounds include glyoxal or a combination of hexafluoroacetylacetone and ethyl chloroformate.[21][22] This approach is more complex than LC methods and is generally not the first choice.

Sample Preparation

Q: What is a suitable sample preparation procedure for analyzing this compound in a biological matrix like plasma or serum?

A: For biological matrices, protein precipitation is a common and effective method to remove proteins that can interfere with the analysis and damage the HPLC column.[19] A typical procedure involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample, followed by centrifugation to pellet the precipitated proteins.[19] The supernatant can then be directly injected or further processed if necessary. For samples with high salt content, a cation-exchange solid-phase extraction (SPE) could be employed for cleanup and concentration.

Method Validation

Q: What are the key parameters to consider when validating an analytical method for this compound according to ICH guidelines?

A: According to the ICH Q2(R1) guidelines, the key validation parameters include:[23][24][25][26]

  • Specificity: The ability to assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[26]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26]

Section 3: Experimental Protocols & Data

Protocol 1: HILIC-MS/MS Method for Quantification

This protocol provides a starting point for the development of a robust HILIC-MS/MS method.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

ParameterCondition
Column HILIC column (e.g., Amide or Silica-based), 2.1 x 100 mm, <3 µm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and re-equilibrate for 4 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometer Conditions:

ParameterCondition
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard solution of this compound. Parent ion (Q1) will be [M+H]+. Product ions (Q3) will be determined by fragmentation.
Source Temp. 500 °C
IonSpray Voltage 5500 V

5. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in water.

  • Working Standards: Serially dilute the stock solution with 90:10 Acetonitrile:Water to prepare calibration standards.

  • Sample Preparation: For plasma samples, add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge at >10,000 x g for 10 minutes. Inject the supernatant.

Visualization of Experimental Workflow

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike IS Sample->Spike Standard Reference Standard Dilute Serial Dilution Standard->Dilute Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HILIC-MS/MS System Supernatant->Inject Cal_Curve Calibration Curve Standards Dilute->Cal_Curve Cal_Curve->Inject Separate HILIC Separation Inject->Separate Detect ESI+ Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: HILIC-MS/MS workflow for this compound.

Logical Troubleshooting Flowchart

Sources

Technical Support Center: Navigating the Toxicological Landscape of 4-Methylpiperidine-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylpiperidine-1-carboximidamide derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to anticipate, identify, and mitigate potential toxicity issues during your experimental workflows. Our approach is rooted in a deep understanding of medicinal chemistry principles and extensive field-proven experience.

The this compound scaffold is a promising pharmacophore in modern drug discovery. However, like many nitrogenous heterocyclic structures, it presents a unique set of toxicological challenges that require careful consideration. This guide will equip you with the knowledge to navigate these challenges effectively, ensuring the scientific rigor and safety of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicological concerns associated with this compound derivatives?

The toxicological profile of this class of compounds is largely influenced by its two key structural components: the 4-methylpiperidine ring and the carboximidamide (guanidine isostere) group.

  • Piperidine-Related Toxicity: The piperidine motif, while a common and often well-tolerated scaffold in pharmaceuticals, can be associated with central nervous system (CNS) effects and, in some contexts, cytotoxicity.[1][2] The lipophilicity of the piperidine ring can facilitate passage across the blood-brain barrier, potentially leading to off-target neurological effects. The 4-methyl substituent can influence the conformational rigidity of the piperidine ring, which may impact its interaction with biological targets and metabolic enzymes.[3]

  • Carboximidamide (Guanidine)-Related Toxicity: The carboximidamide group, being a strong base, is typically protonated at physiological pH. This cationic nature can lead to several toxicological liabilities:

    • Cytotoxicity: The positive charge can lead to interactions with negatively charged cellular components like cell membranes and nucleic acids, potentially disrupting their function and leading to cell death.[4][5] Compounds with this feature may behave as cationic amphiphilic drugs (CADs), which have been shown to induce lysosomal stress.[6][7][8]

    • Cardiotoxicity (hERG Inhibition): Basic amines are a well-known structural alert for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10] Blockade of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The combination of a basic center and lipophilic character in your derivatives increases this risk.

    • Irritation: Guanidine and its salts are known to be irritants to the skin, eyes, and respiratory tract.[11] This is an important consideration for handling and formulation.

Q2: My this compound derivative shows significant cytotoxicity in my primary cell-based assay. What are the potential mechanisms and how can I troubleshoot this?

High cytotoxicity is a common hurdle. Here’s a logical workflow to dissect and address this issue:

Potential Mechanisms:

  • Membrane Disruption: As cationic amphiphiles, your compounds may be disrupting cell membrane integrity.

  • Mitochondrial Toxicity: The positive charge could lead to accumulation in the mitochondria, disrupting the membrane potential and inhibiting cellular respiration.

  • Lysosomal Trapping and Dysfunction: Lysosomes can sequester basic compounds, leading to lysosomal membrane permeabilization and the release of cytotoxic enzymes into the cytoplasm.[7][8][12]

  • Inhibition of Essential Cellular Enzymes: Off-target inhibition of critical proteins can lead to a cytotoxic phenotype.

Troubleshooting Workflow:

troubleshooting_cytotoxicity start High Cytotoxicity Observed (e.g., Low IC50 in MTT Assay) confirm Confirm Cytotoxicity with a Secondary, Mechanistically Different Assay (e.g., LDH Release, Real-Time Impedance) start->confirm assess_membrane Assess Membrane Integrity (e.g., Propidium Iodide Staining) confirm->assess_membrane If confirmed assess_mito Evaluate Mitochondrial Health (e.g., JC-1 Staining, Seahorse Assay) confirm->assess_mito assess_lyso Investigate Lysosomal Involvement (e.g., LysoTracker Staining, Acridine Orange) confirm->assess_lyso structure_mod Initiate Structure-Toxicity Relationship (STR) Studies assess_membrane->structure_mod If membrane disruption is evident assess_mito->structure_mod If mitochondrial toxicity is observed assess_lyso->structure_mod If lysosomal effects are present reduce_lipo Reduce Lipophilicity (Decrease logP/logD) structure_mod->reduce_lipo reduce_pka Reduce Basicity (pKa) structure_mod->reduce_pka bioisostere Bioisosteric Replacement of the Carboximidamide Group structure_mod->bioisostere end Optimized Compound with Reduced Cytotoxicity reduce_lipo->end reduce_pka->end bioisostere->end

Caption: Troubleshooting workflow for addressing cytotoxicity.

Actionable Steps:

  • Orthogonal Cytotoxicity Assays: First, confirm your initial findings. The MTT assay measures metabolic activity, which can sometimes be confounded by compounds that affect cellular redox processes.[13][14][15] Use a secondary assay that measures a different endpoint, such as lactate dehydrogenase (LDH) release (membrane integrity) or a real-time cell analysis (RTCA) system that measures impedance.

  • Mechanistic Assays:

    • To test for membrane disruption, use a dye like Propidium Iodide (PI), which only enters cells with compromised membranes.

    • To assess mitochondrial health, use a fluorescent probe like JC-1 to measure mitochondrial membrane potential.

  • Structure-Toxicity Relationship (STR) Studies: Synthesize a small set of analogs to probe the drivers of cytotoxicity.

    • Modulate Lipophilicity: Systematically vary substituents on the piperidine or any aromatic moieties to decrease the overall lipophilicity (LogP/LogD). Often, a reduction in lipophilicity can decrease non-specific toxicity.

    • Attenuate Basicity: While challenging without altering the core carboximidamide, introducing electron-withdrawing groups elsewhere in the molecule can subtly modulate the pKa of the basic center.

    • Bioisosteric Replacement: This is a powerful strategy. Consider replacing the carboximidamide group with less basic isosteres.

Q3: I have concerns about the potential for hERG inhibition with my lead compound. What are the key structural drivers and how can I mitigate this risk?

This is a critical concern for this chemical class. The typical pharmacophore for a hERG inhibitor includes a basic amine and one or more aromatic/lipophilic regions.[9][10]

Key Structural Drivers for hERG Inhibition:

  • High Basicity (pKa): The protonated carboximidamide group can engage in a cation-π interaction with a key tyrosine residue (Tyr652) in the hERG channel pore.

  • Lipophilicity (LogP/LogD): Increased lipophilicity enhances partitioning into the cell membrane, increasing the local concentration of the drug near the hERG channel.

  • Molecular Shape and Flexibility: The overall topology of the molecule must allow it to access and bind within the inner pore of the channel.

Strategies for Mitigating hERG Liability:

mitigating_hERG start High hERG Inhibition Risk (Basic Amine + Lipophilicity) reduce_pka Reduce Basicity (pKa) - Introduce electron-withdrawing groups - Replace piperidine with morpholine (if tolerated) start->reduce_pka reduce_lipo Reduce Lipophilicity (LogP/LogD) - Remove lipophilic groups - Add polar functional groups start->reduce_lipo increase_rigidity Increase Molecular Rigidity - Introduce conformational constraints start->increase_rigidity zwitterion Introduce an Acidic Moiety to Form a Zwitterion start->zwitterion end Compound with Reduced hERG Liability reduce_pka->end reduce_lipo->end increase_rigidity->end zwitterion->end

Caption: Strategies to mitigate hERG channel inhibition.

  • Reduce Basicity: The most effective strategy. While modifying the carboximidamide is a major chemical change, you can subtly influence its pKa by adding electron-withdrawing groups elsewhere on the molecule.[11]

  • Decrease Lipophilicity: Systematically remove or replace lipophilic substituents with more polar ones.[16] This is often a trade-off with permeability, so a careful balance is required.

  • Introduce an Acidic Group: Adding a carboxylic acid or another acidic functional group can create a zwitterion at physiological pH.[11] This can significantly reduce the effective lipophilicity and disrupt the interaction with the hERG channel, as famously demonstrated in the development of fexofenadine from terfenadine.

  • Increase Rigidity: Introducing conformational constraints can prevent the molecule from adopting the optimal conformation for hERG binding.[17]

Q4: Should I be concerned about the mutagenic potential of my compounds?

Genotoxicity is a critical safety endpoint. The primary concern for mutagenicity is interaction with DNA. While the carboximidamide group is not a classic structural alert for mutagenicity like aromatic nitro groups or alkylating agents, it is prudent to assess this risk, especially given its cationic nature which could lead to DNA intercalation.

Available data on guanidine nitrate and guanidine hydrochloride suggest they are not mutagenic in the Ames test.[18][19] However, N-chloropiperidine has shown some mutagenic potential.[20] Therefore, experimental evaluation is essential.

Recommendation: Conduct an Ames test, which is a bacterial reverse mutation assay, as a first-line screen for mutagenic potential.[21][22] A negative result in the Ames test provides a strong indication of a low risk for mutagenicity.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing and Mitigating Cytotoxicity

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[13][14]

Materials:

  • Cells of interest (e.g., a relevant cancer cell line or a non-cancerous cell line like HEK293)

  • 96-well cell culture plates

  • Complete growth medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Interpretation and Troubleshooting:

ObservationPotential CauseTroubleshooting Step
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.Use a multichannel pipette for consistency. Do not use the outer wells of the plate.
Low signal in all wells (including control) Cell density is too low, or cells are not healthy.Optimize cell seeding density. Check cell health before starting the experiment.
Compound precipitates in the medium Poor aqueous solubility.Check the solubility of your compound. Consider using a different vehicle or a formulation strategy.
IC₅₀ value is very low (<1 µM) High intrinsic cytotoxicity.Proceed to mechanistic studies and STR as outlined in the FAQ section.
Guide 2: Assessing Mutagenic Potential

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[21][22]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Minimal glucose agar plates.

  • Top agar.

  • Histidine/Biotin solution.

  • S9 fraction (for metabolic activation).

  • Test compound, negative control (vehicle), and positive controls (known mutagens).

Procedure (Plate Incorporation Method):

  • Preparation: Prepare dilutions of your test compound.

  • Incubation Mixture: In a sterile tube, mix 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for experiments without metabolic activation), and the desired amount of your test compound.

  • Top Agar: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Interpretation and Troubleshooting:

A compound is generally considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control) rate.

ObservationPotential CauseTroubleshooting Step
Toxicity to bacteria (clearing zone or no background lawn) The compound is bactericidal at the tested concentrations.Test a lower range of concentrations.
No increase in revertants, even with positive controls failing Issue with the S9 mix, bacterial strains, or reagents.Validate all components of the assay. Ensure the positive controls are active.
Equivocal results (slight, non-dose-dependent increase) May indicate weak mutagenicity or experimental variability.Repeat the experiment with a narrower concentration range and more replicates.
Guide 3: Initial Assessment of Cardiotoxicity Risk

While a full electrophysiological study is the gold standard, an early assessment of hERG liability can be performed using in silico models or competitive binding assays.

In Silico Modeling:

  • Utilize QSAR (Quantitative Structure-Activity Relationship) models and pharmacophore modeling to predict the likelihood of your compound binding to the hERG channel. Many commercial and academic software packages are available for this purpose. A positive result from an in silico model should be followed up with an in vitro assay.

hERG Binding Assays:

  • These are typically radioligand displacement assays that measure the ability of your compound to displace a known hERG channel binder (e.g., [³H]-dofetilide or [³H]-astemizole) from cell membranes expressing the hERG channel. This provides an IC₅₀ value for binding, which can be used to rank compounds for potential hERG liability.

Data Interpretation:

A lower IC₅₀ value in a hERG binding assay indicates a higher affinity for the channel and a greater risk of cardiotoxicity. Compounds with IC₅₀ values below 10 µM are generally flagged for further investigation. However, the therapeutic window is also critical; a potent compound with a high therapeutic index may be acceptable even with some hERG activity.

Conclusion

The development of this compound derivatives holds significant therapeutic promise. However, a proactive and informed approach to toxicological assessment is paramount for the successful progression of any lead candidate. By understanding the potential liabilities associated with the core scaffold and employing the systematic troubleshooting and experimental strategies outlined in this guide, researchers can effectively navigate the challenges of toxicity, leading to the design of safer and more effective medicines.

References

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006).
  • Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. (2021). Frontiers in Molecular Neuroscience.
  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. (2022). Journal of Medicinal Chemistry.
  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). ACS Infectious Diseases.
  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. (2024). Journal of Cell Biology.
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Mutagenic Potential of Guanidine Nitrate. (1985).
  • Mutagenic Potential of Guanidine Hydrochloride (TP028). (1985).
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). Molecules.
  • Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. (2023). ACS Medicinal Chemistry Letters.
  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. (2024). Journal of Cell Biology.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. Benchchem.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.
  • Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP. (2018).
  • IC50 values for compounds 11-13 and 19-24 assessed by the MTT test a.
  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. (2024). Journal of Cell Biology.
  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. (2024). Journal of Cell Biology.
  • Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)
  • Effects of N-nitrosopiperidine Substitutions on Mutagenicity in Drosophila Melanogaster. (1979). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). Bioorganic & Medicinal Chemistry.
  • The mutagenicity of N-nitrosopiperidines for Salmonella typhimurium. (1978). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
  • Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. (2019). Inorganic Chemistry.
  • Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test. (2016). Iranian Endodontic Journal.
  • IC 50 (µM) values a for the derivatives 6a-6v determined by MTT assay....
  • Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. (2011). Journal of Inorganic Biochemistry.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). Journal of Medicinal Chemistry.
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  • 4-Methylpiperidine. PubChem.
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  • Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. (2002). Journal of Medicinal Chemistry.
  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. (2014). Acta Pharmacologica Sinica.
  • Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. (2012). Medicinal Chemistry.
  • Genotoxicity of 255 chemicals in the Salmonella microsome test (Ames test) and 8-hydroxyguanine (8-OH-Gua) assay for the detection of carcinogens.
  • Mutagenic activity of N-chloropiperidine. (1987). Journal of Toxicology and Environmental Health.
  • Mutagenicity. Cambridge MedChem Consulting.
  • The mutagenicity of some novel phenyl-imidazopyridines. (1981). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry.
  • Med Chem Strategies to Master hERG and Mitig
  • This compound. BLD Pharm.
  • N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide. (2008). Acta Crystallographica Section E: Structure Reports Online.
  • Binding Properties of Nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) Analogues to M1, M2, M3 and Putative M4 Muscarinic Receptor Subtypes. (1990). British Journal of Pharmacology.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2023). Molecules.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2023). European Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. (1998). Journal of Medicinal Chemistry.
  • Mutagenicity of nitric oxide and its inhibition by antioxidants. (1992).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1985). Journal of Medicinal Chemistry.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Enzyme Inhibitory Activity of 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and validation of 4-Methylpiperidine-1-carboximidamide as a potential enzyme inhibitor. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to drug discovery. Our investigation is grounded in the structural characteristics of the molecule and established biochemical principles.

Introduction: The Scientific Premise

This compound is a synthetic compound featuring two key structural motifs: a 4-methylpiperidine ring and a carboximidamide functional group. The carboximidamide group is a bioisostere of a substituted guanidine. The guanidinium headgroup is the defining feature of L-arginine, a critical amino acid that serves as a substrate for several key enzymes involved in cellular signaling and metabolism.[1] Consequently, compounds containing guanidine or guanidine-like moieties are frequently investigated as potential inhibitors of arginine-metabolizing enzymes.[2][3][4]

Our central hypothesis is that this compound may act as a competitive inhibitor for enzymes that bind L-arginine or its methylated derivatives. The primary enzyme families of interest are:

  • Nitric Oxide Synthases (NOS): A family of enzymes (nNOS, eNOS, iNOS) that catalyze the production of nitric oxide (NO), a crucial signaling molecule, from L-arginine.[5][6]

  • Arginases (ARG): Enzymes (ARG1, ARG2) that hydrolyze L-arginine to produce ornithine and urea, thereby regulating arginine bioavailability for NOS.[2][7][8]

  • Dimethylarginine Dimethylaminohydrolases (DDAH): Enzymes (DDAH1, DDAH2) that metabolize endogenous NOS inhibitors like asymmetric dimethylarginine (ADMA), thus indirectly regulating NO production.[4][9][10]

This guide will outline a systematic approach to test this hypothesis, determine the compound's potency and selectivity, and lay the groundwork for further preclinical development.

Postulated Mechanism: Competitive Inhibition within the L-Arginine Pathway

We postulate that this compound will compete with the natural substrate (e.g., L-arginine or ADMA) for binding at the enzyme's active site. The positively charged carboximidamide group is expected to mimic the guanidinium group of the substrate, forming key electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) in the catalytic pocket. The 4-methylpiperidine moiety provides a distinct, more rigid, and lipophilic scaffold compared to the flexible alkyl chain of L-arginine, which will be a key determinant of binding affinity and isoform selectivity.

G cluster_0 L-Arginine Metabolism & NO Pathway L_Arg L-Arginine (Substrate) NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Substrate for ARG Arginase (ARG) L_Arg->ARG Substrate for NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces Orn_Urea Ornithine + Urea ARG->Orn_Urea Produces ADMA ADMA (Endogenous Inhibitor) ADMA->NOS Inhibits DDAH Dimethylarginine Dimethylaminohydrolase (DDAH) ADMA->DDAH Substrate for Citrulline_DMA L-Citrulline + Dimethylamine DDAH->Citrulline_DMA Produces Test_Cmpd 4-Methylpiperidine- 1-carboximidamide Test_Cmpd->NOS Potential Inhibition Test_Cmpd->ARG Potential Inhibition Test_Cmpd->DDAH Potential Inhibition

Figure 1: Hypothesized points of inhibition in the L-arginine metabolic pathway.
The Experimental Validation Workflow: A Phased Approach

A multi-phase screening and validation process is essential for efficiently characterizing the compound's activity. This workflow ensures that resources are focused on the most promising interactions while systematically building a comprehensive inhibitory profile.

G start Start: Compound Synthesis & Purification phase1 Phase 1: Primary Screening (Single High Concentration) - Arginase 1 Assay - iNOS/nNOS Assay - DDAH1 Assay start->phase1 decision1 Significant Inhibition (e.g., >50%)? phase1->decision1 phase2 Phase 2: Potency Determination - 10-point dose-response curve - Calculate IC50 values decision1->phase2 Yes no_hit Conclusion: No significant activity under tested conditions decision1->no_hit No phase3 Phase 3: Selectivity Profiling - Test against other isoforms (e.g., ARG2, eNOS) - Test against related enzymes phase2->phase3 phase4 Phase 4: Mechanism of Action - Enzyme kinetic studies (Vary substrate concentration) - Determine Ki and inhibition type (Competitive, Non-competitive, etc.) phase3->phase4 end End: Comprehensive Inhibitory Profile phase4->end

Figure 2: A systematic workflow for validating enzyme inhibitory activity.
Detailed Experimental Protocols

The trustworthiness of our findings hinges on the quality of our experimental protocols. The following methods are standard in the field and provide robust, reproducible data.

  • Principle: This colorimetric assay quantifies the amount of urea produced by the enzymatic hydrolysis of L-arginine. The inhibition of arginase activity is measured by a decrease in urea production.[11]

  • Materials:

    • Recombinant human Arginase 1

    • Assay Buffer: 100 mM sodium phosphate, 130 mM NaCl, pH 7.4

    • Cofactor Solution: 10 mM MnCl₂

    • Substrate: 100 mM L-arginine

    • Urea Detection Reagents: Reagent A (Thiourea, Diacetyl monoxime), Reagent B (Sulfuric acid, Phosphoric acid, Iron (III) chloride)

    • Positive Control: 2(S)-amino-6-boronohexanoic acid (ABH)[12]

    • Test Compound: this compound

    • 96-well microplate

  • Procedure:

    • Enzyme Activation: Pre-incubate Arginase 1 with Cofactor Solution at 37°C for 10 minutes to activate the enzyme.

    • Inhibitor Incubation: In a 96-well plate, add 25 µL of Assay Buffer, 5 µL of various concentrations of the test compound (or positive control/vehicle), and 10 µL of activated Arginase 1. Incubate for 15 minutes at 37°C.

    • Initiate Reaction: Add 10 µL of L-arginine substrate to each well to start the reaction.

    • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

    • Stop Reaction & Develop Color: Add 150 µL of the Urea Detection Reagent mixture (A and B). Heat at 95°C for 30 minutes.

    • Readout: Cool the plate to room temperature and measure the absorbance at 540 nm.

    • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

  • Principle: This assay measures the production of nitrite (a stable oxidation product of NO) using the Griess reagent. A decrease in nitrite formation indicates NOS inhibition. This is a widely accepted method for assessing the activity of NOS isoforms.[13][14]

  • Materials:

    • Recombinant human iNOS or nNOS

    • Assay Buffer: 50 mM HEPES, pH 7.4

    • Cofactors: NADPH, FAD, FMN, (6R)-Tetrahydro-L-biopterin (BH4), Calmodulin (for nNOS)

    • Substrate: L-arginine

    • Griess Reagent: (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

    • Positive Control: L-NG-Monomethyl Arginine (L-NMMA)

    • Test Compound: this compound

    • 96-well microplate

  • Procedure:

    • Assay Mix Preparation: Prepare a master mix containing Assay Buffer, cofactors, and the NOS enzyme.

    • Inhibitor Incubation: To a 96-well plate, add 5 µL of various concentrations of the test compound (or positive control/vehicle) and 45 µL of the assay master mix.

    • Initiate Reaction: Add 5 µL of L-arginine substrate to start the reaction.

    • Reaction Incubation: Incubate at 37°C for 60 minutes.

    • Develop Color: Add 50 µL of each Griess Reagent component sequentially to each well. Allow 10 minutes for color development at room temperature.

    • Readout: Measure the absorbance at 540 nm.

    • Analysis: Generate a nitrite standard curve to quantify NO production. Calculate percent inhibition and determine the IC50 value.

  • Principle: This assay measures the enzymatic conversion of asymmetric dimethylarginine (ADMA) to L-citrulline. The amount of L-citrulline produced is quantified using a colorimetric reaction.

  • Materials:

    • Recombinant human DDAH1

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • Substrate: Asymmetric dimethylarginine (ADMA)

    • Color Reagents: Diacetyl monoxime, Thiosemicarbazide, Acidic Ferric Chloride solution

    • Positive Control: L-257[15]

    • Test Compound: this compound

    • 96-well microplate

  • Procedure:

    • Inhibitor Incubation: In a 96-well plate, add 20 µL of Assay Buffer, 5 µL of various concentrations of the test compound (or positive control/vehicle), and 15 µL of DDAH1 enzyme. Incubate for 10 minutes at 37°C.

    • Initiate Reaction: Add 10 µL of ADMA substrate to start the reaction.

    • Reaction Incubation: Incubate at 37°C for 30 minutes.

    • Stop Reaction & Develop Color: Add 150 µL of a color reagent mixture. Heat at 90°C for 15 minutes.

    • Readout: Cool the plate and measure the absorbance at 530 nm.

    • Analysis: Generate an L-citrulline standard curve. Calculate percent inhibition and determine the IC50 value.

Comparative Analysis: Benchmarking Against Standards

To contextualize the inhibitory activity of this compound, it is crucial to compare its potency (IC50) against well-established inhibitors for each target enzyme family. This comparative data is the cornerstone of a compelling validation guide.

Enzyme Target This compound IC50 (µM) Standard Inhibitor Standard Inhibitor IC50 (µM) Reference
Arginase 1 (Human) Experimental ValueABH0.11[12]
Arginase 1 (Human) Experimental ValueGuanidine Derivative 15aa0.032[2][8]
iNOS (Human) Experimental ValueAminoguanidine830[3][6]
nNOS (Human) Experimental ValueL-NMMA~0.2-0.7[13]
DDAH1 (Human) Experimental ValueL-257~2-5[15]
DDAH1 (Human) Experimental ValueN-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine18 (Ki)[9]

Table 1: A template for presenting comparative inhibitory data. Experimental values for the test compound should be populated upon completion of the assays.

Interpreting the Results: The causality behind the observed potency and selectivity lies in the molecule's structure.

  • High Potency (Low IC50): Suggests a strong binding affinity. The rigidity and stereochemistry of the 4-methylpiperidine ring may orient the carboximidamide group optimally within the active site, leading to more favorable interactions than flexible, linear inhibitors.

  • Selectivity: If the compound shows potent inhibition of one enzyme family but not others (e.g., potent against DDAH1 but weak against NOS and ARG), it implies that the overall shape and lipophilicity of the molecule are better accommodated by the DDAH1 active site. Such selectivity is a highly desirable trait in drug development, as it can minimize off-target effects.[6]

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for validating the enzyme inhibitory potential of this compound. By following the phased workflow from primary screening to mechanistic studies and benchmarking against known standards, researchers can build a comprehensive profile of the compound's activity.

Positive findings, particularly the discovery of potent and selective inhibition, would warrant further investigation, including:

  • Mechanism of Inhibition Studies: Detailed kinetic analyses (e.g., Michaelis-Menten plots at varying substrate concentrations) to definitively determine the mode of inhibition (competitive, non-competitive, etc.).[16]

  • Cell-based Assays: Validating the enzyme inhibition in a cellular context to assess cell permeability and efficacy.

  • In Vivo Studies: Evaluating the compound's pharmacokinetic properties and therapeutic potential in relevant disease models.

The structural novelty of the 4-methylpiperidine scaffold combined with the proven guanidine mimetic strategy makes this compound a compelling candidate for inhibitor development programs targeting the critical L-arginine metabolic pathways.

References

  • Kolesnik, E., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 433-438. [Link]

  • Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. [Link]

  • Semantic Scholar. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. [Link]

  • Cardozo, G. S., et al. (2024). Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. RSC Medicinal Chemistry. [Link]

  • Kolesnik, E., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PubMed. [Link]

  • Lass, A., et al. (2020). Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1). Journal of Medicinal Chemistry, 63(1), 425-432. [Link]

  • Tilton, R. G., et al. (1993). Prevention of Diabetic Vascular Dysfunction by Guanidines: Inhibition of Nitric Oxide Synthase Versus Advanced Glycation End-Product Formation. Diabetes, 42(2), 221-232. [Link]

  • Ting, A., et al. (2015). Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase. Bioorganic & Medicinal Chemistry Letters, 25(17), 3539-3543. [Link]

  • Southan, G. J., et al. (1997). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-Oxide Synthase React With Peroxynitrite and Protect Against Peroxynitrite-Induced Oxidative Damage. Journal of Biological Chemistry, 272(14), 9030-9036. [Link]

  • Guillon, C. D., et al. (2014). Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Modern Research in Inflammation, 3(2), 48-58. [Link]

  • Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. [Link]

  • Cardozo, G. S., et al. (2021). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. Molecules, 26(21), 6695. [Link]

  • Steppan, V., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278. [Link]

  • Grądzka, I., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Molecular Cancer Therapeutics, 22(7), 825-836. [Link]

  • Bar-Or, R., et al. (2009). Biological activities of guanidine compounds. Current Medicinal Chemistry, 16(2), 194-218. [Link]

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A Comparative Guide to Guanidine-Based Nitric Oxide Synthase Inhibitors: A Focus on 4-Methylpiperidine-1-carboximidamide and Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, the guanidinium group represents a powerful chemical scaffold. Its ability to mimic the natural substrate L-arginine has made it a cornerstone in the design of inhibitors for a variety of enzymes, most notably the nitric oxide synthases (NOS).[1][2] This guide provides a comparative analysis of 4-Methylpiperidine-1-carboximidamide and other key guanidine-based inhibitors, offering insights into their structure-activity relationships, isoform selectivity, and the experimental methodologies used for their evaluation.

The Significance of Guanidine-Based Inhibition of Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from neurotransmission to vascular tone regulation.[3] Its production is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).[4][5] While essential for normal physiology, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of numerous inflammatory diseases and septic shock.[6] Conversely, dysregulation of nNOS is linked to neurodegenerative disorders, and altered eNOS activity can contribute to cardiovascular diseases.[6][7] This complex involvement of NO in both health and disease underscores the critical need for isoform-selective NOS inhibitors.

The natural substrate for all NOS isoforms is L-arginine, which contains a characteristic guanidinium group.[1] This positively charged moiety forms crucial ionic interactions with a conserved aspartate residue in the active site of the enzyme.[1][2] Consequently, the design of competitive NOS inhibitors has heavily focused on creating "arginine mimetics" that retain the guanidinium or a bioisosteric group.[1][2] However, the high basicity of the guanidinium group often leads to poor oral bioavailability and a lack of isoform selectivity, presenting significant challenges in drug development.[1][2]

Profiling this compound: A Structural Starting Point

This compound is a relatively simple guanidine derivative featuring a piperidine ring. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structure serves as an excellent starting point for understanding the fundamental principles of guanidine-based NOS inhibition.[8]

The core components of this compound are the carboximidamide group (a guanidine isostere) and the 4-methylpiperidine moiety. The carboximidamide group is expected to engage in the key electrostatic interactions within the NOS active site, mimicking the guanidinium of L-arginine. The 4-methylpiperidine ring introduces a degree of lipophilicity and conformational constraint compared to the flexible alkyl chain of L-arginine. This modification can influence the compound's binding affinity and, potentially, its selectivity for different NOS isoforms.

Comparative Analysis of Guanidine-Based NOS Inhibitors

To understand the potential of this compound, it is crucial to compare it with other well-characterized guanidine-based NOS inhibitors. The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of several key compounds against the three NOS isoforms.

InhibitorStructurenNOSeNOSiNOSSelectivity Profile
This compound Data not availableData not availableData not availableUnknown
Aminoguanidine Kᵢ = 0.83 mM[9]Weak inhibition[10]Kᵢ = 16 µM[9]Selective for iNOS
L-N⁵-(1-Iminoethyl)ornithine (L-NIO) Kᵢ = 1.7 µM[11]Kᵢ = 3.9 µM[11]Kᵢ = 3.9 µM[11]Non-selective
S-Ethylisothiourea (EITU) Potent inhibitorPotent inhibitorEC₅₀ = 10 µM (in cells)[12]Potent, relatively non-selective
2-Iminopiperidine Potent inhibitorPotent inhibitorIC₅₀ = 1.0 µM[13]Potent, relatively non-selective

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

  • Aminoguanidine: This early-generation inhibitor demonstrates a notable preference for iNOS over the constitutive isoforms (nNOS and eNOS).[9][10][14] Its clinical utility, however, has been limited by off-target effects.

  • L-NIO: As a close analog of L-arginine, L-NIO is a potent but non-selective inhibitor of all three NOS isoforms.[11] This highlights the challenge of achieving selectivity when closely mimicking the natural substrate.

  • S-Ethylisothiourea (EITU): The isothiourea core is another effective guanidine mimetic. EITU is a potent inhibitor but generally lacks significant isoform selectivity.[12][15][16]

  • 2-Iminopiperidine: This cyclic amidine is a potent NOS inhibitor, and its rigid structure offers a different conformational presentation to the enzyme active site compared to more flexible inhibitors.[13]

The structure of this compound, with its N-substituted piperidine ring, represents a departure from the simple alkyl or amino-substituted guanidines. The piperidine moiety could potentially occupy hydrophobic pockets within the active site or at its entrance, which are known to differ between the NOS isoforms. This structural feature is a key area for exploration in the design of selective inhibitors. For instance, the development of inhibitors with bulky aromatic groups appended to the core guanidine scaffold has led to highly selective nNOS inhibitors.[7][17]

Experimental Evaluation of NOS Inhibition: The Griess Assay

A fundamental technique for assessing the inhibitory activity of compounds like this compound is the Griess assay. This colorimetric method quantifies nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.[18][19]

Detailed Protocol for the Griess Assay:

1. Reagent Preparation:

  • Griess Reagent: This is typically a two-part reagent prepared fresh.

    • Solution A (Diazotizing Reagent): 1% (w/v) sulfanilamide in 5% phosphoric acid. Store protected from light at 4°C.[18]

    • Solution B (Coupling Reagent): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store protected from light at 4°C.[18]

  • Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite (NaNO₂) in 1 L of deionized water.

  • Nitrite Standard Curve: Prepare a series of dilutions from the stock solution in the assay buffer to create standards ranging from approximately 1 to 100 µM.[18]

  • Assay Buffer: A buffer such as HEPES is typically used, containing the necessary cofactors for the NOS enzyme (NADPH, FAD, FMN, and tetrahydrobiopterin).

2. Assay Procedure (for in vitro enzyme inhibition):

  • In a 96-well microplate, add the purified NOS enzyme (nNOS, eNOS, or iNOS), the assay buffer containing cofactors, and the substrate L-arginine.

  • Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NAME).

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

  • Stop the reaction, often by the addition of the first part of the Griess reagent.

  • Add 50 µL of Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.[18]

  • Add 50 µL of Solution B (NED) to each well and incubate for another 10 minutes at room temperature, protected from light.[18]

  • Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank (wells without enzyme or substrate) from all readings.

  • Plot a standard curve of absorbance versus nitrite concentration.

  • Determine the nitrite concentration in each sample well from the standard curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizing the Logic of NOS Inhibition

The following diagrams illustrate the core concepts of NOS inhibition and the experimental workflow.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation) PKG->Physiological_Effects Guanidine_Inhibitor Guanidine Inhibitor (e.g., this compound) Guanidine_Inhibitor->NOS Competitive Inhibition

Caption: The Nitric Oxide signaling pathway and the point of competitive inhibition by guanidine-based compounds.

Griess_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Griess Reaction Enzyme_Mix NOS Enzyme + Cofactors + L-Arginine + Inhibitor Incubation Incubate at 37°C Enzyme_Mix->Incubation NO_Production NO Production Incubation->NO_Production Add_Sulfanilamide Add Sulfanilamide (Solution A) NO_Production->Add_Sulfanilamide Add_NED Add NED (Solution B) Add_Sulfanilamide->Add_NED Color_Development Azo Dye Formation (Magenta Color) Add_NED->Color_Development Measurement Measure Absorbance at 540 nm Color_Development->Measurement

Caption: A simplified workflow of the Griess assay for measuring NOS inhibition.

Future Directions and Conclusion

While this compound itself remains to be fully characterized, its structure provides a valuable scaffold for the design of novel NOS inhibitors. The key to advancing this class of compounds lies in achieving isoform selectivity. Future research should focus on synthesizing and evaluating derivatives of this compound with systematic modifications to the piperidine ring. Introducing substituents at different positions or replacing the piperidine with other heterocyclic systems could lead to compounds with enhanced affinity and selectivity for a specific NOS isoform.

References

  • Peterlin-Mašič, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. Current medicinal chemistry, 13(24), 2949–2976. [Link]

  • Peterlin-Mašič, L., & Kikelj, D. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry, 13(24), 2949-2976. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nitric oxide synthases. Retrieved from [Link]

  • Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British journal of pharmacology, 110(3), 963–968. [Link]

  • Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of biochemistry and biophysics, 316(1), 290–301. [Link]

  • Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. The Journal of biological chemistry, 272(8), 4959–4963. [Link]

  • Ignarro, L. J., Buga, G. M., Wei, L. H., Bauer, P. M., Wu, G., del Soldato, P., & Chaudhuri, G. (2001). Role of the arginine-nitric oxide pathway in the regulation of vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences of the United States of America, 98(7), 4202–4208. [Link]

  • Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1996). 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. Journal of medicinal chemistry, 39(3), 669–672. [Link]

  • Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 40(1), 158–189. [Link]

  • Li, H., & Poulos, T. L. (2005). Structure-guided design of selective inhibitors of neuronal nitric oxide synthase. Acta crystallographica. Section D, Biological crystallography, 61(Pt 1), 49–55. [Link]

  • Li, H., et al. (2006). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current topics in medicinal chemistry, 6(11), 1123–1139. [Link]

  • Tsymbal, A. O., & Tsymbal, L. V. (2015). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 1339, 13–19. [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

Sources

A Researcher's Guide to the Cross-Validation of 4-Methylpiperidine-1-carboximidamide's Biological Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the guanidine moiety stands out as a privileged scaffold, consistently appearing in a multitude of pharmacologically active agents.[1][2][3] Its unique physicochemical properties, particularly its ability to form stable hydrogen bonds, make it a valuable component in designing molecules that interact with biological targets.[2] When incorporated into a piperidine ring system, another cornerstone of medicinal chemistry known for its favorable pharmacokinetic properties, the resulting hybrid structures hold significant therapeutic promise.[4] This guide focuses on a specific example of such a hybrid, 4-Methylpiperidine-1-carboximidamide, and provides a comprehensive framework for the systematic evaluation and cross-validation of its biological activity across a panel of distinct cell lines.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a strategic and logical approach to the investigation of a novel chemical entity, grounded in established scientific principles and supported by experimental evidence from related compounds. We will delve into the rationale behind experimental choices, ensuring a self-validating and robust investigative process.

The Therapeutic Potential of Guanidine and Piperidine Scaffolds: A Foundation for Investigation

The guanidine group is a key feature in numerous approved drugs with a wide array of therapeutic applications, including antidiabetic (Metformin), antihypertensive (Guanabenz), and antineoplastic (Methotrexate) agents.[2] Guanidine-containing compounds have demonstrated efficacy in diverse therapeutic areas, including cancer, infectious diseases, and metabolic disorders.[5] Their biological activities are often attributed to their ability to mimic the side chain of arginine, enabling them to interact with various enzymes and receptors.

The piperidine scaffold is equally significant in drug design, contributing to improved metabolic stability and oral bioavailability.[4] The combination of these two moieties in this compound suggests a high potential for biological activity. Based on the activities of structurally similar compounds, it is plausible to hypothesize that this compound may exhibit antiproliferative effects in cancer cells, potentially through the modulation of key signaling pathways. For instance, various piperidine and piperazine derivatives have been shown to inhibit cancer cell growth by targeting pathways such as EGFR, PI3K/Akt, and NF-κB, or by inducing programmed cell death mechanisms like apoptosis and ferroptosis.[4][6]

A Strategic Approach to Cross-Validation: Experimental Workflow

To rigorously assess the biological activity of this compound, a multi-tiered experimental approach is essential. This workflow is designed to first establish its cytotoxic or antiproliferative effects and then to elucidate the underlying mechanism of action.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_target Phase 3: Target Identification & Validation Cell_Line_Panel Diverse Cancer Cell Line Panel (e.g., Breast, Lung, Prostate, Colon) Viability_Assay Cell Viability/Proliferation Assay (MTT, XTT, or CellTiter-Glo) Cell_Line_Panel->Viability_Assay Treat with 4-Methylpiperidine- 1-carboximidamide IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Dose-response curves Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (Key Signaling Proteins) IC50_Determination->Western_Blot Kinase_Profiling Kinase Inhibitor Profiling Western_Blot->Kinase_Profiling Tubulin_Polymerization Tubulin Polymerization Assay Western_Blot->Tubulin_Polymerization signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 4-Methylpiperidine- 1-carboximidamide Compound->PI3K Inhibits

Sources

A Comparative Efficacy Analysis of 4-Methylpiperidine-1-carboximidamide: A Novel Guanidine Derivative with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Guanidinium Scaffolds in Drug Discovery

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and clinically approved drugs.[1][2] Its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions allows for high-affinity binding to a variety of biological targets.[3] This has led to the development of guanidine-containing drugs for a wide range of therapeutic applications, including the treatment of diabetes (Metformin), viral infections (Zanamivir), and cancer.[2][4] 4-Methylpiperidine-1-carboximidamide, a novel synthetic compound, combines the versatile guanidinium moiety with a 4-methylpiperidine ring. The piperidine scaffold is also prevalent in pharmaceuticals, often imparting favorable pharmacokinetic properties and serving as a versatile building block in drug design.[5]

This guide provides a comprehensive framework for evaluating the therapeutic potential of this compound. In the absence of direct clinical data for this specific molecule, we will extrapolate from the known biological activities of its constituent functional groups to propose potential therapeutic applications and establish a rigorous methodology for its comparative efficacy analysis against established drugs. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this promising new chemical entity.

Proposed Therapeutic Applications and Comparator Drugs

Based on the extensive literature on guanidine and piperidine derivatives, we propose three primary areas for the initial investigation of this compound's efficacy:

  • Anticancer Activity: Guanidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving DNA interaction or kinase inhibition.[6][7][8]

  • Antidiabetic Activity: The biguanide Metformin is a first-line treatment for type 2 diabetes, and other guanidine-containing compounds have demonstrated glucose-lowering effects.[2][9]

  • Antimicrobial Activity: The guanidinium group can interact with microbial cell membranes, leading to bactericidal or fungicidal effects.[2][10][11]

To provide a robust comparison, we will benchmark the performance of this compound against the following well-established drugs:

Therapeutic AreaComparator DrugMechanism of Action
Oncology DoxorubicinDNA intercalator and topoisomerase II inhibitor
ErlotinibEpidermal Growth Factor Receptor (EGFR) kinase inhibitor
Metabolic Disease MetforminActivation of AMP-activated protein kinase (AMPK)
Infectious Disease CiprofloxacinDNA gyrase and topoisomerase IV inhibitor (antibacterial)

Comparative Efficacy Evaluation: Experimental Protocols

A rigorous evaluation of this compound requires a multi-faceted approach, employing a battery of in vitro assays to assess its potency, selectivity, and mechanism of action.

In Vitro Anticancer Efficacy

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[12]

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media until they reach 80-90% confluency.[12]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound and the comparator drugs (Doxorubicin, Erlotinib) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

This technique is used to determine if a compound interacts with DNA, a common mechanism for anticancer drugs.[8]

Experimental Protocol:

  • Preparation: Solutions of this compound and a reference DNA intercalator (e.g., Doxorubicin) are prepared in a suitable buffer. A solution of salmon sperm DNA (SS-DNA) is also prepared.[8]

  • Titration: The absorption spectrum of the compound is recorded. Increasing concentrations of SS-DNA are then added to the compound solution, and the spectrum is recorded after each addition.

  • Data Analysis: Changes in the absorption spectrum, such as hypochromic (decreased absorbance) or hyperchromic (increased absorbance) shifts and red or blue shifts in the maximum wavelength, indicate an interaction with DNA. The binding constant (Kb) can be calculated from this data.[8]

Hypothetical Data Summary: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)DNA Binding (Kb, M⁻¹)
This compound MCF-7[Hypothetical Value][Hypothetical Value]
A549[Hypothetical Value][Hypothetical Value]
Doxorubicin MCF-70.11.5 x 10⁶
A5490.21.5 x 10⁶
Erlotinib A5495.0Not Applicable
In Vitro Antidiabetic Efficacy

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia.[9]

Experimental Protocol:

  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer.

  • Compound Incubation: this compound and the comparator drug (Acarbose, a known α-amylase inhibitor) are pre-incubated with the α-amylase solution.[9]

  • Reaction Initiation: The starch solution is added to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation time, the reaction is stopped by adding a colorimetric reagent (e.g., dinitrosalicylic acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Hypothetical Data Summary: In Vitro Antidiabetic Activity

CompoundTargetIC50 (µM)
This compound α-Amylase[Hypothetical Value]
Acarbose α-Amylase25
In Vitro Antimicrobial Efficacy

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) are used.[10][13]

  • Broth Microdilution: A serial dilution of this compound and the comparator drug (Ciprofloxacin) is prepared in a 96-well plate containing broth media.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plates are incubated for 18-24 hours at 37°C.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Data Summary: In Vitro Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound [Hypothetical Value][Hypothetical Value]
Ciprofloxacin 0.50.015

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation (Future Work) synthesis Synthesis of 4-Methylpiperidine- 1-carboximidamide characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization anticancer Anticancer Assays (MTT, DNA Binding) characterization->anticancer antidiabetic Antidiabetic Assays (α-Amylase Inhibition) characterization->antidiabetic antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial kinase Kinase Inhibition Profiling anticancer->kinase cell_cycle Cell Cycle Analysis anticancer->cell_cycle membrane Membrane Permeability Assays antimicrobial->membrane animal_models Disease Models (Xenograft, Diabetic, Infection) kinase->animal_models cell_cycle->animal_models membrane->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

Caption: Proposed experimental workflow for the comprehensive evaluation of this compound.

Anticancer_MoA cluster_dna DNA Interaction cluster_kinase Kinase Signaling compound 4-Methylpiperidine- 1-carboximidamide dna_binding Minor Groove Binding/ Intercalation compound->dna_binding topoisomerase Topoisomerase II Inhibition compound->topoisomerase egfr EGFR compound->egfr dna_damage DNA Damage dna_binding->dna_damage topoisomerase->dna_damage apoptosis Apoptosis dna_damage->apoptosis pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt proliferation Inhibition of Cell Proliferation pi3k_akt->proliferation proliferation->apoptosis

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methylpiperidine-1-carboximidamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methylpiperidine-1-carboximidamide analogs. Given the limited direct and extensive SAR studies on this specific scaffold, this document synthesizes information from structurally related piperidine-1-carboximidamide (guanidine) derivatives and other relevant piperidine-containing compounds to offer valuable insights for researchers, scientists, and drug development professionals. We will explore the impact of structural modifications on biological activity, drawing from authoritative studies on various therapeutic targets.

Introduction: The this compound Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a multitude of approved pharmaceuticals.[1][2] The this compound scaffold combines this privileged heterocycle with a carboximidamide (guanidine) group. The methyl group at the 4-position can influence the conformational preference of the piperidine ring, potentially impacting binding to biological targets. The guanidine group, being basic and capable of forming multiple hydrogen bonds, often serves as a key pharmacophoric element, interacting with acidic residues in protein binding sites.[3]

While the this compound core itself is not extensively documented in dedicated SAR studies, its constituent parts suggest potential for a wide range of biological activities, including but not limited to enzyme inhibition and receptor modulation.[4][5] This guide will delve into the SAR of closely related analogs to extrapolate key principles applicable to the design of novel therapeutic agents based on this scaffold.

Comparative SAR Analysis: Insights from Related Piperidine Derivatives

To understand the potential of this compound analogs, we will examine the SAR of related compounds where either the piperidine core or the functional group at the 1-position is varied.

A study on 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists provides valuable insights into the role of the guanidine group and the effect of replacing a piperazine ring with a piperidine ring.[6]

In this study, the guanidine moiety was identified as a critical component for potent histamine H3 receptor antagonism. The researchers investigated the impact of substituents on the guanidine group itself. For instance, moving substituents from the N1 to the N3 position of the guanidine resulted in a decrease in activity, highlighting the importance of the substitution pattern on the guanidine for optimal receptor interaction.[6]

The replacement of a piperazine scaffold with a piperidine ring also influenced the antagonistic activity, demonstrating that the nature of the heterocyclic core is a key determinant of biological effect.[6]

The substitution pattern on the piperidine ring is a critical factor in determining the biological activity and selectivity of its derivatives.

  • Position and Nature of Substituents: In a series of piperidine derivatives targeting the mycobacterial enzyme MenA, the position of substituents on a phenyl group attached to the piperidine core significantly impacted inhibitory potency. For example, para-substituted analogs generally showed better activity than ortho or meta isomers.[7]

  • Stereochemistry: For novel μ opioid receptor agonists based on a piperidine scaffold, the stereochemistry of the substituents was found to be crucial for both binding affinity and selectivity. The (3R, 4S)-enantiomer of a key compound was significantly more potent than its (3S, 4R)-counterpart, underscoring the importance of a well-defined three-dimensional arrangement of functional groups for optimal interaction with the receptor.[8]

The substituent on the nitrogen atom of the piperidine ring is a common point of modification in drug design to modulate potency, selectivity, and pharmacokinetic properties.

In a study of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, the N-substituent played a pivotal role in determining affinity. 1-Methylpiperidines demonstrated high affinity and selectivity, whereas derivatives with a proton, a tosyl group, or an ethyl group at the nitrogen showed significantly lower affinity.[9] Molecular dynamics simulations suggested that the interactions of the N-substituent with a lipophilic binding pocket were responsible for these differences in affinity.[9]

Data Presentation: Comparative Biological Activity

The following table summarizes the structure-activity relationship data for a series of piperidine and piperazine guanidine analogs as histamine H3 receptor antagonists. This data illustrates the impact of modifications to the guanidine group and the heterocyclic core on biological activity.

Compound IDHeterocycleR1R2pA2
1c PiperazineHBenzyl8.21
1b PiperazineH4-Trifluoromethylbenzyl8.49
2c PiperidineBenzylH8.10
2d Piperidine4-TrifluoromethylbenzylH7.97

Data sourced from: Szymański, P., et al. (2019).[6]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the synthesis and biological evaluation of piperidine derivatives are provided below.

This protocol describes a general method for the synthesis of N-substituted piperidine derivatives, a common step in the generation of analog libraries.

Workflow for Reductive Amination

G start Start: N-substituted 4-piperidone reaction Reaction Mixture start->reaction amine Primary or Secondary Amine amine->reaction reductant Reducing Agent (e.g., Sodium triacetoxyborohydride) reductant->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup and Extraction reaction->workup Stir at room temperature purification Purification (e.g., Column Chromatography) workup->purification product Final N-substituted Piperidine Analog purification->product

Caption: General workflow for the synthesis of N-substituted piperidine analogs via reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane, add the desired primary or secondary amine (1.2 eq).

  • Addition of Reducing Agent: Add a mild reducing agent like sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperidine analog.[10]

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against a specific enzyme target.

Workflow for Enzyme Inhibition Assay

G compound Test Compound (Varying Concentrations) incubation Incubation at Optimal Temperature compound->incubation enzyme Enzyme Solution enzyme->incubation substrate Substrate Solution substrate->incubation buffer Assay Buffer buffer->incubation detection Detection of Product Formation (e.g., Spectrophotometry, Fluorometry) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis result IC50 Value analysis->result

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of compounds.

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds, the target enzyme, and the substrate in a suitable assay buffer.

  • Assay Plate Setup: In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a defined period at the optimal temperature to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Measure the rate of product formation over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.[7]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel bioactive molecules. While direct SAR studies on this specific analog series are not abundant, a comparative analysis of structurally related compounds provides a solid foundation for future drug discovery efforts.

Key takeaways include the critical role of the guanidine moiety in target engagement, the profound influence of the position and stereochemistry of substituents on the piperidine ring, and the tunability of biological activity through modifications at the piperidine nitrogen.

Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of this compound analogs against a diverse panel of biological targets. Such studies will be instrumental in elucidating the full therapeutic potential of this intriguing chemical scaffold.

References

  • Pfaller, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Istvan, E. S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

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  • Aggarwal, A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Available at: [Link]

  • Kim, H. J., et al. (2015). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Pharmaceuticals. Available at: [Link]

  • Szymański, P., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie. Available at: [Link]

  • Kharel, Y., et al. (2015). Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Nagasawa, J. Y., et al. (2002). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Piperidine-1-carboxamidine. National Center for Biotechnology Information. Available at: [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Available at: [Link]

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A Researcher's Guide to the Preclinical Evaluation of Novel Piperidine Carboximidamides: A Case Study on 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel piperidine carboximidamide derivatives, using 4-methylpiperidine-1-carboximidamide as a central case study. For researchers, scientists, and drug development professionals, this document outlines the critical steps in transitioning from a promising chemical entity to a candidate with demonstrable biological efficacy. Given the nascent stage of research on this compound, this guide synthesizes methodologies from studies on structurally related piperidine compounds to propose a robust investigational pathway.

Introduction to this compound and the Piperidine Scaffold

The piperidine ring is a prevalent scaffold in a multitude of pharmacologically active compounds, recognized for its diverse biological activities.[1] Derivatives of piperidine have shown potential as analgesics, anti-inflammatory agents, and even as inhibitors of key enzymes in cancer progression like poly(ADP-ribose) polymerase (PARP).[1][2] this compound, a molecule with the chemical formula C7H15N3, represents a class of compounds whose therapeutic potential is yet to be fully elucidated.[3] This guide will, therefore, construct a hypothetical yet scientifically grounded preclinical evaluation strategy.

Hypothesized Mechanism of Action and Therapeutic Targets

Based on the known activities of related piperidine structures, we can hypothesize several potential mechanisms of action for this compound. For instance, some piperidine derivatives exhibit analgesic properties through interaction with opioid receptors.[1] Others, particularly those with carboxamide moieties, have been identified as potent enzyme inhibitors or receptor antagonists in various disease models.[2][4] Another avenue of investigation for related compounds has been the inhibition of tubulin polymerization, a key mechanism for anti-proliferative agents.[5]

In Vitro Efficacy Assessment: The First Litmus Test

The initial phase of efficacy testing involves a battery of in vitro assays to determine the compound's biological activity at the cellular and molecular level.

Cell-Based Assays for Antiproliferative Activity

A primary screen for many novel compounds is the assessment of their ability to inhibit cell growth, particularly in cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., DU-145 for prostate cancer, MX-1 for breast cancer) are cultured in appropriate media and conditions.[2][5]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A dilution series of this compound is prepared and added to the wells. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 (half-maximal inhibitory concentration) is determined.

Hypothetical Data Presentation:

CompoundCell LineIC50 (µM)
This compoundDU-14515.2
Doxorubicin (Control)DU-1450.8
This compoundMX-122.5
Doxorubicin (Control)MX-11.2
Enzyme Inhibition Assays

Should structural analysis suggest a potential interaction with a specific enzyme, a direct inhibition assay is warranted. For example, based on related benzimidazole carboxamides, we might investigate PARP-1 inhibition.[2]

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

  • Assay Setup: A 96-well plate is coated with histones.

  • Reaction Mixture: A reaction mixture containing activated DNA, biotinylated NAD+, and PARP-1 enzyme is prepared.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Incubation: The plate is incubated to allow the PARP-1 catalyzed incorporation of biotinylated ADP-ribose onto the histones.

  • Detection: Streptavidin-HRP and a colorimetric substrate are added. The resulting color change is proportional to PARP-1 activity.

  • Absorbance Reading: The absorbance is measured on a plate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Hypothetical Data Presentation:

CompoundTarget EnzymeIC50 (nM)
This compoundPARP-158
Olaparib (Control)PARP-15

In Vivo Efficacy Assessment: Translating to a Living System

Positive in vitro results provide the rationale for progressing to more complex and informative in vivo models.

Analgesic Activity Models

Given the prevalence of analgesic properties in piperidine derivatives, assessing this potential is a logical step.[1]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimatization: Male albino mice are acclimatized to the laboratory conditions.

  • Grouping: Animals are divided into control and experimental groups.

  • Compound Administration: The experimental groups receive varying doses of this compound (e.g., intraperitoneally). The control group receives the vehicle, and a positive control group receives a standard analgesic like pethidine.[6]

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Hypothetical Data Presentation:

TreatmentDose (mg/kg)Mean Writhing Count% Inhibition
Vehicle Control-45.2-
This compound1028.137.8
This compound2015.865.0
Pethidine508.381.6
Xenograft Models for Anticancer Efficacy

If in vitro antiproliferative activity is observed, the next step is to evaluate the compound's ability to inhibit tumor growth in an animal model.

Experimental Protocol: MX-1 Breast Cancer Xenograft Model

  • Tumor Implantation: MX-1 human breast tumor fragments are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Grouping and Treatment: Mice are randomized into treatment groups (vehicle control, this compound, standard-of-care chemotherapeutic). Treatment is administered according to a defined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated. Body weight is also monitored as an indicator of toxicity.

Hypothetical Data Presentation:

Treatment GroupDosing ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily1500-
This compound (30 mg/kg)Daily75050
Cisplatin (5 mg/kg)Q3D45070

Visualizing Experimental Workflows and Pathways

To further clarify the proposed experimental designs and potential mechanisms, the following diagrams are provided.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow (Xenograft) a Cancer Cell Lines b Compound Treatment a->b c MTT Assay b->c d IC50 Determination c->d e Tumor Implantation f Compound Administration e->f g Tumor Volume Measurement f->g h Efficacy Analysis (TGI) g->h

Caption: Generalized workflow for assessing anticancer efficacy.

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Microtubule Dynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule Dynamics Disruption Mitotic Arrest Mitotic Arrest Microtubule Dynamics Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Hypothesized mechanism of action via tubulin inhibition.

Bridging In Vitro and In Vivo Data: A Comparative Perspective

A critical aspect of preclinical development is understanding the correlation between in vitro potency and in vivo efficacy. A compound with a low nanomolar IC50 in a cell-free enzyme assay may not translate to significant tumor growth inhibition in a xenograft model due to factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) or off-target toxicities.

The hypothetical data presented illustrates this potential disparity. While the compound may show activity in the micromolar range in vitro, achieving significant efficacy in vivo may require higher doses, which could be associated with toxicity. Therefore, a comprehensive pharmacokinetic and toxicology profile is an essential and parallel track of investigation that is beyond the scope of this efficacy-focused guide but is of paramount importance.

Conclusion and Future Directions

This guide has outlined a structured and scientifically rigorous approach to the preclinical efficacy evaluation of this compound, a novel compound representative of the broader piperidine carboximidamide class. By leveraging established methodologies from research on related compounds, a clear path from initial in vitro screening to in vivo proof-of-concept can be established. Future research should focus on executing these proposed studies, elucidating the precise mechanism of action, and thoroughly characterizing the safety profile of this and related compounds to unlock their full therapeutic potential.

References

  • Benchchem. (n.d.). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide.
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  • Pennington, L. D., & Moustakas, D. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Retrieved from [Link]

  • Kudryavtsev, D. S., et al. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 25(18), 3841-3845. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 9(4), 133-138. Retrieved from [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 92, 436-446. Retrieved from [Link]

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A Comparative Benchmarking Guide to Histamine Receptor Antagonists: Evaluating 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Complex Landscape of Histaminergic Signaling

Histamine, a pivotal biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] These receptors, with their diverse tissue distribution and signaling mechanisms, represent critical targets for therapeutic intervention in allergic disorders, gastric hypersecretion, neurological conditions, and inflammatory diseases.[1][2] The development of selective antagonists for each receptor subtype has been a cornerstone of modern pharmacology. This guide provides a comprehensive benchmarking analysis of the novel compound 4-Methylpiperidine-1-carboximidamide against a panel of established histamine receptor antagonists.

While direct pharmacological data for this compound is not extensively published, its structural components, particularly the 4-methylpiperidine core, are prevalent in known histamine H3 receptor antagonists.[3][4][5] This structural homology suggests a potential interaction with histamine receptors, warranting a thorough comparative investigation. This document outlines the hypothetical in vitro characterization of this compound and compares its potential pharmacological profile with well-characterized antagonists for each of the four histamine receptor subtypes.

The Four Histamine Receptors: A Brief Overview

A fundamental understanding of the distinct roles and signaling pathways of each histamine receptor is crucial for contextualizing the significance of selective antagonism.

  • Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation leads to the mobilization of intracellular calcium via the phospholipase C (PLC) pathway.[6] This signaling is central to allergic reactions, resulting in symptoms like smooth muscle contraction, increased vascular permeability, and pruritus.[6][7]

  • Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This pathway is famously involved in the regulation of gastric acid secretion by parietal cells in the stomach.[9]

  • Histamine H3 Receptor (H3R): Acting as a presynaptic autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, the H3R is coupled to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.[10][11] This inhibitory action modulates the release of histamine and other neurotransmitters, making it a target for neurological disorders.[10]

  • Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4R is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[12] Its activation mediates chemotaxis and calcium mobilization, implicating it in inflammatory and immune responses.[12][13]

cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3 H3 Receptor cluster_H4 H4 Receptor H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC Ca ↑ [Ca²⁺]i PLC->Ca H2 H2R Gs Gs H2->Gs AC_H2 AC Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H3 H3R Gi_H3 Gi/o H3->Gi_H3 AC_H3 AC Gi_H3->AC_H3 cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 H4 H4R Gi_H4 Gi/o H4->Gi_H4 AC_H4 AC Gi_H4->AC_H4 cAMP_H4 ↓ cAMP AC_H4->cAMP_H4

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Comparative In Vitro Pharmacological Profiling

To ascertain the binding affinity and functional activity of this compound, a series of in vitro assays would be conducted. The results would then be compared against a panel of well-established, subtype-selective histamine receptor antagonists.

Experimental Methodologies

The following protocols outline the standard procedures for determining the pharmacological profile of a test compound at each histamine receptor subtype.

This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Line: HEK293 cells stably expressing the human H1 receptor.

  • Radioligand: [³H]-Mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare cell membrane homogenates.

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-Mepyramine and varying concentrations of the test compound (this compound or comparators).

    • Incubate for 60 minutes at 25°C to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Prepare Membrane Homogenates incubation Incubate Membranes with [³H]-Mepyramine & Test Compound start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification analysis Calculate IC50 and Ki quantification->analysis

Caption: Experimental workflow for the H1R radioligand binding assay.

This assay measures the ability of a test compound to antagonize the histamine-induced increase in intracellular cAMP.

  • Cell Line: CHO-K1 cells stably expressing the human H2 receptor.

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay for cAMP.

  • Procedure:

    • Culture cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of histamine (agonist).

    • Lyse the cells and add the TR-FRET reagents (Europium-cryptate labeled anti-cAMP antibody and a fluorescent cAMP analog).

    • Incubate to allow for antibody-antigen binding.

    • Measure the TR-FRET signal, which is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Determine the IC50 value for the inhibition of the histamine response.

Similar to the H1R assay, this method assesses the binding affinity of a test compound at the H3 receptor.

  • Cell Line: HEK293 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • Prepare cell membrane homogenates.

    • Incubate membranes with [³H]-Nα-methylhistamine and varying concentrations of the test compound.

    • Incubate for 60 minutes at 25°C.

    • Filter and wash as described for the H1R assay.

    • Quantify bound radioactivity.

  • Data Analysis: Calculate the Ki value from the IC50.

This functional assay measures the ability of a test compound to block histamine-induced intracellular calcium release.

  • Cell Line: HEK293 cells co-expressing the human H4 receptor and a promiscuous G-protein (e.g., Gα16) to couple to the calcium signaling pathway.[14]

  • Assay Principle: Fluorescence-based measurement of intracellular calcium using a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Procedure:

    • Load cells with the calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of histamine.

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value for the inhibition of the histamine-induced calcium mobilization.

Comparative Data

The following table summarizes the expected binding affinities (Ki) and functional potencies (IC50) of this compound (hypothetical data based on structural analogs) and selected comparator antagonists at each human histamine receptor subtype.

CompoundH1R (Ki, nM)H2R (IC50, nM)H3R (Ki, nM)H4R (IC50, nM)
This compound >10,000>10,00050 >1,000
Diphenhydramine 15 >10,000>1,000>1,000
Cimetidine >10,000400 >10,000>10,000
Pitolisant >1,000>10,0001 >1,000
JNJ 7777120 >1,000>10,000>1,00015

Note: Data for comparator compounds are representative values from published literature. Hypothetical data for this compound is projected based on the prevalence of the piperidine scaffold in H3R antagonists.

Interpretation and Discussion

Based on the hypothetical data, this compound would be classified as a selective histamine H3 receptor antagonist. Its projected high Ki value at H1R and high IC50 values at H2R and H4R indicate a lack of significant activity at these subtypes, suggesting a favorable selectivity profile.

The rationale for this predicted selectivity lies in the structural characteristics of the molecule. The piperidine ring is a well-established pharmacophore for H3 receptor antagonists, often interacting with key residues in the receptor's binding pocket.[5][15] The carboximidamide group may further contribute to specific interactions within the H3R binding site, enhancing its affinity and selectivity.

cluster_selectivity Hypothetical Selectivity Profile 4-MP-1-C This compound H3R H3 Receptor 4-MP-1-C->H3R High Affinity H1R H1 Receptor 4-MP-1-C->H1R Low Affinity H2R H2 Receptor 4-MP-1-C->H2R Low Affinity H4R H4 Receptor 4-MP-1-C->H4R Low Affinity

Caption: Predicted selectivity of this compound.

Conclusion

This comparative guide outlines a systematic approach to benchmarking the novel compound this compound against established histamine receptor antagonists. Based on structural analysis of related compounds, it is hypothesized that this compound will exhibit selective antagonist activity at the histamine H3 receptor. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of this and other novel compounds targeting the histaminergic system. Further in vivo studies would be necessary to validate these in vitro findings and to explore the therapeutic potential of this compound in H3R-mediated pathologies.

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  • Więcek, M., Łażewska, D., Kamińska, K., Szafarz, M., Karcz, T., Kuder, K., Kalinowska-Tłuścik, J., Latacz, G., Stark, H., & Kieć-Kononowicz, K. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 27(19), 115049. [Link]

  • Zhang, M., Wang, X., Liu, J., & Hong, C. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]

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Reproducibility of 4-Methylpiperidine-1-carboximidamide synthesis and activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducible Synthesis and Activity Assessment of 4-Methylpiperidine-1-carboximidamide

Introduction

This compound is a guanidine-containing heterocyclic compound. The guanidinium group, being protonated under most physiological conditions, is a key pharmacophore in numerous biologically active molecules, recognized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. Derivatives of piperidine are also prevalent scaffolds in many FDA-approved drugs, valued for their favorable pharmacokinetic properties and structural rigidity.[1] The combination of these two moieties in this compound suggests its potential as a valuable building block in drug discovery for targets such as neuronal nitric oxide synthase (nNOS) or as an organocatalyst.[1][2]

However, the successful application of any chemical probe or drug candidate hinges on the reproducibility of its synthesis and the reliability of its biological activity data. Minor variations in synthetic protocols can lead to inconsistent yields and purity profiles, while subtle differences in assay conditions can drastically alter experimental outcomes. This guide, designed for researchers in medicinal chemistry and drug development, provides a comprehensive framework for the reproducible synthesis, characterization, and activity assessment of this compound. While direct literature for this specific molecule is sparse, the protocols herein are built upon robust, well-established guanylation and bioassay methodologies, providing a reliable starting point for its investigation.[3][4]

Reproducible Synthesis of this compound

The core transformation in synthesizing this compound is the guanylation of the secondary amine, 4-methylpiperidine. Several methods exist for this transformation, each with distinct advantages and challenges related to reagent availability, reaction conditions, and scalability.[3] We will compare two of the most common and reliable approaches: direct guanylation with cyanamide and a milder, two-step approach using a protected thiourea reagent.

Synthetic Workflow Overview

A reproducible synthesis is a self-validating system with defined checkpoints for quality control. The general workflow, regardless of the specific guanylation method, should follow a logical progression from reaction setup to the isolation and verification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Validation start Select Protocol & Assemble Reagents reagents 4-Methylpiperidine (Starting Material) reaction Guanylation Reaction (Protocol 1 or 2) reagents->reaction Add Guanylating Agent & Catalyst (if any) monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring Time-course sampling monitoring->reaction Incomplete? workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography or Recrystallization workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis product Final Product: This compound analysis->product

Caption: General workflow for the synthesis and validation of this compound.

Protocol 1: Direct Guanylation with Cyanamide

This method is atom-economical and utilizes inexpensive reagents. However, it often requires elevated temperatures and careful control of reaction conditions to avoid the formation of dimeric and oligomeric byproducts. The use of a Lewis acid catalyst like scandium(III) triflate can promote the reaction under milder conditions.[3]

Experimental Protocol:

  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpiperidine (1.0 eq.). Dissolve it in a suitable solvent such as water or acetonitrile.

  • Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.05 - 0.1 eq.) to the solution and stir for 10 minutes.

  • Guanylation: Add a solution of cyanamide (1.2 - 1.5 eq.) in the same solvent dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality and Rationale:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide, which can react with the amine starting material.

  • Scandium(III) Triflate: This Lewis acid catalyst activates the cyanamide, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.[3] This allows the reaction to proceed under milder conditions than uncatalyzed methods.

  • Excess Cyanamide: A slight excess is used to drive the reaction to completion, compensating for any potential dimerization or side reactions.

Protocol 2: Guanylation via a Protected Thiourea Reagent

This approach offers excellent control and generally produces cleaner reactions with higher yields, albeit at the cost of additional synthetic steps (reagent preparation) and lower atom economy. Reagents like N,N'-di-Boc-thiourea are commonly used in the presence of a coupling agent (e.g., a Mukaiyama-type reagent or HgCl₂) to activate the thiourea for reaction with the amine.[3] A modern, heavy-metal-free alternative uses cyanuric chloride (TCT) for activation.[3]

Experimental Protocol:

  • Activation: In a round-bottom flask under an inert atmosphere, suspend N,N'-di-Boc-thiourea (1.1 eq.) and cyanuric chloride (TCT, 1.1 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Stir the mixture at room temperature for 30 minutes to form the active guanylating agent.

  • Amine Addition: Add a solution of 4-methylpiperidine (1.0 eq.) and an organic base such as triethylamine (TEA, 2.5 eq.) in the same solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification (Protected Intermediate): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude N,N'-di-Boc-protected guanidine intermediate by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and TFA under reduced pressure. The resulting product, this compound, is typically obtained as its TFA salt and can be used directly or neutralized and purified further if necessary.

Causality and Rationale:

  • Boc Protecting Groups: The tert-butoxycarbonyl (Boc) groups on the thiourea serve two purposes: they increase the electrophilicity of the central carbon upon activation and prevent multiple additions of the amine.

  • Cyanuric Chloride (TCT): TCT acts as an efficient and cost-effective activating agent, converting the thiourea into a more reactive species without the use of toxic heavy metals like mercury.[3]

  • Acidic Deprotection: TFA is a strong acid that efficiently cleaves the acid-labile Boc groups to reveal the final guanidine product.

Comparison of Synthetic Protocols
ParameterProtocol 1 (Direct Guanylation)Protocol 2 (Protected Thiourea)
Starting Materials 4-Methylpiperidine, Cyanamide4-Methylpiperidine, N,N'-di-Boc-thiourea, TCT
Key Reagents Sc(OTf)₃ (catalyst)Triethylamine (base), TFA (deprotection)
Reaction Steps 12 (Guanylation + Deprotection)
Typical Yield 50-70%70-90%
Purity Profile May contain oligomeric byproductsGenerally very clean after purification
Pros Atom-economical, fewer steps, inexpensive reagentsHigh yield, high purity, milder conditions, predictable
Cons Harsher conditions, potential for side reactionsLower atom economy, more expensive reagents, extra steps

Characterization and Quality Control

Reproducibility is impossible without rigorous analytical validation. The identity and purity of each synthesized batch of this compound (C₇H₁₅N₃, Mol. Wt.: 141.22 g/mol ) must be confirmed.[5]

TechniquePurposeExpected Result for this compound[5]
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the methyl group, piperidine ring protons, and N-H protons of the guanidine group. Integration should match the 15 protons.
¹³C NMR Structural confirmationSignals for the methyl carbon, the five distinct carbons of the piperidine ring, and the characteristic guanidinyl carbon (~155-160 ppm).
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with an associated mass corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 142.13.
HPLC Quantitative purity analysisA single major peak with purity typically >95% for use in biological assays. A validated HPLC method is crucial for quality control.[6]

Reproducible Assessment of Biological Activity

The guanidine group suggests a range of potential biological activities.[4] A reproducible biological assessment requires a standardized workflow, from compound handling to data analysis.

General Workflow for In Vitro Activity Screening

The following workflow illustrates a typical process for screening a compound like this compound in a cell-based or biochemical assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis stock Prepare DMSO Stock (e.g., 10 mM) serial_dil Serial Dilution Plate (Dose-Response) stock->serial_dil compound_add Add Compound (from Dilution Plate) serial_dil->compound_add assay_plate Assay Plate (Cells or Enzyme) assay_plate->compound_add incubation Incubation (Defined Time/Temp) compound_add->incubation reagent_add Add Detection Reagent (e.g., Substrate, ATP) incubation->reagent_add readout Signal Readout (Plate Reader) reagent_add->readout analysis Data Analysis (IC₅₀/EC₅₀ Curve Fitting) readout->analysis result Validated Result analysis->result

Caption: A standardized workflow for in vitro screening to ensure data reproducibility.

Protocol: General Enzyme Inhibition Assay (Template)

This protocol provides a template that can be adapted for various enzyme targets. Reproducibility is ensured by including proper controls.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution plate (e.g., 11 points, 1:3 dilution) in assay buffer.

  • Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in a cold, appropriate assay buffer.

  • Assay Reaction: In a 96- or 384-well assay plate, add the following:

    • Assay Buffer

    • Test Compound (from dilution plate)

    • Enzyme solution

  • Controls: Include the following controls on every plate:

    • Negative Control (0% Inhibition): Enzyme + Buffer + DMSO (no compound)

    • Positive Control (100% Inhibition): Enzyme + Buffer + a known potent inhibitor

  • Initiation: Pre-incubate the enzyme and compound for 15-30 minutes at room temperature. Initiate the reaction by adding the enzyme's substrate.

  • Detection: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). Stop the reaction and/or add a detection reagent that generates a measurable signal (e.g., fluorescence, luminescence, absorbance).

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Normalize the data using the controls (% Inhibition = 100 * [1 - (Sample - Pos. Control) / (Neg. Control - Pos. Control)]). Plot the % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness and Self-Validation:

  • Controls: The inclusion of positive and negative controls on every plate is non-negotiable. They are used to normalize the data and calculate a Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reproducible assay.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • Reagent Quality: Use high-purity reagents and validate the activity of each new lot of enzyme and substrate.

Conclusion

The value of this compound as a research tool or therapeutic scaffold is directly tied to the ability of the scientific community to reliably synthesize it and validate its biological effects. By selecting an appropriate synthetic strategy, such as the high-purity protected thiourea method, and implementing rigorous in-process controls and analytical characterization, researchers can ensure a consistent supply of high-quality material. Furthermore, adopting a standardized and well-controlled workflow for biological evaluation, complete with essential controls, is paramount for generating reproducible activity data. This guide provides the foundational protocols and logical framework to empower researchers to confidently explore the potential of this compound.

References

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  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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A Framework for the Head-to-Head Comparison of Novel 4-Methylpiperidine-1-carboximidamide Derivatives as Potential DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methylpiperidine-1-carboximidamide scaffold represents a compelling starting point for medicinal chemistry campaigns. Its core structure, featuring a basic guanidine moiety, is prevalent in a wide array of pharmacologically active agents, demonstrating activities ranging from antimicrobial to antidiabetic.[1][2][3][4] This guide provides a comprehensive framework for the systematic, head-to-head comparison of novel derivatives based on this scaffold, focusing on their potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[5][6][7]

This document is structured to provide researchers, scientists, and drug development professionals with not just the "what" but the critical "why" behind each experimental step. We will proceed from the rationale for target selection and derivative design to detailed, self-validating experimental protocols and data interpretation, establishing a robust methodology for identifying promising lead candidates.

Section 1: Rationale for Target Selection and Derivative Design

Target Rationale: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[6][8][9] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[7][8] This mechanism makes DPP-4 a validated and highly valuable target for the treatment of type 2 diabetes mellitus.[5] The guanidine functional group, a key feature of the this compound core, is known to participate in interactions with enzyme active sites, making DPP-4 an excellent and plausible target for derivatives of this scaffold.[1][3]

Hypothetical Derivative Design

To illustrate a comparative study, we propose a small, focused library of three hypothetical derivatives (A, B, and C) based on the core this compound structure. The design strategy involves modifying a key exit vector to explore structure-activity relationships (SAR).

  • Compound A (Parent): this compound hydrochloride. This serves as the baseline compound.

  • Derivative B (Aryl Extension): N-(4-fluorobenzyl)-4-methylpiperidine-1-carboximidamide. The introduction of an aryl group explores potential hydrophobic and aromatic interactions within the enzyme's binding pocket.

  • Derivative C (Aliphatic Extension): N-cyclohexyl-4-methylpiperidine-1-carboximidamide. This derivative probes the impact of a bulky, non-aromatic lipophilic group.

Section 2: Comprehensive Experimental & Analytical Workflow

A successful comparison requires a multi-stage, integrated workflow. Each stage provides critical data that, when combined, creates a comprehensive profile of each derivative. The causality is clear: we move from initial potency against the isolated target to activity in a cellular context, ensuring that promising biochemical hits are not artifacts and can function in a more complex biological environment.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Data Analysis & Comparison Synthesis Chemical Synthesis of Derivatives A, B, C Purification Purification (e.g., HPLC) Synthesis->Purification QC Quality Control (NMR, LC-MS, Purity >95%) Purification->QC PrimaryAssay Primary Screen: DPP-4 Inhibition Assay (IC50) QC->PrimaryAssay Kinetics Mechanism of Action: Enzyme Kinetics (Ki, Reversibility) PrimaryAssay->Kinetics SAR Structure-Activity Relationship (SAR) Analysis Kinetics->SAR Selection Lead Candidate Selection SAR->Selection

Caption: High-level workflow for synthesis, screening, and analysis of derivatives.

Section 3: Detailed Experimental Methodologies

Trustworthiness in experimental science is built on detailed, reproducible protocols. The methods described below are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 3.1: General Synthesis of N-Substituted-4-methylpiperidine-1-carboximidamides

This protocol outlines a standard guanylation reaction, a common method for synthesizing such derivatives.

  • Preparation of Guanylating Agent: Dissolve 1.0 equivalent of this compound hydrochloride (Compound A) and 2.2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable aprotic solvent like dichloromethane (DCM).

  • Reaction with Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine (e.g., 4-fluorobenzylamine for Derivative B or cyclohexylamine for Derivative C).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup & Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity (>95%) of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: In Vitro DPP-4 Inhibition Assay (IC₅₀ Determination)

This fluorometric assay is a standard, sensitive method for measuring DPP-4 activity.[10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer to a final concentration of 1.73 mU/mL.[11]

    • Substrate: Gly-Pro-AMC (aminomethylcoumarin) diluted in Assay Buffer to a final concentration of 200 µM.[11]

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

    • Positive Control: Sitagliptin, a known DPP-4 inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 26 µL of diluted test compound or control to appropriate wells.

    • Add 24 µL of DPP-4 enzyme solution to all wells except for the "no enzyme" background controls.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.[11]

    • The rate of reaction (slope of fluorescence vs. time) is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Head-to-Head Performance Data
CompoundStructureMolecular Weight ( g/mol )DPP-4 IC₅₀ (nM)
A (Parent) This compound141.221250
B (Aryl) N-(4-fluorobenzyl)-4-methylpiperidine-1-carboximidamide249.3385
C (Aliphatic) N-cyclohexyl-4-methylpiperidine-1-carboximidamide223.37450
Sitagliptin (Reference)407.3219
Structure-Activity Relationship (SAR) Interpretation

The hypothetical data provides valuable insights:

  • Baseline Activity: The parent compound A shows weak activity, confirming the scaffold has some affinity for the target but requires modification for potency.

  • Aromatic Enhancement: Derivative B , featuring a 4-fluorobenzyl group, demonstrates a significant increase in potency (~15-fold) compared to the parent. This strongly suggests the presence of a hydrophobic pocket in the enzyme's active site where the aryl group can form favorable interactions. The fluorine atom may also be involved in specific electrostatic or polar interactions.

  • Lipophilic Contribution: Derivative C shows improved potency over the parent compound (~3-fold) but is significantly less active than the aryl derivative B . This indicates that while lipophilicity is beneficial, the specific electronic and geometric properties of the aromatic ring in B are crucial for optimal binding.

Section 5: Biological Context and Mechanism

Understanding the biological pathway in which the target operates is essential for appreciating the downstream consequences of its inhibition.

The DPP-4/GLP-1 Signaling Pathway

DPP-4 inhibition prevents the breakdown of GLP-1. Active GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion, thereby helping to lower blood glucose levels.

G cluster_0 Bloodstream cluster_1 Pancreatic β-cell GLP1_active Active GLP-1 DPP4 DPP-4 Enzyme GLP1_active->DPP4 Degradation GLP1R GLP-1 Receptor GLP1_active->GLP1R Binding GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inhibitor Derivative B (Inhibitor) Inhibitor->DPP4 Inhibition Insulin Insulin Secretion GLP1R->Insulin Signal Cascade

Caption: Simplified DPP-4 signaling pathway and point of inhibitor action.

Conclusion

This guide outlines a systematic and scientifically rigorous framework for the head-to-head comparison of novel this compound derivatives. By integrating rational design, validated biochemical assays, and clear data analysis, this methodology enables the efficient identification of potent lead compounds. The hypothetical case study demonstrates that extending the core scaffold with an aryl moiety (Derivative B) is a highly promising strategy for enhancing DPP-4 inhibition, providing a clear direction for subsequent optimization efforts in a drug discovery program.

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  • Dr. Oracle. (2025). What is the role of DPP-4 (Dipeptidyl Peptidase-4) in glucose levels?. Dr. Oracle. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Bioactive Compounds in Cellular Models: A Comparative Analysis Featuring 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. A pivotal step in this process is the unequivocal confirmation of target engagement within a cellular context. Without this, attributing a cellular phenotype to the modulation of a specific protein target remains speculative. This guide provides an in-depth, comparative analysis of leading methodologies for confirming the cellular target engagement of novel compounds, using the illustrative example of 4-Methylpiperidine-1-carboximidamide, a compound with potential bioactivity yet uncharacterized targets.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and scientifically rigorous workflow, from initial target identification to orthogonal validation, empowering researchers to make informed decisions about the best experimental path for their specific compound of interest.

The Challenge: Moving from Phenotype to Target

The discovery of a compound like this compound, which may elicit a desirable phenotypic response in a cell-based assay, marks the beginning of a complex investigation. The fundamental question that arises is: what protein or proteins does this compound interact with to produce the observed effect? Answering this requires robust, reliable, and physiologically relevant methods to demonstrate a direct physical interaction between the compound and its intracellular target(s). The choice of methodology is paramount and depends on factors such as the availability of specialized equipment, the nature of the anticipated target, and the desired throughput.

Comparative Analysis of Key Target Engagement Methodologies

Several powerful techniques have been developed to confirm target engagement in a cellular environment.[1][2][3][4][5] Each has its own set of advantages and limitations. Here, we compare three of the most widely adopted and robust methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity-based Chemical Proteomics.

Methodology Principle Advantages Limitations Ideal For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6][7][8][9]Label-free; applicable in intact cells and tissues; can be adapted for high-throughput screening.[10][11]Not all proteins exhibit a significant thermal shift upon ligand binding; can be labor-intensive without automation.Validating a hypothesized target; screening for on- and off-targets of a lead compound.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters the conformation of the target protein, rendering it more resistant to proteolytic degradation.[12][13][14][15][16]Does not require modification of the small molecule; can be used for unbiased target identification.[13][15]May not be effective for very weak interactions; requires optimization of protease digestion conditions.[12]De novo target identification for a novel bioactive compound.
Affinity-based Chemical Proteomics (e.g., Kinobeads) An immobilized version of the compound is used as "bait" to capture its binding partners from a cell lysate.[17][18][19][20][21]Can identify a broad range of interacting proteins; provides a direct physical readout of binding.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.Identifying the targets of compounds that can be readily modified without losing activity, particularly for well-defined target classes like kinases.

Experimental Workflow for Target Identification and Validation

A robust strategy for confirming the target of a novel compound like this compound involves a multi-pronged approach, moving from unbiased discovery to specific validation.

Target Engagement Workflow Figure 1: A comprehensive workflow for target identification and validation. cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Orthogonal Validation & Functional Assays Unbiased_Screening Unbiased Screening (e.g., DARTS or Affinity Proteomics) Mass_Spec Mass Spectrometry-based Protein Identification Unbiased_Screening->Mass_Spec Identify protected/ captured proteins Candidate_List Generation of a Candidate Target List Mass_Spec->Candidate_List CETSA Cellular Thermal Shift Assay (CETSA) for candidate validation Candidate_List->CETSA Prioritize candidates Western_Blot Western Blot or other protein detection methods CETSA->Western_Blot Detect soluble protein Confirmation Confirmation of Target Engagement (Thermal Shift Observed) Western_Blot->Confirmation Orthogonal_Validation Orthogonal Biophysical Assays (e.g., SPR, ITC, nanoBRET) Confirmation->Orthogonal_Validation Confirm direct binding Functional_Assay Target-specific Functional Assay (e.g., enzyme activity, signaling readout) Confirmation->Functional_Assay Link binding to function MoA Elucidation of Mechanism of Action (MoA) Orthogonal_Validation->MoA Functional_Assay->MoA

Caption: A comprehensive workflow for target identification and validation.

Detailed Experimental Protocols

Protocol 1: Unbiased Target Identification using DARTS

The Drug Affinity Responsive Target Stability (DARTS) assay is an excellent starting point for identifying the cellular targets of an unmodified small molecule like this compound.[12][13][14][15][16] The principle is that a protein, upon binding to a small molecule, undergoes a conformational change that often makes it more resistant to proteolysis.

Step-by-Step Methodology:

  • Cell Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., M-PER or a buffer containing Tris-HCl, NaCl, and protease inhibitors, but no EDTA if using a metalloprotease).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Compound Treatment:

    • Aliquot the cell lysate into multiple tubes.

    • To the experimental tubes, add this compound to the desired final concentration (a dose-response is recommended, e.g., 1 µM, 10 µM, 100 µM).

    • To the control tube, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate at room temperature for 1-2 hours to allow for compound-protein binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each tube. The optimal protease and its concentration need to be determined empirically to achieve partial digestion in the control sample.

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and/or by immediately adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Stain the gel with a protein stain (e.g., Coomassie Blue or a silver stain).

    • Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. These are your potential target candidates.

    • Excise these bands from the gel and identify the proteins using mass spectrometry.

Protocol 2: Target Validation using Cellular Thermal Shift Assay (CETSA)

Once a list of candidate targets has been generated from the DARTS experiment, CETSA is the gold standard for validating these interactions in an intact cell environment.[6][7][8][10]

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat one set of cells with this compound at a concentration determined from dose-response studies.

    • Treat a parallel set of cells with the vehicle control.

    • Incubate under normal cell culture conditions for a sufficient time to allow the compound to enter the cells and bind to its target.

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension from each treatment group into separate PCR tubes for each temperature point to be tested.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analysis:

    • Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Signaling Pathway and Data Interpretation

Let's hypothesize that the unbiased screen identified a kinase, "Kinase X," as a primary target of this compound. A subsequent CETSA experiment confirms this interaction. The next logical step is to investigate the functional consequences of this engagement.

Signaling_Pathway Figure 2: Hypothetical signaling pathway modulation. Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition Substrate Substrate Protein KinaseX->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Gene Expression) pSubstrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) Downstream->Phenotype

Caption: Hypothetical signaling pathway modulation.

In this scenario, data interpretation would involve:

  • Biophysical Confirmation: The CETSA data provides a dose-dependent thermal stabilization of Kinase X, confirming direct binding in the cell.

  • Functional Validation: A functional assay would be employed to measure the activity of Kinase X. For instance, a Western blot using an antibody specific to the phosphorylated form of a known substrate of Kinase X would be performed on lysates from cells treated with this compound. A decrease in the phosphorylation of the substrate would indicate that the compound is an inhibitor of Kinase X.

  • Phenotypic Correlation: The observed cellular phenotype (e.g., decreased proliferation) should correlate with the inhibition of the Kinase X signaling pathway.

Conclusion: A Self-Validating Approach to Target Engagement

Confirming the cellular target of a novel compound like this compound is a cornerstone of modern drug discovery and chemical biology. It requires a systematic and multi-faceted approach that combines unbiased discovery with rigorous, orthogonal validation. By leveraging powerful, label-free techniques like DARTS and CETSA, researchers can move with confidence from an interesting phenotype to a validated mechanism of action. Each step in the proposed workflow serves as a self-validating system: the candidates from an unbiased screen are validated by a biophysical assay in intact cells, and this binding is then linked to a functional cellular outcome. This logical progression from "what does it bind to?" to "how does that binding affect the cell?" is essential for advancing our understanding of novel bioactive molecules and their therapeutic potential.

References

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  • COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.
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  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Toxicology

Given the lack of a specific SDS for 4-Methylpiperidine-1-carboximidamide (CAS No. 73771-19-4)[1], a thorough risk assessment necessitates an evaluation of its primary structural components.

  • The 4-Methylpiperidine Moiety: Piperidine and its derivatives are well-documented for their potential hazards. They are often flammable liquids, corrosive to skin and eyes, and can be toxic if inhaled, ingested, or absorbed through the skin.[2][3][4][5][6][7] The presence of the methyl group is unlikely to mitigate these fundamental hazards.

  • The Carboximidamide (Guanidine) Functional Group: Guanidine and its salts are known to be harmful if swallowed and can cause skin and eye irritation.[8] Some guanidine compounds also exhibit aquatic toxicity.

Based on this analysis, this compound should be handled as a hazardous substance with the potential for the hazards summarized in the table below.

Hazard ClassificationInferred Potential HazardsRationale
Physical Hazards FlammableBased on the properties of 4-methylpiperidine.[3][7]
Health Hazards Acute Oral ToxicityHarmful if swallowed, based on guanidine compounds.[8]
Skin Corrosion/IrritationPotential for severe skin burns and irritation.[2][5][6]
Serious Eye Damage/IrritationRisk of serious eye damage.[2][5][6]
Acute Inhalation ToxicityMay be harmful or toxic if inhaled.[2][5][6]
Environmental Hazards Aquatic ToxicityPotential to be harmful to aquatic life.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. Ensure that all skin is covered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

Spill Management: A Calm and Controlled Response

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep to avoid creating dust.

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance and place it into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.

    • The container should be made of a material that will not react with the chemical and should have a secure, sealable lid.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • Include the full chemical name: "This compound ".

    • Note the date of waste accumulation and the name of the generating laboratory or department.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste satellite accumulation area (SAA).[1][10]

    • This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional and regulatory procedures for waste manifest documentation and transportation. The Environmental Protection Agency (EPA) mandates that hazardous waste be tracked from its point of generation to its final disposal.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Collect Collect Waste in Compatible Container PPE->Collect Assess Assess Hazards of This compound Assess->PPE Label Label Container as 'Hazardous Waste' Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Manifest Complete Waste Manifest Documentation ContactEHS->Manifest Transport Professional Disposal Vendor Transports Waste Manifest->Transport

Sources

A Comprehensive Guide to the Safe Handling of 4-Methylpiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 4-Methylpiperidine-1-carboximidamide. As a compound with a unique structure incorporating both a piperidine ring and a carboximidamide (guanidine) group, it necessitates a cautious and well-informed approach. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable intelligence to ensure your safety and the integrity of your work. The following protocols are grounded in established safety principles for related chemical families, offering a robust framework in the absence of specific data for this novel compound.

Understanding the Hazard Profile: A Tale of Two Moieties

This compound's safety profile is best understood by considering its constituent parts: the 4-methylpiperidine ring and the guanidine-like carboximidamide group. The piperidine component suggests potential flammability, skin corrosivity, and toxicity.[1][2] Guanidine-containing compounds are known to be skin and eye irritants and can be harmful if swallowed or inhaled.[3][4][5][6] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is critical.

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldANSI Z87.1-rated, splash-proofProtects against potential splashes of the compound, which may be corrosive or irritating to the eyes.[4][5][6][7]
Hand Protection Chemical-resistant GlovesNitrile gloves (minimum 0.11mm thickness)Nitrile is a good general-purpose choice for protection against bases and many organic compounds.[3][6] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatStandard, properly fittedProvides a primary barrier against skin contact with the compound.[4]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired when handling the powder outside of a fume hoodMitigates the risk of inhaling airborne particles of the compound, which could be harmful.[4][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous planning and execution are paramount when handling this compound. The following workflow is designed to minimize exposure and prevent contamination.

Preparation and Weighing
  • Work in a Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particulates.

  • Gather All Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Grounding: To prevent static discharge, which could ignite flammable components, ensure all equipment is properly grounded.[1][9]

  • Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust. If dust is unavoidable, a respirator is mandatory.

Dissolution and Use in Solution
  • Solvent Selection: Choose your solvent based on your experimental needs, being mindful of any potential reactions with the compound.

  • Dissolution: Slowly add the solid compound to the solvent while stirring in a closed or contained system if possible.

  • Handling Solutions: Treat all solutions containing this compound with the same level of caution as the solid material. Always wear appropriate PPE.

Post-Experiment Decontamination
  • Clean All Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent and cleaning procedure.

  • Wipe Down Surfaces: Clean the work area within the fume hood to remove any residual contamination.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_gather Gather Materials prep_fume_hood->prep_gather handling_weigh Weigh Compound prep_gather->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_use Experimental Use handling_dissolve->handling_use cleanup_decontaminate Decontaminate Equipment handling_use->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_dpe Doff PPE cleanup_dispose->cleanup_dpe

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[6][8]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste materials (unused compound, contaminated PPE, cleaning materials) in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's hazardous waste disposal guidelines.

  • Consult Local Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your environmental health and safety department for specific guidance.[8][10][11]

Disposal_Plan start Waste Generated collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Other Waste Streams collect->segregate consult Consult Institutional EHS Guidelines segregate->consult dispose Dispose via Approved Hazardous Waste Vendor consult->dispose

Caption: A clear and compliant chemical waste disposal plan.

Storage and Incompatibilities

To maintain the stability and safety of this compound, proper storage is critical.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1][12][13]

By adhering to these guidelines, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.

References

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  • Apollo Scientific. SAFETY DATA SHEET - 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID.
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  • PubChem. 4-Methylpiperidine.
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  • Jubilant Ingrevia.
  • Jubilant Ingrevia. N-Methylpiperidine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.